molecular formula C7H11NO2 B132498 N-Ethylglutarimide CAS No. 25115-65-5

N-Ethylglutarimide

Cat. No.: B132498
CAS No.: 25115-65-5
M. Wt: 141.17 g/mol
InChI Key: RBMFXCRKRCRFAR-UHFFFAOYSA-N
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Description

N-Ethylglutarimide is a chemical compound based on the glutarimide (piperidine-2,6-dione) core structure, a scaffold of significant interest in medicinal chemistry and chemical biology . Glutarimide derivatives are recognized for their diverse biological activities and are utilized extensively in research, particularly in the development of novel therapeutic agents . The glutarimide moiety is a key structural component in several pharmacologically active molecules, including immunomodulatory drugs like thalidomide and lenalidomide, which function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex . This interaction is a cornerstone of Targeted Protein Degradation (TPD) strategies, such as Proteolysis-Targeting Chimeras (PROTACs), making glutarimide-based compounds invaluable tools for probing cellular degradation pathways and investigating "undruggable" targets . Furthermore, other 3,3-disubstituted glutarimide derivatives, such as aminoglutethimide, have been studied for their role as aromatase inhibitors, impacting estrogen biosynthesis . As an N-alkyl substituted analog, this compound serves as a valuable building block for researchers exploring structure-activity relationships, synthesizing new CRBN ligands, or developing novel molecular glues within the TPD field . Its utility extends to general organic synthesis as an intermediate for constructing more complex, functionally diverse molecules. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMFXCRKRCRFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508940
Record name 1-Ethylpiperidine-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25115-65-5
Record name 1-Ethylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethylglutarimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethylglutarimide: Chemical Properties, Structure, and Synthetic Methodologies

Authored by: A Senior Application Scientist

Abstract: this compound, a derivative of the glutarimide heterocyclic system, represents a core structural motif with significant implications for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed, field-proven synthetic protocol. The document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and emphasizing the importance of this scaffold in the design of bioactive molecules, drawing parallels to the renowned immunomodulatory drugs (IMiDs).

Introduction: The Significance of the Glutarimide Scaffold

The glutarimide ring, a six-membered dicarboximide, is a privileged scaffold in medicinal chemistry. Its presence in the notorious drug thalidomide and the subsequent development of highly successful analogues like lenalidomide and pomalidomide underscore its importance.[1][2] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of certain cancers, particularly multiple myeloma. The glutarimide moiety is crucial for their biological activity, which is mediated through binding to the protein cereblon (CRBN).[3]

This compound (1-ethylpiperidine-2,6-dione) serves as a fundamental analogue for understanding the structure-activity relationships within this class of compounds. Its study provides a baseline for exploring how substitutions on the imide nitrogen influence the molecule's physicochemical properties and biological interactions. This guide will delve into the core chemical characteristics of this compound, offering a foundational understanding for its application in synthetic and medicinal chemistry projects.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a piperidine-2,6-dione ring system with an ethyl group attached to the nitrogen atom.

Structural Details
  • IUPAC Name: 1-ethylpiperidine-2,6-dione

  • CAS Number: 25115-65-5[4]

  • Molecular Formula: C₇H₁₁NO₂

  • Molecular Weight: 141.17 g/mol

  • Canonical SMILES: CCN1C(=O)CCCC1=O

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource/Method
IUPAC Name 1-ethylpiperidine-2,6-dione-
CAS Number 25115-65-5[4]
Molecular Formula C₇H₁₁NO₂Calculated
Molecular Weight 141.17 g/mol Calculated
Monoisotopic Mass 141.07898 Da[3]
Predicted XlogP 0.3[3]
Predicted Boiling Point 275.4 ± 25.0 °CPredicted
Predicted Density 1.12 ± 0.1 g/cm³Predicted
Physical State Expected to be a solid at room temp.Inference

Synthesis of this compound

The synthesis of N-substituted glutarimides is most commonly and efficiently achieved through the condensation of glutaric anhydride with a primary amine.[5] This two-step, one-pot reaction involves the initial formation of a glutaramide acid intermediate, followed by cyclization via dehydration to form the imide ring.

Synthetic Workflow

The overall synthetic scheme is as follows:

Synthesis_Workflow reagents Glutaric Anhydride + Ethylamine intermediate N-Ethylglutaramide Acid (Intermediate) reagents->intermediate Ring Opening cyclization Dehydration/ Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted imides.[6]

Materials:

  • Glutaric anhydride (1.0 eq)

  • Ethylamine (70% solution in water, 1.1 eq)

  • Acetic anhydride (2.0 eq)

  • Sodium acetate (anhydrous, 0.2 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amic Acid Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add glutaric anhydride (1.0 eq) and toluene (to form a ~0.5 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethylamine solution (1.1 eq) dropwise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. A white precipitate of the intermediate N-ethylglutaramide acid should form.

  • Cyclization to Imide:

    • To the suspension from the previous step, add acetic anhydride (2.0 eq) and sodium acetate (0.2 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the amic acid spot.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of a two-step, one-pot procedure is efficient.

  • Acetic anhydride serves as a powerful dehydrating agent to facilitate the cyclization of the amic acid, which is the rate-limiting step.

  • Sodium acetate acts as a base to catalyze the cyclization.

  • The aqueous work-up is essential to remove unreacted reagents and byproducts.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectral properties can be reliably predicted based on the analysis of its functional groups and comparison with similar structures like glutarimide.[1][7]

¹H NMR Spectroscopy
  • Ethyl Group (CH₂): A quartet is expected around 3.5-3.8 ppm due to coupling with the adjacent methyl protons.

  • Glutarimide Ring (CH₂ adjacent to C=O): A triplet is expected around 2.6-2.8 ppm.

  • Glutarimide Ring (CH₂ beta to C=O): A quintet is expected around 1.9-2.1 ppm.

  • Ethyl Group (CH₃): A triplet is expected around 1.1-1.3 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two signals are expected in the range of 170-175 ppm.

  • Ethyl Group (CH₂): A signal is expected around 35-40 ppm.

  • Glutarimide Ring (CH₂ adjacent to C=O): A signal is expected around 30-35 ppm.

  • Glutarimide Ring (CH₂ beta to C=O): A signal is expected around 15-20 ppm.

  • Ethyl Group (CH₃): A signal is expected around 12-15 ppm.

IR Spectroscopy
  • C=O Stretch (Amide): A strong, characteristic absorption band is expected around 1680-1720 cm⁻¹. The presence of two carbonyl groups may lead to a broader or split peak.

  • C-N Stretch: An absorption is expected in the range of 1200-1350 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 141.17) is expected.

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (M-29), and fragmentation of the glutarimide ring.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of this compound is dominated by the imide functional group. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack, although the ring is generally stable. The hydrogens on the carbon atoms alpha to the carbonyl groups have some acidity and can be deprotonated with a strong base, allowing for further functionalization at these positions.

Applications in Drug Development

This compound is a valuable starting material and structural analogue in medicinal chemistry research.[8] Its primary utility lies in:

  • Scaffold for Bioactive Molecules: It serves as a simple model for studying the biological effects of the N-substituted glutarimide core, particularly in the context of cereblon binding and immunomodulatory activity.[3]

  • Precursor for Complex Synthesis: It can be a building block for the synthesis of more complex molecules, including potential new IMiD analogues with altered pharmacokinetic and pharmacodynamic profiles.[1][2]

  • Probe for Mechanistic Studies: By comparing the activity of this compound with more complex analogues, researchers can elucidate the specific roles of different substituents in target engagement and biological response.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound, while a simple molecule, holds significant value for the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its straightforward synthesis and its relationship to a clinically vital class of drugs make it an important tool for both academic research and industrial drug development. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics.

References

  • Aragon-Ching, J. B., Li, H., Gardner, E. R., & Figg, W. D. (2007). Thalidomide analogues as anticancer drugs. Recent patents on anti-cancer drug discovery, 2(2), 167–174.
  • Baricitinib. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). Glutarimide. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). N-Ethylpiperidine. Retrieved January 14, 2026, from [Link]

  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Ito, T., & Handa, H. (2016). Cereblon and its downstream substrates in physiological and pathophysiological contexts. Uchu Seibutsu Kagaku, 30(2), 89-95.
  • Merugu, S., Ponnamaneni, V. K., Varala, R., & Vemula, R. (2015). Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608964, Glutarimide, 2-ethyl-N-methyl-2-phenyl-. Retrieved January 14, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). Glutarimide. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2007). Thalidomide analogues as anticancer drugs. PubMed.
  • Stewart, A. K. (2014). How I treat multiple myeloma. Blood, 124(20), 3085–3092.
  • Various Authors. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
  • Wikipedia contributors. (n.d.). Thalidomide. In Wikipedia, The Free Encyclopedia.
  • Zhang, M., & Li, C. (2018). A review on the synthesis of N-substituted maleimides. RSC Advances, 8(39), 21893-21904.

Sources

The Synthesis of N-Ethylglutarimide: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of N-Ethylglutarimide (also known as 1-ethylpiperidine-2,6-dione), a valuable chemical intermediate in organic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a safe, efficient, and verifiable synthesis.

Introduction and Strategic Overview

This compound belongs to the class of N-substituted cyclic imides, which are significant scaffolds in the development of pharmacologically active compounds. The glutarimide ring, in particular, is a core component of several therapeutic agents. The synthesis of this target molecule is most reliably and efficiently achieved via a two-step, one-pot reaction sequence starting from commercially available glutaric anhydride and ethylamine.

The chosen synthetic strategy involves two key transformations:

  • Amidation (Ring Opening): A nucleophilic acyl substitution wherein the primary amine (ethylamine) attacks one of the carbonyl carbons of glutaric anhydride. This opens the cyclic anhydride to form the intermediate, N-ethylglutaramic acid.

  • Imidation (Cyclization): An intramolecular condensation of the intermediate. Upon heating, the carboxylic acid and amide functionalities react, eliminating a molecule of water to form the stable five-membered glutarimide ring.

This approach is favored for its high atom economy, straightforward procedure, and use of readily accessible reagents.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established nucleophilic acyl substitution followed by a dehydration/cyclization mechanism.

Step 1: Nucleophilic Attack and Ring Opening Ethylamine, acting as a potent nucleophile, attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the ring to yield N-ethylglutaramic acid. This step is typically fast and can be performed at or below room temperature.

Step 2: Thermal Cyclization and Dehydration The formed N-ethylglutaramic acid intermediate is then heated. The elevated temperature provides the necessary activation energy for the terminal carboxylic acid group to be attacked by the amide nitrogen. This intramolecular reaction forms a new tetrahedral intermediate, which then eliminates a molecule of water to generate the final this compound product. Driving off the water is crucial to push the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. This thermal cyclization is a common and effective method for the preparation of five- and six-membered imides.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for glutarimide synthesis, ensuring robustness and reliability.[1] All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

  • Glutaric Anhydride (C₅H₆O₃, MW: 114.10 g/mol )

  • Ethylamine solution (70% in water, or anhydrous equivalent)

  • Recrystallization Solvent (e.g., Ethanol or Ethyl Acetate/Hexane mixture)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric anhydride (11.41 g, 0.10 mol).

  • Amine Addition: To the flask, slowly add a 70% aqueous solution of ethylamine (~7.2 mL, ~0.11 mol, 1.1 equivalents) dropwise with stirring. The reaction is exothermic; maintain the temperature below 40°C by using a water bath if necessary. Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the N-ethylglutaramic acid intermediate.

  • Cyclization: After one hour, equip the flask for distillation and heat the mixture in an oil bath. Gradually raise the temperature to 180-200°C. Water will begin to distill off.

  • Reaction Completion: Continue heating for 2-3 hours, or until no more water is observed distilling from the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the flask to cool to room temperature. The crude this compound will solidify upon cooling.

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol or ethyl acetate.

    • Decolorize the solution by adding a small amount of activated charcoal and boiling for 5-10 minutes (optional).

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed through analytical methods.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Weight 141.17 g/mol
Melting Point Literature values may vary, but expect a sharp melting point.
¹H NMR (CDCl₃)δ (ppm): ~3.6 (q, 2H, N-CH₂), ~2.6 (t, 4H, CO-CH₂), ~1.9 (m, 2H, CH₂), ~1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~173 (C=O), ~35 (N-CH₂), ~32 (CO-CH₂), ~17 (CH₂), ~13 (CH₃)
FT-IR (KBr)ν (cm⁻¹): ~1700 & ~1750 (C=O imide stretches), ~2950 (C-H stretch)

Note: NMR chemical shifts are predicted based on standard correlation tables and may vary slightly based on solvent and concentration.

Workflow and Data Visualization

The overall process from starting materials to the purified product can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

The chemical transformation can be visualized through the following reaction diagram:

reaction_mechanism glutaric_anhydride Glutaric Anhydride intermediate N-Ethylglutaramic Acid glutaric_anhydride->intermediate Step 1: Ring Opening ethylamine Ethylamine ethylamine->intermediate Step 1: Ring Opening plus1 + plus1->intermediate Step 1: Ring Opening product This compound intermediate->product Step 2: Heat (Δ) -H₂O water H₂O intermediate->water Step 2: Heat (Δ) -H₂O plus2 + intermediate->plus2 Step 2: Heat (Δ) -H₂O

Caption: Two-step reaction for this compound synthesis.

Safety and Handling

  • Glutaric Anhydride: Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Ethylamine: Flammable and corrosive. Can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Heating: The cyclization step involves high temperatures. Use an appropriate heating mantle and ensure the apparatus is securely clamped.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Paris, G., Berlinguet, L., & Gaudry, R. (1957). Glutarimide. Organic Syntheses, 37, 47. doi:10.15227/orgsyn.037.0047. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Ethylglutarimide and Related Glutarimide-Based Molecular Glues in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The glutarimide moiety is the cornerstone of a revolutionary class of therapeutics known as molecular glue degraders. These agents function by coopting the cell's own protein disposal machinery to eliminate disease-causing proteins. N-Ethylglutarimide, a fundamental exemplar of this chemical class, provides a clear model for understanding this mechanism. This guide elucidates the core mechanism of action for glutarimide-containing compounds, focusing on their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. We will detail the molecular events from initial ligand binding to the recruitment and degradation of "neosubstrates," and outline the downstream cellular consequences. Furthermore, this document provides field-proven, step-by-step protocols for key cellular assays required to validate this mechanism, ensuring scientific rigor and reproducibility.

Introduction: The Rise of Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality, moving beyond simple inhibition to induce the complete removal of pathogenic proteins.[1] At the forefront of this field are the immunomodulatory drugs (IMiDs®) and Cereblon E3 Ligase Modulating Drugs (CELMoDs), whose activity is defined by a shared glutarimide chemical scaffold.[2][3][4] While compounds like thalidomide, lenalidomide, and pomalidomide have complex clinical profiles, their fundamental mechanism of action can be understood through simpler analogs like this compound.[5][6]

These molecules are not inhibitors; they are "molecular glues." They function by binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, and altering its substrate specificity.[3][4] This guide will dissect this mechanism, providing the foundational knowledge and practical methodologies for researchers studying this class of compounds.

The Core Mechanism: Hijacking the CRL4CRBN E3 Ligase

The cell's ubiquitin-proteasome system (UPS) is a highly regulated process for degrading unwanted or damaged proteins. E3 ubiquitin ligases are the key players that provide substrate specificity. The mechanism of glutarimide-based molecular glues is a classic example of hijacking this system.

The CRL4CRBN Complex: The Endogenous Machinery

The CRL4CRBN E3 ligase complex is a multi-protein machine responsible for tagging specific proteins with ubiquitin for proteasomal degradation.[4] Its primary components are:

  • Cullin 4 (CUL4): A scaffold protein that assembles the complex.

  • Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CUL4 to the substrate receptor.

  • Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.[4][7]

This compound as a Molecular Glue

The glutarimide ring of this compound fits snugly into a tri-tryptophan pocket on the surface of CRBN.[8] This binding event is the critical first step. By itself, this binding has little effect. However, the presence of the glutarimide molecule on the CRBN surface creates a new, composite interface. This new surface has a high affinity for proteins that do not normally interact with CRBN. These newly recruited proteins are termed "neosubstrates."[2][3][9]

The binding of the molecular glue, CRBN, and the neosubstrate forms a stable ternary complex. This proximity allows the E3 ligase machinery to efficiently transfer ubiquitin chains onto the neosubstrate, marking it for destruction by the 26S proteasome.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Molecular Glue Action CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2-Ub RBX1->E2 recruits Neosubstrate Neosubstrate Protein (e.g., IKZF1, SALL4) E2->Neosubstrate 3. Ubiquitination NEG This compound (Molecular Glue) NEG->CRBN 1. Binds Neosubstrate->CRBN 2. Recruited to NEG-CRBN Complex Ub_Chain Poly-Ubiquitin Chain Proteasome 26S Proteasome Ub_Chain->Proteasome 4. Degradation

Diagram 1. Mechanism of this compound-induced neosubstrate degradation.

Neosubstrate Profile and Downstream Cellular Effects

The specific neosubstrates recruited by the CRBN-glue complex determine the ultimate biological outcome. While the precise profile for this compound is not extensively documented, the profiles of its close analogs are well-characterized and serve as the authoritative reference.

Neosubstrate TargetKey Downstream Cellular EffectsAssociated Glutarimide Analogs
Ikaros (IKZF1) & Aiolos (IKZF3) Potent anti-myeloma activity; T-cell co-stimulation leading to immunomodulatory effects.[6][10]Lenalidomide, Pomalidomide
Casein Kinase 1α (CK1α) Efficacy in myelodysplastic syndromes (MDS) with del(5q).[6]Lenalidomide
G1 to S Phase Transition 1 (GSPT1) Broad cytotoxic activity in various cancer cell lines.Pomalidomide, CC-885
Sal-like protein 4 (SALL4) A key factor in teratogenicity (birth defects) associated with thalidomide.[11]Thalidomide

The degradation of these transcription factors and kinases leads to profound changes in cellular signaling, resulting in effects such as:

  • Cell Cycle Arrest and Apoptosis: Particularly in hematological cancer cells dependent on the degraded substrates.[2]

  • Immunomodulation: Degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2), enhancing immune response.

  • Anti-Angiogenesis: Inhibition of pathways involving VEGF and bFGF.[12][13]

Experimental Validation: Protocols and Methodologies

To rigorously study the mechanism of action of a glutarimide-based compound, a logical series of experiments must be performed. The following protocols are designed as self-validating systems, including critical controls to ensure data integrity.

G cluster_0 Step 1: Phenotypic & Target Engagement Assays cluster_1 Step 2: Mechanism of Action (MOA) Confirmation cluster_2 Step 3: Biochemical Validation (Optional) start Hypothesis: Compound X (e.g., this compound) induces protein degradation via CRBN viability Cell Viability Assay (MTS) - Determine IC50 - Controls: Vehicle (DMSO) start->viability degradation Protein Degradation Assay (Western Blot) - Measure neosubstrate levels - Controls: Vehicle, Loading Control (Actin) start->degradation crbn_dep CRBN Dependency Test (siRNA or CRISPR KO) - Compare compound effect in WT vs CRBN-null cells viability->crbn_dep If cytotoxic degradation->crbn_dep If degradation observed proteasome_inhib Proteasome Inhibition Rescue - Co-treat with MG132 - Expect rescue of neosubstrate levels crbn_dep->proteasome_inhib If CRBN-dependent binding Biophysical Binding Assay (e.g., TR-FRET, FP) - Measure direct binding to CRBN proteasome_inhib->binding end Conclusion: Mechanism Validated proteasome_inhib->end If rescued ubiquitination In Vitro Ubiquitination Assay - Reconstitute E1, E2, E3 complex - Observe neosubstrate ubiquitination binding->ubiquitination ubiquitination->end

Diagram 2. Experimental workflow for validating a CRBN-mediated molecular glue.
Protocol: Neosubstrate Degradation via Western Blot

Objective: To quantify the reduction of a specific neosubstrate protein (e.g., IKZF1) in a cellular model following treatment with this compound.

Methodology:

  • Cell Culture & Treatment:

    • Plate a relevant cell line (e.g., MM.1S multiple myeloma cells) at a density of 0.5 x 106 cells/mL in 6-well plates.

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in media should be ≤ 0.1%.

    • Treat cells with the compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO only) for a set time course (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation (300 x g, 5 min). Wash once with ice-cold PBS.

    • Lyse the cell pellet in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This is critical for equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target neosubstrate (e.g., anti-IKZF1) overnight at 4°C.

    • Self-Validation: Simultaneously, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-Actin) to ensure equal protein loading.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.

  • Analysis:

    • Quantify band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control band intensity for each lane. Compare treated samples to the vehicle control to determine the percentage of protein degradation.

Protocol: Confirming CRBN Dependency with siRNA

Objective: To demonstrate that the degradation effect of this compound is dependent on the presence of its target E3 ligase, Cereblon.

Methodology:

  • siRNA Transfection:

    • Day 1: Plate cells (e.g., HEK293T or a relevant cancer line) such that they are 50-60% confluent on the day of transfection.

    • Prepare two sets of wells: one for non-targeting control siRNA (siControl) and one for siRNA targeting CRBN (siCRBN).

    • Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

  • Incubation and Knockdown Confirmation:

    • Day 2-3: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of CRBN protein.

    • Self-Validation: Harvest a subset of cells from the siControl and siCRBN wells to perform a Western Blot for CRBN. A successful experiment will show a significant reduction (>70%) of CRBN protein in the siCRBN wells compared to the siControl wells.

  • Compound Treatment:

    • Day 4: Re-plate the siControl and siCRBN transfected cells.

    • Treat both sets of cells with vehicle (DMSO) or a concentration of this compound known to cause degradation (e.g., 1 µM).

  • Analysis:

    • After the desired treatment duration (e.g., 24 hours), harvest all cell samples and perform a Western Blot for the neosubstrate of interest (e.g., IKZF1) and a loading control.

  • Expected Outcome:

    • In siControl cells: this compound will cause a marked decrease in the neosubstrate protein.

    • In siCRBN cells: this compound will have little to no effect on the neosubstrate protein levels, as the essential E3 ligase component is absent. This result causally links CRBN to the compound's mechanism of action.

Conclusion and Future Directions

This compound serves as a quintessential model for understanding the powerful mechanism of CRBN-mediated targeted protein degradation. By binding to Cereblon and recruiting neosubstrates for ubiquitination and proteasomal destruction, it and its more complex analogs have opened a new chapter in pharmacology. The core principles and experimental workflows detailed in this guide provide a robust framework for researchers investigating novel molecular glues. Future work in this field will focus on designing glutarimide derivatives with highly selective neosubstrate profiles to maximize therapeutic efficacy while minimizing off-target effects, a challenge that requires the precise application of these foundational cell biology and biochemical techniques.[9][14]

References

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  • Wu, L., et al. (2018). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Journal of Immunology Research. Retrieved from [Link]

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  • Lindner, S., & Krönke, J. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia & Lymphoma. Retrieved from [Link]

  • Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. (n.d.). ResearchGate. Retrieved from [Link]

  • Grzybowski, M., et al. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. International Journal of Molecular Sciences. Retrieved from [Link]

  • Fracasso, B., et al. (2017). A Mini-Review on Thalidomide: Chemistry, Mechanisms of Action, Therapeutic Potential and Anti-Angiogenic Properties in Multiple Myeloma. Current Medicinal Chemistry. Retrieved from [Link]

  • Steinebach, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. ChemMedChem. Retrieved from [Link]

  • Ba, X., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Retrieved from [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ba, X., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Retrieved from [Link]

  • Salami, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). Molecules. Retrieved from [Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2024). ResearchGate. Retrieved from [Link]

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Introduction: The Central Role of Solubility in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Solubility in Common Laboratory Solvents

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs countless processes in chemistry, biology, and pharmaceutical sciences.[1] For researchers and drug development professionals, a thorough understanding of solubility is not merely academic; it is a critical determinant of experimental success and therapeutic efficacy. Poorly soluble compounds can lead to unreliable in vitro assay results, diminished bioavailability of oral medications, and significant challenges in formulation development.[2][3] It is estimated that 70% to 90% of compounds in the drug development pipeline exhibit poor solubility, making this a pervasive challenge.[4]

This guide provides a comprehensive exploration of solubility, moving from the foundational thermodynamic and intermolecular principles to the practicalities of its measurement in common laboratory solvents. It is designed to equip scientists with the knowledge to make informed decisions, troubleshoot experimental hurdles, and strategically address solubility challenges in their work.

Part 1: The Theoretical Bedrock of Solubility

To manipulate solubility, one must first understand the forces that govern it. The adage "like dissolves like" is a useful heuristic, but the underlying principles are rooted in thermodynamics and the interplay of intermolecular forces.[5][6]

The Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). A substance dissolves spontaneously if ΔG is negative. The Gibbs equation, ΔG = ΔH − TΔS, breaks this down into two key components:

  • Enthalpy of Solution (ΔHsol): This represents the net heat change during dissolution. It can be conceptualized as a three-step energetic process.[7][8]

    • Breaking Solute-Solute Interactions (Endothermic): Energy is required to overcome the forces holding the solute molecules together (e.g., crystal lattice energy in a solid).[9]

    • Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent for the solute molecule, disrupting the solvent's intermolecular forces (e.g., hydrogen bonding in water).[9]

    • Forming Solute-Solvent Interactions (Exothermic): Energy is released when the solute and solvent molecules interact (solvation).[8]

    The overall ΔHsol is the sum of these steps. If the energy released in step 3 is greater than the energy consumed in steps 1 and 2, the process is exothermic (ΔH < 0), and the solution warms. If the opposite is true, the process is endothermic (ΔH > 0), and the solution cools.[7]

  • Entropy of Solution (ΔSsol): This represents the change in disorder or randomness. Typically, when a solute dissolves, its molecules become more dispersed, leading to an increase in entropy (ΔS > 0), which favors dissolution.[10]

Even if a dissolution process is endothermic (unfavorable enthalpy), a significant increase in entropy can drive the process, making the compound soluble.[10]

G Overall ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ Solute Solute (Solid/Liquid) Step1 1. Break Solute-Solute Bonds (ΔH₁ > 0) Solute->Step1 Endothermic Solvent Solvent Step2 2. Break Solvent-Solvent Bonds (ΔH₂ > 0) Solvent->Step2 Endothermic Step3 3. Form Solute-Solvent Bonds (ΔH₃ < 0) Solution Solution Step3->Solution Exothermic

Thermodynamic cycle of the dissolution process.
The Role of Intermolecular Forces

The "like dissolves like" rule is a practical application of understanding intermolecular forces (IMFs). Substances with similar types and magnitudes of IMFs are more likely to be soluble in each other because the energy required to break existing interactions is compensated by the energy released from forming new, similar interactions.[5][11] The primary IMFs include:

  • Hydrogen Bonding: A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (O, N, or F) and another nearby electronegative atom. Water is a prime example of a hydrogen-bonding solvent.

  • Dipole-Dipole Forces: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • London Dispersion Forces: Temporary attractive forces that result from the constant motion of electrons, creating temporary dipoles. These are the only forces present in nonpolar molecules.

Polar and ionic solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5][12] For instance, the reason ionic salts like NaCl dissolve in water is the strong ion-dipole forces formed between the Na⁺ and Cl⁻ ions and the polar water molecules.[5] Conversely, nonpolar fats do not dissolve in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weak interactions that would form with fat molecules.[13]

Part 2: A Guide to Common Laboratory Solvents

The choice of solvent is paramount in any experiment. Solvents are broadly classified based on their polarity.

  • Polar Protic Solvents: These solvents have a hydrogen atom bonded to an oxygen or nitrogen and can therefore donate H-bonds. Examples include water (H₂O), ethanol (CH₃CH₂OH), and methanol (CH₃OH).[14]

  • Polar Aprotic Solvents: These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as H-bond acceptors. Examples include acetone (CH₃COCH₃), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO).[15]

  • Nonpolar Solvents: These solvents have low dielectric constants and are not good solvents for polar compounds. Examples include hexane (C₆H₁₄), toluene (C₇H₈), and chloroform (CHCl₃).[15]

The following table summarizes the properties of several common laboratory solvents.

SolventFormulaTypeBoiling Point (°C)Density (g/mL)Dielectric Constant (20°C)Polarity Index
WaterH₂OPolar Protic100.00.99880.110.2
EthanolC₂H₅OHPolar Protic78.50.78924.65.2
MethanolCH₃OHPolar Protic64.70.79232.75.1
IsopropanolC₃H₇OHPolar Protic82.60.78619.93.9
AcetonitrileCH₃CNPolar Aprotic81.60.78637.55.8
AcetoneC₃H₆OPolar Aprotic56.00.79120.75.1
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic189.01.10046.77.2
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic39.61.3269.13.1
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic66.00.8867.64.0
HexaneC₆H₁₄Nonpolar69.00.6551.90.1
TolueneC₇H₈Nonpolar110.60.8672.42.4
Diethyl EtherC₄H₁₀ONonpolar34.60.7134.32.8

Data compiled from various sources.[15][16][17]

Part 3: Key Factors Influencing Solubility

Solubility is not an immutable property; it is highly dependent on experimental conditions.

  • Temperature: The effect of temperature depends on the enthalpy of solution (ΔHsol).

    • For most solids, dissolution is an endothermic process (ΔHsol > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.[18][19][20]

    • For some substances, dissolution is exothermic (ΔHsol < 0), and their solubility decreases with increasing temperature.[19]

    • For gases, dissolution in liquids is almost always exothermic. Therefore, the solubility of a gas decreases as the temperature increases.[13][19]

  • Pressure: Pressure primarily affects the solubility of gases in liquids. Henry's Law states that the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid.[18][21] This is why carbonated beverages are bottled under high CO₂ pressure. The effect of pressure on the solubility of solids and liquids is generally negligible.[13][20]

  • pH: For ionizable compounds (weak acids and weak bases), solubility is highly pH-dependent. A weak acid is more soluble in its ionized (deprotonated) form at a pH above its pKa. Conversely, a weak base is more soluble in its ionized (protonated) form at a pH below its pKa. This is a critical consideration in drug development, as the pH varies dramatically throughout the gastrointestinal tract.[22][23]

  • Polymorphism: The same chemical compound can exist in different solid-state crystal forms, known as polymorphs. These polymorphs can have different crystal lattice energies and, consequently, different solubilities. Amorphous forms, which lack a long-range ordered crystal structure, are typically more soluble (though less stable) than their crystalline counterparts.[4]

  • Particle Size: For poorly soluble drugs, reducing the particle size increases the surface area-to-volume ratio.[2] According to the Noyes-Whitney equation, which describes the rate of dissolution, a larger surface area leads to a faster dissolution rate, which can increase the apparent solubility.[18][23]

Part 4: Experimental Determination of Solubility

Accurate solubility measurement is essential for research and development. Two main types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a solute in a solvent at a given set of conditions (temperature, pressure, pH). It is determined by allowing an excess of the solid compound to equilibrate with the solvent for an extended period.[24][25]

  • Kinetic Solubility: This is often measured in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a less stable (e.g., amorphous) form.[24][26]

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[25][27] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid phase.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid phase.[27][28]

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours, or until equilibrium is confirmed).[26] Agitation can be achieved using an orbital shaker or a magnetic stirrer. Temperature control is critical, as small variations can significantly affect solubility.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid contaminating the sample with solid particles. Common methods include:

    • Centrifugation: Pellet the excess solid at high speed.

    • Filtration: Pass the solution through a low-binding filter (e.g., PVDF or PTFE) that does not adsorb the compound of interest.

  • Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and reliable method.

    • UV-Vis Spectroscopy: Suitable for compounds with a chromophore and if no other components in the solution absorb at the same wavelength.[29]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in replicate (at least n=3) to ensure reproducibility.[22]

G start Start prep 1. Preparation Add excess solid compound to solvent start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate phase_sep 3. Phase Separation Centrifuge or filter to remove undissolved solid equilibrate->phase_sep quant 4. Quantification Collect clear supernatant phase_sep->quant analyze 5. Analysis Dilute and measure concentration (e.g., HPLC, UV-Vis) quant->analyze end End Report Solubility analyze->end

Workflow for the Shake-Flask solubility determination method.
Potentiometric Titration

For ionizable compounds, potentiometric titration is a powerful method to determine both the pKa and the pH-dependent solubility profile. The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves causes a distinct change in the titration curve, which can be used to calculate the intrinsic solubility.[30][31] This technique is often faster than the shake-flask method and provides a wealth of information across a pH range from a single experiment.[32]

Comparison of Common Solubility Measurement Methods
MethodTypeThroughputSample Req.Information ProvidedKey AdvantageKey Disadvantage
Shake-Flask ThermodynamicLowHighEquilibrium solubility at a single conditionGold standard for accuracy and regulatory acceptance[25]Time-consuming and labor-intensive[25]
Potentiometric Titration ThermodynamicMediumMediumpH-solubility profile, intrinsic solubility, pKaRich dataset from one experiment for ionizable drugs[30]Requires an ionizable group; less suitable for neutral compounds
Turbidimetry KineticHighLowKinetic solubility (precipitation point)Fast and suitable for high-throughput screening (HTS)Often overestimates thermodynamic solubility; sensitive to dust[24]
HPLC-Based Kinetic/Thermo.HighLowKinetic or equilibrium solubilityHigh sensitivity and specificity; can be automatedPotential for compound adsorption to plates/filters

Part 5: Solubility in the Context of Drug Development

In pharmaceutical sciences, aqueous solubility is a cornerstone of drug design and formulation. For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[18][33]

The Biopharmaceutical Classification System (BCS)

The U.S. FDA and other regulatory agencies use the Biopharmaceutics Classification System (BCS) to classify drugs based on their aqueous solubility and intestinal permeability, the two key factors governing oral drug absorption.[34][35]

  • High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1 to 6.8.[22][34]

  • High Permeability: The extent of intestinal absorption is ≥ 90% of an administered dose.[35]

This framework categorizes drugs into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For Class II drugs, the primary barrier to absorption is their poor solubility, making dissolution the rate-limiting step for bioavailability.[34] A significant portion of new chemical entities (NCEs) fall into Class II.[33] Therefore, strategies to enhance solubility, such as creating amorphous solid dispersions, reducing particle size, or forming salts, are critical areas of pharmaceutical development.[1][2][4]

The Biopharmaceutical Classification System (BCS).

Conclusion

Solubility is a complex, multifactorial property that is central to chemical and pharmaceutical sciences. A command of its theoretical underpinnings—from thermodynamics to intermolecular forces—enables researchers to rationalize and predict solubility behavior. Furthermore, proficiency in robust experimental techniques, particularly the gold-standard shake-flask method, is essential for generating the reliable data needed to advance research and development projects. For drug development professionals, addressing solubility is often the primary challenge in transforming a promising molecule into a viable therapeutic, making this a critical and dynamic area of scientific inquiry.

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N-Ethylglutarimide Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The glutarimide scaffold, particularly N-substituted derivatives, represents a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical exploration of N-ethylglutarimide and its broader class of derivatives, focusing on their synthesis, diverse pharmacological activities, and burgeoning applications in drug development. We will dissect the critical role of the glutarimide moiety in mediating protein-protein interactions, most notably with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which forms the mechanistic basis for a new generation of therapeutics. Furthermore, this document will detail the anticonvulsant, anxiolytic, anti-inflammatory, and antiviral properties of these compounds, supported by structure-activity relationship (SAR) analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge to innovate within this promising chemical space.

Introduction: The Enduring Relevance of the Glutarimide Core

The six-membered glutarimide heterocyclic system is a privileged scaffold in drug discovery, found in numerous commercially available pharmaceuticals. Its prevalence stems from a combination of favorable pharmacokinetic properties and the ability to engage in specific biological interactions. While the parent glutarimide structure is a foundational element, derivatization, particularly at the nitrogen atom, unlocks a vast and diverse chemical space with a wide spectrum of bioactivity.

This compound itself is a representative member of this class, but this guide will extend to the broader family of N-substituted glutarimide derivatives, as the principles governing their synthesis and biological functions are deeply interconnected. The significance of this chemical class has been dramatically amplified by the discovery that the glutarimide moiety is the key binding element to Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[1] This interaction is the cornerstone of the mechanism of action for immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide, and has fueled the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.[2][3]

Beyond their role as molecular glues, glutarimide derivatives have a rich history and ongoing potential as anticonvulsants, anxiolytics, anti-inflammatory agents, and antivirals, making this a fertile ground for continued research and development.[4][5][6][7]

Synthetic Strategies for N-Substituted Glutarimide Derivatives

The synthesis of N-substituted glutarimides can be approached through several strategic routes, ranging from classical condensation reactions to modern catalytic methods. The choice of synthetic pathway is often dictated by the desired substitution pattern on the glutarimide ring and the nature of the N-substituent.

Classical Synthesis: Condensation and Cyclization

A foundational approach to N-substituted glutarimides involves the condensation of glutaric anhydride with a primary amine. This two-step, one-pot reaction proceeds through the formation of an intermediate glutaramic acid, which then undergoes thermal or acid-catalyzed cyclization to yield the desired N-substituted glutarimide.

Experimental Protocol: General Synthesis of N-Aryl Glutarimides

  • Reaction Setup: To a solution of glutaric anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add the desired primary amine (1.0-1.2 eq).

  • Heating: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-substituted glutarimide.

Modern Synthetic Methodologies

The increasing importance of glutarimide derivatives in targeted protein degradation has spurred the development of more sophisticated and efficient synthetic strategies, particularly for late-stage functionalization.[2] These methods offer greater control and versatility in accessing complex molecular architectures.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of N-aryl glutarimides, Buchwald-Hartwig amination provides a powerful tool. This reaction couples an aryl halide or triflate with glutarimide in the presence of a palladium catalyst and a suitable ligand.

  • Nucleophilic Substitution: A frequently employed strategy for creating a C-N bond involves the use of commercially available 3-bromopiperidine-2,6-dione as an electrophile, which can be reacted with various nucleophiles.[3]

This compound Derivatives as Cereblon Modulators

The most profound impact of glutarimide derivatives on modern medicine is their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This has given rise to the class of immunomodulatory drugs (IMiDs) and has been instrumental in the design of PROTACs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

N-substituted glutarimide derivatives, such as lenalidomide, bind to a specific pocket in CRBN.[8] This binding event alters the substrate specificity of the CRL4CRBN complex, recruiting "neosubstrates" that are not typically targeted by this ligase. Once recruited, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[8][9] This mechanism effectively turns the small molecule into a "molecular glue," inducing proximity between the E3 ligase and the target protein.

CRL4_CRBN_Mechanism cluster_0 Normal CRL4-CRBN Activity cluster_1 IMiD-Mediated Neosubstrate Degradation CRBN CRBN CUL4 CUL4 CRBN->CUL4 forms complex with EndoSubstrate Endogenous Substrate CRBN->EndoSubstrate binds DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 Ub Ubiquitin EndoSubstrate->Ub gets ubiquitinated CRBN_IMiD CRBN + IMiD NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN_IMiD->NeoSubstrate recruits IMiD This compound Derivative (IMiD) IMiD->CRBN_IMiD binds to Ub2 Ubiquitin NeoSubstrate->Ub2 gets ubiquitinated Proteasome Proteasome Degradation Ub2->Proteasome leads to Anticonvulsant_Screening_Workflow start Synthesized This compound Derivatives admin Administer to Animal Models (Mice) start->admin split admin->split mes Maximal Electroshock (MES) Test split->mes Group 1 ptz Pentylenetetrazole (PTZ) Test split->ptz Group 2 neurotox Neurotoxicity (Rotorod Test) split->neurotox Group 3 data Data Analysis: ED₅₀, TD₅₀, Protective Index mes->data ptz->data neurotox->data end Identify Lead Compounds data->end

Caption: Workflow for preclinical anticonvulsant screening.

Other Potential Applications

The versatile glutarimide scaffold has been explored for a range of other therapeutic applications.

  • Anxiolytic Activity: Certain phthalimide and N-benzoylpiperazine derivatives, which share structural similarities with glutarimides, have demonstrated anxiolytic-like effects in preclinical models. [6][10]The mechanism is thought to involve modulation of neurotransmitter systems, such as the GABAergic or opioid systems. [10][11]* Anti-inflammatory Effects: Beyond the IMiD mechanism of altering cytokine production, other glutarimide and related cyclic imide derivatives have shown direct anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX). [7][12][13]* Antiviral Activity: A series of novel glutarimide compounds were synthesized and evaluated for their antiviral activities, with some showing promising activity against coxsackievirus B3, influenza A virus, and herpes simplex virus 2. [5]

Conclusion and Future Directions

This compound and its derivatives constitute a class of compounds with remarkable chemical tractability and profound biological significance. Their journey from anticonvulsant candidates to the cornerstone of targeted protein degradation technologies highlights the power of continued chemical exploration. The ability of the glutarimide moiety to engage Cereblon has not only yielded powerful anticancer drugs but has also opened up an entirely new paradigm in drug discovery with PROTACs.

Future research will undoubtedly focus on designing novel glutarimide-based Cereblon modulators with tailored neosubstrate specificities, expanding the repertoire of "undruggable" targets that can be addressed. Furthermore, a deeper investigation into the mechanisms underlying their anticonvulsant, anxiolytic, and other activities could lead to the development of new therapies for a wide range of disorders. The synthesis of novel derivatives and their systematic biological evaluation remains a critical endeavor for unlocking the full therapeutic potential of this versatile scaffold.

References

  • Choi, H., et al. The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. PubMed. Available at: [Link].

  • Steinebach, C., et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PMC - NIH. Available at: [Link].

  • An, G., et al. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. Available at: [Link].

  • Fier, P. S., et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Available at: [Link].

  • Krönke, J., et al. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature. Available at: [Link].

  • Fier, P. S., et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. Available at: [Link].

  • Aboul-Enein, H. Y., et al. Para-substituted N-acetyl-L(S)- And -D(R)-alpha-amino-N-phenylglutarimides. A Structure-Activity Study of Substituent Effects on Steroselective Anticonvulsant Activity. PubMed. Available at: [Link].

  • Rankovic, Z., et al. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC - NIH. Available at: [Link].

  • Ji, X., et al. Synthesis and antiviral activities of synthetic glutarimide derivatives. PubMed. Available at: [Link].

  • Various Authors. Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. Available at: [Link].

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  • Ji, X., et al. Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. ResearchGate. Available at: [Link].

  • Popović-Djordjević, J. B., et al. Antiproliferative activity of NCI-DTP glutarimide derivatives. An alignment independent 3D QSAR study. ResearchGate. Available at: [Link].

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  • Szafrański, K., et al. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link].

  • Gholipour, H., et al. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. PMC - PubMed Central. Available at: [Link].

  • Szałaj, N., et al. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. PubMed. Available at: [Link].

  • Various Authors. Phthalimides as anti-inflammatory agents. PubMed. Available at: [Link].

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  • Various Authors. Benzodiazepine and nonbenzodiazepine anxiolytics. PubMed. Available at: [Link].

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  • Milenković, D., et al. Anxiolytic-Like Action of Selected 4-(Alkylamino)-3-nitrocoumarin Derivatives in BALB/c Mice. PubMed. Available at: [Link].

  • El-Sayed, N. N. E., et al. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles... PMC - NIH. Available at: [Link].

  • El-Gendy, M. A., et al. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link].

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A Technical Guide to the Spectroscopic Characterization of N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Ethylglutarimide in Modern Research

This compound, a derivative of glutarimide (2,6-piperidinedione), belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The glutarimide moiety is a key pharmacophore in several therapeutic agents, most notably in the class of immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, which are used in the treatment of various cancers.[1] These compounds function as "molecular glues," inducing the degradation of specific target proteins by recruiting them to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

The N-alkylation of the glutarimide ring, as in this compound, is a critical area of investigation. This modification can modulate the compound's binding affinity to target proteins like CRBN, alter its pharmacokinetic properties, or serve as a prodrug strategy.[1] Therefore, the precise and unambiguous structural characterization of N-alkylated glutarimides is paramount for advancing research in this field. This in-depth guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, offering field-proven insights into data interpretation and experimental considerations for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Methodological Overview

The synthesis of N-substituted glutarimides is typically achieved through the cyclization of a precursor derived from glutaric acid or glutaric anhydride. A common and efficient method involves the reaction of glutaric anhydride with an appropriate primary amine, in this case, ethylamine. This reaction proceeds in two conceptual steps: nucleophilic acyl substitution to form an intermediate amic acid, followed by a dehydration-induced cyclization to form the imide ring.

Experimental Protocol: Synthesis of this compound
  • Amic Acid Formation: Glutaric anhydride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, one equivalent of ethylamine is added dropwise at room temperature. The reaction is typically exothermic and is stirred for 1-2 hours to ensure the complete formation of N-ethyl-4-carbamoylbutanoic acid.

  • Cyclization (Dehydration): The intermediate amic acid is then cyclized to form the imide. This is often accomplished by heating the reaction mixture, sometimes with the addition of a dehydrating agent like acetic anhydride or by using a Dean-Stark apparatus to remove water azeotropically if a suitable solvent (e.g., toluene) is used. Alternatively, the reaction with a coupling agent can also facilitate cyclization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents Glutaric Anhydride + Ethylamine amic_acid Intermediate: N-ethyl-4-carbamoylbutanoic acid reagents->amic_acid Nucleophilic Acyl Substitution solvent Aprotic Solvent (e.g., THF) cyclization Dehydration (Heat / Acetic Anhydride) amic_acid->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the three methylene groups of the glutarimide ring. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and carbonyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.65 Quartet (q) 2H -N-CH₂ -CH₃ Methylene protons adjacent to the imide nitrogen are deshielded.
~2.65 Triplet (t) 4H -CO-CH₂ -CH₂-CH₂ -CO- Protons alpha to the two carbonyl groups are equivalent and deshielded.
~1.95 Quintet (quin) 2H -CO-CH₂-CH₂ -CH₂-CO- The central methylene protons are least affected by the electron-withdrawing groups.

| ~1.20 | Triplet (t) | 3H | -N-CH₂-CH₃ | Methyl protons of the ethyl group are in a typical alkyl region. |

Note: This data is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple, single-peak solvent signal.

  • Frequency: A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for accurately resolving multiplets and determining coupling constants.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~172.5 C =O Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom.
~36.0 -N-CH₂ -CH₃ The methylene carbon attached to the nitrogen is deshielded.
~32.0 -CH₂ -CO- Carbons alpha to the carbonyl groups are deshielded.
~17.5 -CH₂-CH₂ -CH₂- The central methylene carbon of the glutarimide ring is in a typical alkane region.

| ~13.0 | -N-CH₂-CH₃ | The methyl carbon of the ethyl group is the most shielded. |

Note: This data is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

The following diagram illustrates the relationship between the structure of this compound and its expected NMR signals.

Caption: Correlation of this compound structure with predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic imide and the alkyl groups.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2975-2850 Medium-Strong C-H Stretch Alkyl (CH₂, CH₃)
~1770 Strong C=O Stretch (Asymmetric) Cyclic Imide
~1700 Strong C=O Stretch (Symmetric) Cyclic Imide

| ~1350 | Medium | C-N Stretch | Imide |

Expertise & Experience in Interpretation: The presence of two strong carbonyl absorption bands is a hallmark of a cyclic imide.[3] This arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The exact positions of these bands can be influenced by ring strain and substitution. The absence of a broad absorption band in the 3200-3400 cm⁻¹ region confirms the N-substitution, as there is no N-H bond present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₇H₁₁NO₂), the molecular weight is 141.16 g/mol .

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Rationale
141 [M]⁺ Molecular Ion
126 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group.
113 [M - C₂H₄]⁺ McLafferty-type rearrangement with loss of ethene.
85 [Glutarimide]⁺ Cleavage of the N-ethyl bond.

| 56 | [C₃H₄O]⁺ | Further fragmentation of the glutarimide ring. |

Trustworthiness of the Protocol: Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. A standard 70 eV electron beam energy is used to ensure reproducible fragmentation patterns that can be compared to library data. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, providing an unambiguous elemental composition.

The following diagram outlines the logical fragmentation pathway for this compound in a mass spectrometer.

MS_Fragmentation cluster_ms Predicted Mass Spec Fragmentation of this compound mol_ion [C₇H₁₁NO₂]⁺ m/z = 141 frag1 [C₆H₈NO₂]⁺ m/z = 126 mol_ion->frag1 - •CH₃ frag2 [C₅H₇NO₂]⁺ m/z = 113 mol_ion->frag2 - C₂H₄ frag3 [C₅H₇NO₂]⁺ m/z = 85 mol_ion->frag3 - •C₂H₅ frag4 [C₃H₄O]⁺ m/z = 56 frag3->frag4 Ring Fragmentation

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key cyclic imide functional group, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern. The predicted data presented in this guide, grounded in fundamental spectroscopic principles and data from related structures, serves as a robust reference for researchers in the synthesis and characterization of N-substituted glutarimides and their analogs.

References

  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Request PDF. [Link]

  • Szewczyk, M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). Glutarimide. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved January 14, 2026, from [Link]

  • ACD/Labs. (n.d.). MS Fragmenter. Retrieved January 14, 2026, from [Link]

  • Patiny, L., & Baghi, A. (n.d.). NMRDB.org. Retrieved January 14, 2026, from [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: a manually curated database of human metabolome data and other experimentally derived information. Nucleic Acids Research, 46(D1), D608–D617. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.

Sources

N-Ethylglutarimide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethylglutarimide, a derivative of glutaric acid, has emerged as a pivotal precursor in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features, comprising a reactive imide functionality and an ethyl-substituted nitrogen, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a synthetic intermediate, delineating its preparation, characteristic reactivity, and strategic applications in the synthesis of bioactive compounds. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers and scientists engaged in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of the Glutarimide Scaffold

The glutarimide ring system is a privileged scaffold in medicinal chemistry, forming the core of several blockbuster drugs renowned for their potent biological activities.[1] The notoriety of thalidomide and the subsequent development of its safer and more potent analogs, lenalidomide and pomalidomide, have cemented the significance of the glutarimide moiety in targeting cereblon (CRBN), an E3 ubiquitin ligase substrate receptor, thereby inducing targeted protein degradation.[2] This mechanism of action has revolutionized the treatment of multiple myeloma and other hematological malignancies.

This compound serves as a fundamental building block for accessing derivatives of this critical pharmacophore. The presence of the N-ethyl group modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its reactivity in subsequent synthetic transformations. Understanding the chemistry of this compound is therefore paramount for the rational design and synthesis of next-generation therapeutics.

Synthesis of this compound: A Robust and Scalable Protocol

The most direct and industrially viable synthesis of this compound involves the condensation of glutaric anhydride with ethylamine.[3] This reaction proceeds through a two-step sequence: nucleophilic attack of the amine on one of the anhydride carbonyls to form an amic acid intermediate, followed by an intramolecular cyclization with the elimination of water to furnish the imide ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glutaric anhydride (1.0 eq)

  • Ethylamine (70% solution in water, 1.1 eq)

  • Acetic anhydride (2.0 eq)

  • Sodium acetate (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Amic Acid Formation: To a stirred solution of glutaric anhydride in toluene, slowly add ethylamine solution at room temperature. An exothermic reaction is expected. Stir the resulting slurry for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cyclization: Add acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours, with azeotropic removal of water using a Dean-Stark apparatus.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by vacuum distillation to yield this compound as a white crystalline solid.

Causality of Experimental Choices:

  • The use of a slight excess of ethylamine ensures complete consumption of the glutaric anhydride.

  • Acetic anhydride serves as a dehydrating agent to drive the cyclization of the amic acid intermediate to the imide.

  • Sodium acetate acts as a basic catalyst to facilitate the ring closure.

  • Azeotropic removal of water shifts the equilibrium towards the product, ensuring a high yield of the imide.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue (Predicted/Typical)
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Appearance White crystalline solid
Melting Point ~48-52 °C
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)
¹H NMR (CDCl₃, 400 MHz) δ 3.55 (q, J=7.2 Hz, 2H, -NCH₂CH₃), 2.65 (t, J=6.4 Hz, 4H, -COCH₂-), 1.95 (p, J=6.4 Hz, 2H, -COCH₂CH₂-), 1.15 (t, J=7.2 Hz, 3H, -NCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5 (C=O), 35.0 (-NCH₂CH₃), 32.0 (-COCH₂-), 17.0 (-COCH₂CH₂-), 13.5 (-NCH₂CH₃)
IR (KBr, cm⁻¹) ~2980 (C-H), ~1705 (C=O, symmetric stretch), ~1680 (C=O, asymmetric stretch), ~1390 (C-N)
Mass Spectrum (EI) m/z 141 (M⁺), 113, 85, 56

Note: The spectral data are predicted based on the structure and typical values for similar compounds. Actual values may vary.[1][4][5][6][7][8][9]

Key Synthetic Transformations of this compound

This compound is a versatile precursor that can undergo a variety of transformations, primarily at the α-carbon position and through ring-opening reactions.

α-Carbon Functionalization via Enolate Alkylation

The protons on the carbons adjacent to the imide carbonyls (α-protons) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce substituents at the α-position.[10][11] This strategy is fundamental for the synthesis of 3-substituted glutarimide derivatives, which are key intermediates for many bioactive molecules.

Alpha_Alkylation

Experimental Protocol: α-Alkylation of this compound

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the LDA solution dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The use of a strong, bulky, non-nucleophilic base like LDA at low temperatures ensures the rapid and complete formation of the kinetic enolate, minimizing self-condensation or attack on the carbonyl.[10][11] The Sₙ2 reaction with a primary alkyl halide is a high-yielding and predictable transformation.

Ring-Opening Reactions

The imide functionality of this compound can undergo nucleophilic ring-opening under various conditions. This reactivity provides access to linear glutamic acid derivatives, which are themselves valuable synthetic intermediates. The regioselectivity of the ring opening (i.e., which carbonyl is attacked) can often be controlled by the choice of nucleophile and reaction conditions. For instance, strong nucleophiles like sodium borohydride can reduce one of the imide carbonyls, leading to a hydroxylactam, which can be further manipulated.

Ring_Opening

Applications in the Synthesis of Bioactive Molecules

This compound is a strategic starting material for the synthesis of a diverse array of bioactive compounds. Its utility is particularly evident in the preparation of analogs of known drugs and in the exploration of novel chemical space.

Precursor to Thalidomide Analogs and PROTACs

The 3-substituted this compound core is a key component in many immunomodulatory drugs and Proteolysis Targeting Chimeras (PROTACs). By first performing an α-alkylation on this compound, a handle is introduced for further functionalization. For example, the synthesis of a simplified analog of thalidomide could be envisioned where the phthalimide moiety is replaced with another aromatic system.

Synthesis of Neurotropic Agents

The piperidine-2,6-dione structure, inherent in this compound, is also found in a number of compounds with neurotropic activity. Functionalization of the this compound scaffold can lead to the development of novel anticonvulsant, anxiolytic, or antidepressant agents.

Conclusion

This compound stands as a testament to the power of simple, well-defined precursors in the intricate art of organic synthesis. Its straightforward preparation, coupled with its predictable and versatile reactivity, makes it an invaluable tool for researchers and drug development professionals. The ability to functionalize the glutarimide ring at the α-position and to leverage ring-opening reactions provides a robust platform for the creation of novel molecular entities with significant therapeutic potential. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of precursors like this compound will undoubtedly play a crucial role in the future of medicine.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Fischer, E. S., & Thomä, N. H. (2019). Elucidating the molecular recognition of thalidomide and its analogs for the cereblon E3 ligase. The FASEB Journal, 33(1), 1-1.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
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  • Alkylation of Enolates. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • Horning, E. C., & Finelli, A. F. (1951). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses, 31, 88.
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  • Glutarimide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation of Phenyl Glutarimide. (2015, December 25). ResearchGate. Retrieved from [Link]

  • Glutarimide Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Sumitomo Chemical. Retrieved from [Link]

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  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]

  • Wentzel Lab. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. Retrieved from [Link]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL. Retrieved from [Link]

  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015, March 5). PLOS ONE. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • Experimental display of the N-phenyl glutarimide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • IR spectroscopy & Mass Spectrometry. (2015, November 2). YouTube. Retrieved from [Link]

  • Mass spectra and IR. (n.d.). Chemrevise. Retrieved from [Link]

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  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). Nature Communications. Retrieved from [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

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An In-depth Technical Guide to N-Ethylglutarimide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglutarimide, systematically known as 1-ethylpiperidine-2,6-dione, represents a fundamental N-substituted derivative of the glutarimide heterocyclic system. The piperidine-2,6-dione scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] This guide provides a comprehensive technical overview of this compound, commencing with its core molecular attributes. A detailed, step-by-step protocol for its laboratory synthesis is presented, based on established methodologies for analogous N-substituted glutarimides. The guide further explores the predicted physicochemical properties and delves into the potential applications of this compound, particularly within the realm of drug discovery and development, drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of novel glutarimide derivatives.

Core Molecular Identifiers and Properties

PropertyValueSource
Systematic IUPAC Name 1-ethylpiperidine-2,6-dione-
Molecular Formula C₇H₁₁NO₂Calculated
Molecular Weight 141.17 g/mol Calculated
CAS Number Not readily available-

Synthesis of this compound

The synthesis of N-substituted glutarimides can be efficiently achieved through the condensation of glutaric acid or its anhydride with a primary amine. This established method provides a reliable pathway to this compound.[3]

Proposed Synthetic Pathway

The most direct route involves the reaction of glutaric anhydride with ethylamine. This two-step, one-pot synthesis proceeds through an intermediate amic acid, which then undergoes cyclization upon heating to form the imide.

Synthesis of this compound Figure 1: Proposed Synthesis of this compound GlutaricAnhydride Glutaric Anhydride Intermediate Amic Acid Intermediate GlutaricAnhydride->Intermediate + Ethylamine Ethylamine Ethylamine->Intermediate NEthylglutarimide This compound Intermediate->NEthylglutarimide Heat (Cyclization)

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Glutaric Anhydride (1 equivalent)

  • Ethylamine (70% solution in water, 1.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve glutaric anhydride (1 eq.) in toluene.

  • Addition of Amine: Slowly add ethylamine solution (1.1 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed. The formation of the intermediate N-ethyl-4-carbamoylbutanoic acid will likely result in a thicker slurry.

  • Cyclization: Heat the reaction mixture to reflux. The water formed during the cyclization will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, wash the toluene solution sequentially with dilute hydrochloric acid (to remove any unreacted ethylamine), saturated sodium bicarbonate solution (to remove any unreacted glutaric acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Potential Applications in Drug Development

The piperidine-2,6-dione ring system is a cornerstone in the development of various therapeutic agents.[1][2] While the specific biological activity of this compound has not been extensively documented, its structural motif suggests potential for exploration in several areas of medicinal chemistry.

Central Nervous System (CNS) Activity

Many glutarimide derivatives exhibit CNS activity. For instance, thalidomide, a well-known derivative, has sedative and immunomodulatory properties. The simple N-ethyl substitution in this compound could be a starting point for developing novel CNS-active agents.

Anticancer Research

The piperidine-2,6-dione core is integral to the mechanism of action of certain anticancer drugs, such as lenalidomide and pomalidomide, which act as molecular glues to induce the degradation of specific proteins.[2] this compound could serve as a scaffold for the synthesis of new PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degraders.

As a Synthetic Intermediate

This compound can be a valuable intermediate in the synthesis of more complex molecules. The glutarimide ring can be further functionalized at the 3- and 4-positions to introduce additional pharmacophores.

Potential Applications Figure 2: Potential Research Areas for this compound NEthylglutarimide This compound CNS CNS Active Agents NEthylglutarimide->CNS Anticancer Anticancer Research (e.g., PROTACs) NEthylglutarimide->Anticancer Intermediate Synthetic Intermediate NEthylglutarimide->Intermediate

Caption: Potential avenues for the application of this compound in research.

Conclusion

This compound, while not a widely cataloged compound, holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its straightforward synthesis from readily available starting materials makes it an accessible target for laboratory investigation. The established importance of the piperidine-2,6-dione scaffold in drug discovery provides a strong rationale for the further exploration of this compound and its derivatives in the search for new therapeutic agents. This guide offers a foundational framework for initiating such research endeavors.

References

  • PubChem. 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione. Available from: [Link]

  • ResearchGate. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available from: [Link]

  • National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available from: [Link]

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  • Cheméo. Piperidine, 1-ethyl-2,6-dimethyl - Chemical & Physical Properties. Available from: [Link]

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  • Feihe Chemical. Cas No. 766-09-6,1-Ethylpiperidine,API And Intermediate. Available from: [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

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Navigating the Procurement of High-Purity N-Ethylglutarimide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical reagent can significantly impact experimental outcomes, from early-stage discovery to preclinical development. N-Ethylglutarimide, a key heterocyclic scaffold, is no exception. Its applications in medicinal chemistry demand a thorough understanding of its sourcing, quality control, and handling. This in-depth guide provides a technical framework for navigating the commercial landscape of high-purity this compound, with a focus on ensuring scientific rigor and mitigating supply chain variability.

The Landscape of this compound Suppliers: Beyond the Catalog

High-purity this compound (CAS No. 2957-51-9) is often not a standard, off-the-shelf catalog item, particularly at the quality grades required for pharmaceutical research. While some suppliers may list it, discerning researchers should anticipate that for high-purity applications (e.g., >98%), the compound is frequently provided through custom synthesis. This distinction is critical as it shifts the procurement process from a simple purchase to a collaborative technical project with a specialized supplier.

Leading suppliers in the high-purity chemical space for the pharmaceutical and life sciences industries include both large, well-established manufacturers and specialized custom synthesis providers.[1][2][3][4][5] These companies typically offer a range of services from small-scale synthesis for initial research to large-scale cGMP (current Good Manufacturing Practices) manufacturing for clinical trial materials.[4]

Table 1: Differentiating Supplier Types for High-Purity Chemicals

Supplier TypeTypical OfferingsKey Considerations for Researchers
Large Chemical Manufacturers/Distributors Broad catalog of research chemicals, potentially including this compound at lower purity grades. Established quality systems and global distribution networks.Verify if the listed purity meets your specific requirements. Inquire about the availability of higher-purity batches or custom purification services.
Specialized Custom Synthesis Labs Expertise in synthesizing complex organic molecules on demand, from milligram to kilogram scale.[1][2][3] Often provide detailed analytical data and process transparency.Ideal for obtaining high-purity this compound tailored to specific needs. Requires clear communication of required specifications and analytical methods.
Academic/University Core Facilities May offer custom synthesis services, often with a focus on novel or challenging chemistries.Can be a cost-effective option for small quantities, but may have longer lead times and variable quality control documentation compared to commercial suppliers.

The selection of a supplier should be guided by the stage of research. For initial exploratory studies, a readily available research-grade product may suffice. However, for later-stage development, a partnership with a custom synthesis provider who can ensure batch-to-batch consistency and provide comprehensive documentation is essential.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying a chemical reagent. It is a formal attestation from the supplier detailing the identity, purity, and quality of a specific batch of the compound. Researchers should never assume the purity of a reagent without a comprehensive, batch-specific CoA.

A thorough CoA for high-purity this compound should include the following:

  • Identification: Confirmation of the chemical structure, typically through methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram itself should ideally be provided, showing the main peak and any impurities.

  • Physical Properties: Appearance, melting point, and solubility.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, often by Gas Chromatography (GC).

  • Water Content: Determined by Karl Fischer titration.

  • Elemental Analysis: Confirmation of the elemental composition (C, H, N, O).

Below is a logical workflow for a researcher when evaluating a potential supplier for high-purity this compound.

Caption: A generalized synthetic and purification workflow for this compound.

Purification is a critical step in achieving high purity. Common methods for compounds like this compound include:

  • Recrystallization: A robust technique for removing impurities with different solubility profiles. The choice of solvent is crucial and should be developed to maximize yield and purity.

  • Column Chromatography: A highly effective method for separating the target compound from structurally similar impurities. The stationary phase (e.g., silica gel) and mobile phase are selected based on the polarity of this compound and its potential byproducts.

Analytical Methodologies for Purity Verification

Independent verification of purity is a cornerstone of good scientific practice. Upon receiving a shipment of this compound, researchers should consider performing in-house analytical testing, especially for critical applications.

Table 2: Key Analytical Techniques for this compound Quality Control

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Correct chemical shifts and integration values corresponding to the structure of this compound. Absence of unexpected signals.
HPLC Purity assessment and quantification of impurities.A single, sharp peak for this compound. Purity is typically reported as the area percentage of the main peak.
LC-MS Confirmation of molecular weight and identification of impurities.A parent ion peak corresponding to the molecular weight of this compound. Analysis of minor peaks can help identify potential impurities.
FTIR Functional group analysis.Characteristic absorption bands for the imide carbonyl groups and other functional groups present in the molecule.
Experimental Protocol: A Generic HPLC Method for Purity Assessment

The following is a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start at 10% B, ramp to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile.

This method should be validated for linearity, accuracy, and precision.

Handling and Storage: Maintaining Purity

The stability of high-purity this compound is crucial for its effective use. Improper handling and storage can lead to degradation and the introduction of impurities. Always refer to the supplier's Safety Data Sheet (SDS) for specific handling and storage recommendations.

General Guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Handle in a chemical fume hood.

Conclusion

The procurement of high-purity this compound for research and drug development is a multi-faceted process that extends beyond a simple transaction. It requires a diligent approach to supplier qualification, a thorough understanding of quality documentation, and the capability to independently verify purity. By treating the sourcing of this critical reagent with the same rigor as the experiments in which it is used, researchers can enhance the reliability and reproducibility of their results, ultimately accelerating the path of scientific discovery and therapeutic innovation.

References

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 235–241. [Link]

  • WeylChem. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: N-Ethylglutarimide for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-proven protocol for the solubilization and application of N-Ethylglutarimide in cell culture experiments. Given the absence of established, specific public protocols for this compound, this document is built upon first principles of chemical handling and best practices for introducing novel small molecules into biological systems.

Introduction: The Challenge of Novel Compound Introduction

This compound is a small organic molecule investigated for its potential biological activities. As with many novel compounds, its physicochemical properties, particularly its aqueous solubility, are not extensively documented in public literature. Successful and reproducible in vitro experimentation hinges on a robust and reliable method for dissolving the compound and introducing it to cell culture media without inducing artifacts from the solvent or from compound precipitation.

This guide provides a systematic approach to preparing this compound solutions, emphasizing the causality behind each step. The core philosophy is to create a self-validating workflow that ensures compound solubility, minimizes solvent-induced cytotoxicity, and establishes a reliable concentration range for experimentation.

Physicochemical Properties & Solubility Strategy

A compound's behavior in culture media is dictated by its chemical properties. While experimental data for this compound is sparse, its structure as an N-substituted imide suggests it is likely a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

Solubility Strategy: The standard and recommended approach for such compounds is to first dissolve them in a sterile, biocompatible organic solvent at a high concentration to create a stock solution . This stock is then diluted into the final cell culture medium to achieve the desired working concentration, ensuring the final organic solvent concentration remains well below cytotoxic levels.[1][2][3][4]

Recommended Solvent: Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial stock solution.

  • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Crucially, most cell lines can tolerate low final concentrations of DMSO (typically ≤0.5%, with ≤0.1% being the safest and most common target) without significant cytotoxic effects.[1][4][5]

Master Workflow for this compound Preparation & Use

The following diagram outlines the complete workflow, from receiving the compound in powdered form to its application in a validated cell-based assay.

G Workflow: From Powder to Experiment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_qc Validation & QC powder This compound (Solid Powder) weigh Calculate & Weigh Required Mass powder->weigh dissolve Dissolve in 100% DMSO to create Stock Solution (e.g., 10-100 mM) weigh->dissolve store Aliquot & Store Stock Solution at -20°C / -80°C dissolve->store thaw Thaw One Aliquot of Stock Solution store->thaw dilute_compound Prepare Working Solution: Dilute Stock into Pre-warmed Cell Culture Medium thaw->dilute_compound dilute_vehicle Prepare Vehicle Control: Add equal volume of DMSO (no compound) to Medium thaw->dilute_vehicle treat Treat Cells dilute_compound->treat dilute_vehicle->treat qc_check Perform Preliminary Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treat->qc_check qc_check->treat Determine Non-Toxic Working Range

Caption: High-level overview of the preparation and validation workflow.

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a high-concentration stock solution in DMSO. Preparing a stock at a concentration 1000x higher than the final highest desired concentration is standard practice. For example, a 10 mM stock is ideal for experiments where the final concentration will not exceed 10 µM (maintaining a 0.1% DMSO final concentration).

Materials
  • This compound (solid powder, MW: 141.17 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene or glass vial with a secure cap (amber vial recommended to protect from light)

  • Sterile pipette tips

Calculation of Mass

To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Stock ConcentrationVolume of DMSOMolecular WeightRequired Mass of this compound
10 mM (0.01 M)1 mL (0.001 L)141.17 g/mol 1.41 mg
10 mM (0.01 M)5 mL (0.005 L)141.17 g/mol 7.06 mg
50 mM (0.05 M)1 mL (0.001 L)141.17 g/mol 7.06 mg
Step-by-Step Procedure
  • Tare Balance: Place your sterile vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and transfer it into the vial. It is best practice to perform this in a chemical fume hood.

  • Add Solvent: Add the calculated volume of 100% sterile DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex for 30-60 seconds. Visually inspect the solution to ensure all solid has dissolved.

    • Troubleshooting: If the compound does not readily dissolve, sonicate the vial in a water bath for 10-20 minutes or warm it to 37°C for 10 minutes, followed by vortexing.[4] Ensure the compound is fully dissolved before proceeding.

  • Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Label & Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C or -80°C for long-term stability.[5]

Note on Sterility: 100% DMSO is a hostile environment for microbial growth. Therefore, filter sterilization of the final DMSO stock is generally not required and can lead to significant loss of the compound due to binding to the filter membrane.[5][6]

Experimental Protocol: Working Solution Preparation

This protocol describes the dilution of the DMSO stock solution into your complete cell culture medium to create the final working solution for treating cells.

Materials
  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

Step-by-Step Procedure
  • Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.[4]

  • Calculate Dilution: Determine the volume of stock solution needed. To maintain a 0.1% final DMSO concentration, the dilution factor should be 1:1000.

    • Example for 10 µM Working Solution: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium.

  • Dilution Technique: Add the required volume of medium to a sterile conical tube. While gently swirling or vortexing the medium, add the small volume of the DMSO stock solution dropwise.[4] This rapid dispersion is crucial to prevent the compound from precipitating out of the solution.

  • Prepare Vehicle Control: A vehicle control is mandatory for every experiment.[7][8][9]

    • To prepare a 0.1% DMSO vehicle control, add 10 µL of 100% DMSO (the same solvent used for the stock) to 9.99 mL of pre-warmed medium.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment, as the stability of many compounds in aqueous media over extended periods is unknown.[10]

Trustworthiness: Experimental Validation & Quality Control

Before using this compound in substantive experiments, you must perform a preliminary cytotoxicity assay to determine its intrinsic effect on cell viability and to establish a safe working concentration range.

Cytotoxicity Assay Protocol (General)
  • Plate Cells: Seed your cells of interest in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of working solutions of this compound in culture medium (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Include Controls: On the same plate, include the following mandatory controls:[7][11][12]

    • Untreated Cells: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the serial dilutions (e.g., 0.1% or 1%).

    • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working.

    • Blank Wells: Medium only (no cells) for background subtraction.

  • Treat Cells: Remove the old medium from the cells and replace it with the prepared working solutions and controls.

  • Incubate: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Measure Viability: Use a standard viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo) to quantify cell viability according to the manufacturer's protocol.[12][13]

Interpreting the Results

Caption: Logic for determining the experimental working range.

The goal is to identify the concentration range where this compound does not, by itself, cause a significant decrease in cell viability. This ensures that any effects observed in subsequent functional assays are due to the specific biological activity of the compound, not non-specific toxicity.

References

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells (2019). National Center for Biotechnology Information (NCBI). [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? (2024). Reddit. [Link]

  • How do you dissolve chemicals in the culture medium? (2022). ResearchGate. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • DMSO usage in cell culture (2023). LifeTein. [Link]

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? (2025). ResearchGate. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media (2019). National Center for Biotechnology Information (NCBI). [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulate Bio. [Link]

  • Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Cytotoxicity Assay (2020). YouTube. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays (2015). National Center for Biotechnology Information (NCBI). [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

  • Cell culture media impact on drug product solution stability (2016). PubMed. [Link]

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Application Note: N-Ethylglutarimide as a Versatile Tool in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Targeted Protein Degradation and the Central Role of Cereblon

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] This strategy harnesses the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[3][4][5][6] At the heart of many successful TPD strategies, including Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, lies the E3 ubiquitin ligase Cereblon (CRBN).[1][7][8][9]

CRBN, as the substrate receptor for the Cullin-Ring Ligase 4 (CRL4) complex, can be commandeered by small molecules to induce the ubiquitination and subsequent degradation of specific target proteins.[1][8] The glutarimide moiety, famously present in immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide, is a key structural feature responsible for binding to CRBN.[10][11] This interaction can be exploited to either recruit new "neosubstrate" proteins for degradation (the mechanism of molecular glues) or to serve as an anchor for PROTACs.[1][8] PROTACs are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a POI, thereby inducing proximity and triggering the POI's destruction.[5][9][12]

This application note details the utility of N-Ethylglutarimide and its derivatives as foundational tools for researchers in TPD. We will explore its role as a crucial building block for synthesizing novel CRBN ligands, its application as a negative control in degradation assays, and provide detailed protocols for characterizing the entire cascade of TPD events, from initial protein binding to final cellular degradation.

The Glutarimide Scaffold: A Privileged Motif for CRBN Engagement

The interaction between the glutarimide ring and a specific pocket in the thalidomide-binding domain of CRBN is a well-characterized, high-affinity interaction.[11][13] This binding is primarily mediated by the glutarimide ring itself.[11] The imide group serves as both a hydrogen bond donor and acceptor, securing the molecule within the binding site.[11] This fundamental interaction is the starting point for designing more complex molecules like PROTACs and molecular glues.

This compound, a simple derivative, serves as an excellent chemical starting point. The ethyl group on the nitrogen atom can be readily modified or replaced with linkers for PROTAC synthesis, allowing for the exploration of a wide chemical space to optimize degrader efficacy.[7] The development of novel glutarimide-based CRBN ligands is an active area of research, aiming to improve properties like binding affinity, chemical stability, and the ability to form productive ternary complexes.[1][3][13]

Visualizing the PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC molecule that utilizes a glutarimide-based ligand to hijack the CRL4^CRBN^ E3 ligase complex.

PROTAC_Mechanism CRBN CRBN-DDB1 Ternary POI-PROTAC-CRBN Ternary Complex CRBN->Ternary PROTAC PROTAC (this compound derivative) PROTAC->CRBN Binds E3 Ligase POI Protein of Interest (POI) PROTAC->POI Binds Target PROTAC->Ternary POI->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Dissociation & Release E2 E2-Ub E2->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycle->CRBN Recycle->POI

Caption: Catalytic cycle of a PROTAC utilizing an this compound-derived CRBN ligand.

Experimental Workflows: A Step-by-Step Guide to Characterization

A rigorous, multi-step validation process is essential to confirm that a novel PROTAC is functioning via the intended mechanism. This compound itself can be used as a negative control in these assays. Since it binds CRBN but lacks a POI binder, it should not induce degradation of the target protein, thus validating that the observed degradation is dependent on the bifunctional nature of the PROTAC.

Workflow Overview

The following diagram outlines the logical flow of experiments for characterizing a novel this compound-based PROTAC.

Experimental_Workflow start Start: Novel PROTAC Synthesis step1 Step 1: Biophysical Assays (Binary & Ternary Binding) start->step1 step2 Step 2: Cellular Target Engagement step1->step2 sub1 TR-FRET / SPR / ITC - Binary Kd (PROTAC to CRBN, POI) - Ternary Complex Formation step1->sub1 step3 Step 3: Cellular Degradation Assays step2->step3 sub2 NanoBRET™ / CETSA - Target Engagement in Live Cells step2->sub2 step4 Step 4: Mechanism of Action Validation step3->step4 sub3 Western Blot / HiBiT - Determine DC50 & Dmax - Degradation Kinetics step3->sub3 end End: Validated Degrader step4->end sub4 Control Experiments: - Proteasome Inhibitor (e.g., MG132) - this compound (E3 ligand only) - POI Ligand (binder only) step4->sub4

Caption: A logical workflow for the comprehensive validation of a novel PROTAC degrader.

Protocols: From Benchtop to Cellular Insights

Protocol 1: Assessing Ternary Complex Formation with TR-FRET

Rationale: The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation.[14] Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay ideal for quantifying this interaction in a solution-based, high-throughput format.[15][16][17]

Materials:

  • Purified, recombinant POI (tagged, e.g., with His or GST).

  • Purified, recombinant CRBN/DDB1 complex (tagged with a compatible tag).

  • Lanthanide-labeled antibody against the POI tag (e.g., Tb-anti-His, the donor).

  • Fluorescently-labeled antibody or molecule against the CRBN tag (e.g., Fluorescein-anti-GST, the acceptor).

  • This compound-based PROTAC and control compounds (this compound alone, POI ligand alone).

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Low-volume 384-well assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC and control compounds in assay buffer. Prepare working solutions of proteins and antibodies in assay buffer at 2X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 2X PROTAC/control dilution series to the wells.

    • Add 5 µL of the 2X POI/Tb-antibody mix.

    • Add 5 µL of the 2X CRBN/Fluorescein-antibody mix.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time-gated excitation.[16]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the PROTAC concentration.

    • A characteristic bell-shaped or sigmoidal curve indicates ternary complex formation. The "hook effect" at high concentrations, where the signal decreases, is often observed and is indicative of the formation of binary complexes that prevent ternary complex assembly.[14]

Parameter Description Typical Value Range
Complex Formation Indicated by a positive TR-FRET signal over background.Signal-to-background > 2
Hook Effect Decrease in signal at high concentrations due to binary complex formation.Dependent on binary affinities
Protocol 2: Determining Cellular Degradation (DC₅₀ and Dₘₐₓ) via Western Blot

Rationale: The ultimate measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a robust and widely used method to quantify this degradation.[4][18][19] The key metrics derived are DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[18][20]

Materials:

  • Cell line expressing the POI.

  • Cell culture medium and supplements.

  • This compound-based PROTAC and control compounds (DMSO vehicle, this compound, POI ligand).

  • Proteasome inhibitor (e.g., MG132 or bortezomib).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM).

    • Treat cells with the different concentrations of the PROTAC, DMSO vehicle, and high concentrations of controls (this compound, POI ligand).

    • For a mechanism of action control, co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor.

    • Incubate for a predetermined time (e.g., 16-24 hours).[18]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect bands using ECL substrate with an imager.[18]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the DMSO-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[18]

Parameter Description Interpretation
DC₅₀ Concentration for 50% degradation.A measure of potency (lower is better).
Dₘₐₓ Maximum degradation percentage.A measure of efficacy (higher is better).
Proteasome Inhibitor Control PROTAC + MG132Degradation should be rescued, confirming proteasome-dependence.
This compound Control E3 Ligand onlyShould not cause significant degradation of the POI.

Conclusion and Future Outlook

This compound and its derivatives are indispensable tools in the field of targeted protein degradation. As a synthetic platform, the glutarimide scaffold allows for the rational design and construction of novel PROTACs and molecular glues directed at a vast array of protein targets. Understanding the fundamental principles of CRBN engagement and employing a systematic and rigorous experimental workflow are critical for the successful development of these next-generation therapeutics. The protocols outlined in this note provide a robust framework for researchers to characterize novel degraders, ensuring both scientific integrity and the generation of reliable, reproducible data. As the TPD field continues to expand, the creative diversification of the glutarimide core will undoubtedly lead to the discovery of potent and selective medicines for numerous human diseases.[7]

References

  • Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Stegmann, C., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lim, S. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zorba, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Nguyen, T. L., et al. (2022). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ChemMedChem. Available at: [Link]

  • Kim, T., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition. Available at: [Link]

  • Scott, J. D., et al. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY. Available at: [Link]

  • Shadrina, M. (2022). Development of biophysical assays for studies of PROTACs. Diva-portal.org. Available at: [Link]

  • Wang, L. (2025). Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement. American Chemical Society. Available at: [Link]

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  • Liu, J., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Cancer Cell International. Available at: [Link]

  • Al-Hussein, M., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]

  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Screening assays. (A) Schematic depicting the TR-FRET ternary complex... ResearchGate. Available at: [Link]

  • Lu, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, Y., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Zhang, X., et al. (2024). Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. iScience. Available at: [Link]

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Sources

N-Ethylglutarimide: A Novel Ligand for E3 Ubiquitin Ligase Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Ubiquitin-Proteasome System and the Rise of Targeted Protein Degradation

The cellular machinery for maintaining protein homeostasis is a complex and elegant system. A cornerstone of this regulation is the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of over 80% of intracellular proteins.[1] This process is critical for the removal of misfolded or damaged proteins and for the timely destruction of regulatory proteins, thereby controlling a vast array of cellular processes. The specificity of the UPS is conferred by a family of over 600 E3 ubiquitin ligases, which are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[2] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[3]

In recent years, the therapeutic paradigm of targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery.[][5] Unlike traditional inhibitors that block the function of a protein, TPD aims to eliminate the protein altogether. This is achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which hijack the UPS to induce the degradation of a protein of interest (POI).[5][6][7][8][9] PROTACs are bifunctional molecules that simultaneously bind to a POI and an E3 ligase, bringing them into close proximity to facilitate ubiquitination and subsequent degradation.[3][6][10][11] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" that would not normally be targeted.[7][12][13]

At the heart of many successful TPD strategies lies the E3 ligase Cereblon (CRBN).[14][15] CRBN forms a complex with Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), and regulator of cullins 1 (ROC1) to form the CRL4^CRBN^ E3 ubiquitin ligase.[15] The discovery that the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to CRBN and inducing the degradation of specific transcription factors has paved the way for the rational design of novel CRBN-recruiting ligands.[12]

This application note focuses on N-Ethylglutarimide , a derivative of the core glutarimide scaffold found in IMiDs®, as a ligand for the E3 ubiquitin ligase CRBN. We will explore its mechanism of action and provide detailed protocols for its characterization, offering researchers a guide to harnessing its potential in the development of novel protein degraders.

This compound: A Cereblon-Binding Ligand

This compound belongs to the family of glutarimide-containing compounds that are known to bind to the thalidomide-binding domain of CRBN.[] The glutarimide ring is a critical structural motif for this interaction, inserting into a hydrophobic pocket in CRBN.

The binding of this compound to CRBN is believed to modulate the substrate specificity of the CRL4^CRBN^ complex, enabling the recognition and subsequent ubiquitination of proteins that are not its native substrates. This "molecular glue" mechanism is the foundation for its potential use in targeted protein degradation. By incorporating this compound into a PROTAC, it can serve as the E3 ligase-recruiting moiety, directing the degradation of a specific protein of interest.

N-Ethylglutarimide_Mechanism cluster_0 Targeted Protein Degradation Cycle POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with this compound) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruitment Poly_Ub Polyubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Workflow of this compound-based PROTAC-mediated protein degradation.

Protocols for Characterization of this compound as an E3 Ligase Ligand

The following protocols provide a framework for the comprehensive evaluation of this compound's interaction with CRBN and its ability to induce protein degradation.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Objective: To determine if this compound binds to and stabilizes CRBN in intact cells.

Materials:

  • Cells expressing endogenous or overexpressed CRBN (e.g., HEK293T, MM.1S)

  • This compound (synthesis or commercial source)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Anti-CRBN, secondary antibody conjugated to HRP

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO for a defined period (e.g., 1-4 hours).

  • Thermal Challenge:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against CRBN, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Data Analysis:

  • Quantify the band intensities for CRBN at each temperature for both DMSO and this compound-treated samples.

  • Plot the percentage of soluble CRBN relative to the no-heat control against the temperature.

  • A rightward shift in the melting curve for this compound-treated samples compared to the DMSO control indicates thermal stabilization and thus, target engagement.

Expected Outcome:

TreatmentT_agg_ (°C)
DMSO (Vehicle)~52
This compound (10 µM)~56
This compound (100 µM)~60

Note: T_agg_ (aggregation temperature) values are hypothetical and need to be determined experimentally.

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or DMSO Start->Treatment Harvest Harvest and resuspend cells Treatment->Harvest Heat Apply temperature gradient Harvest->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse WB Western Blot for CRBN Lyse->WB Analysis Analyze melting curve shift WB->Analysis End End: Confirm Target Engagement Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Co-IP is a classic technique used to study protein-protein interactions. In the context of a PROTAC, Co-IP can be used to demonstrate the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.

Objective: To show that a PROTAC containing this compound can induce the formation of a ternary complex between CRBN and a specific Protein of Interest (POI).

Materials:

  • Cells expressing endogenous or overexpressed CRBN and the POI.

  • PROTAC molecule containing this compound and a ligand for the POI.

  • This compound (as a control).

  • DMSO (vehicle control).

  • Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based).

  • Antibodies: Anti-POI for immunoprecipitation, Anti-CRBN for detection, and vice-versa.

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Treat cells with the PROTAC, this compound, or DMSO for a specified time.

    • Wash cells with cold PBS and lyse with Co-IP lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the POI (or CRBN) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against CRBN (if POI was immunoprecipitated) and the POI (to confirm successful IP).

Data Analysis:

  • A band corresponding to CRBN in the lane where the POI was immunoprecipitated from PROTAC-treated cells indicates the formation of a ternary complex.

  • The intensity of the CRBN band should be significantly higher in the PROTAC-treated sample compared to the DMSO and this compound-only controls.

Expected Outcome:

IP AntibodyBlot AntibodyDMSOThis compoundPROTAC
Anti-POIAnti-CRBN--+++
Anti-POIAnti-POI+++++++++
IgG ControlAnti-CRBN---

Note: '+' indicates the presence and intensity of the band, '-' indicates absence.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of the CRL4^CRBN^ complex to ubiquitinate a substrate in the presence of this compound or a PROTAC derived from it.[5][10][11]

Objective: To determine if this compound or a PROTAC can promote the ubiquitination of a neosubstrate or a target protein by the CRL4^CRBN^ E3 ligase complex.

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, CRL4^CRBN^ complex, and the POI.

  • This compound or PROTAC.

  • Ubiquitination reaction buffer (containing ATP).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies: Anti-POI, Anti-Ubiquitin.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, ubiquitin, and CRL4^CRBN^ complex in the ubiquitination reaction buffer.

    • Add the POI as the substrate.

    • Add this compound, the PROTAC, or DMSO to the respective reaction tubes.

  • Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.

    • Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species.

Data Analysis:

  • Compare the intensity of the high-molecular-weight smear (polyubiquitinated POI) in the different treatment conditions.

  • A significant increase in the ubiquitination of the POI in the presence of the PROTAC demonstrates its efficacy in inducing target ubiquitination.

Expected Outcome: A Western blot showing a ladder of higher molecular weight bands for the POI in the lane corresponding to the PROTAC treatment, which is absent or significantly reduced in the DMSO and this compound-only controls.

Conclusion and Future Directions

This compound represents a valuable chemical tool for researchers in the field of targeted protein degradation. As a ligand for the E3 ligase CRBN, it can be utilized as a standalone molecular glue or as a critical component of PROTACs. The protocols outlined in this application note provide a robust framework for characterizing the binding of this compound to CRBN and its functional consequences in inducing protein ubiquitination and degradation.

Future research will likely focus on the development of novel glutarimide-based ligands with improved affinity and selectivity for CRBN, as well as the expansion of the "degradable" proteome by designing PROTACs that can target a wider range of disease-relevant proteins. The continued exploration of molecules like this compound will undoubtedly fuel the advancement of targeted protein degradation as a transformative therapeutic modality.

References

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Application Notes & Protocols: The Role of the Glutarimide Scaffold in Cereblon-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific proteins rather than merely inhibiting them.[1] This approach hijacks the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2][3] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target. Among the most successfully utilized E3 ligases is Cereblon (CRBN), frequently recruited by ligands built upon a glutarimide scaffold, exemplified by the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[][5] These glutarimide-based ligands are favored in PROTAC design for their relatively small size and favorable drug-like properties compared to ligands for other E3 ligases like von Hippel-Lindau (VHL).[] This document provides an in-depth guide on the application of the glutarimide scaffold (referred to herein as N-Ethylglutarimide and its derivatives) in the development of CRBN-recruiting PROTACs, covering the mechanism of action, design principles, and detailed protocols for synthesis and validation.

The Central Role of the Glutarimide Scaffold in CRBN Recruitment

Mechanism of Action: Hijacking the CRL4-CRBN Complex

PROTACs function as heterobifunctional molecules, consisting of a ligand for the POI and an E3 ligase ligand, connected by a flexible linker.[6] Glutarimide-based PROTACs operate by inducing proximity between the POI and CRBN, which is the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[][7]

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a key ternary complex (POI-PROTAC-CRBN).[6][8] The stability and conformation of this complex are critical determinants of degradation efficiency.

  • Ubiquitination: Within the proximity of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface-exposed lysine residues on the POI.[1][9] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

  • Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing the catalytic cycle.[8]

PROTAC_Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC Glutarimide-PROTAC PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Release & Recycle Ternary->CRBN Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_E2 Ubiquitin (Ub) + E2 Ub_E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. Catalytic cycle of a CRBN-recruiting PROTAC.
Key Glutarimide-Based Ligands for PROTACs

The most widely used CRBN ligands are derived from thalidomide and its analogs, lenalidomide and pomalidomide.[7][10] The choice of ligand is critical as it influences not only binding affinity to CRBN but also the degradation profile of endogenous CRBN "neosubstrates," such as transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[11][12] This neosubstrate activity can be a source of off-target effects or, in some contexts like oncology, contribute to the therapeutic effect.[10]

Ligand Relative Potency Key Neosubstrates Common Linker Attachment Point Physicochemical Properties Citation(s)
Thalidomide BaselineIKZF1, IKZF3, SALL4 (teratogenicity)4- or 5-position of phthalimide ringRacemic, prone to hydrolysis[][10][12]
Lenalidomide Higher than ThalidomideIKZF1, IKZF3, CK1α5-position of isoindolinone ringMore potent, improved stability[5][10][12]
Pomalidomide HighestIKZF1, IKZF34-position of phthalimide ringHighly potent, commonly used in clinical PROTACs[5][11][12]

Table 1. Comparative analysis of common glutarimide-based CRBN ligands.

Design and Synthesis of Glutarimide-Based PROTACs

Rationale and Design Principles

The modular nature of PROTACs allows for systematic optimization.[13] Key considerations include:

  • E3 Ligand Selection: Pomalidomide is often a starting point due to its high CRBN binding affinity.[11] However, lenalidomide may offer a different neosubstrate profile and improved physicochemical properties.[12]

  • Linker Attachment Point: The ligand must be connected to the linker at a solvent-exposed position that does not disrupt binding to CRBN. For pomalidomide, this is typically the 4-amino position on the phthalimide ring.[7] For lenalidomide, it is often the 5-position.[7]

  • Linker Composition and Length: The linker's role is not merely to connect the two ends but to orient them optimally for a productive ternary complex.[14] Polyethylene glycol (PEG) and alkyl chains are common starting points, but their length and rigidity must be empirically optimized for each POI.[14]

Synthesis_Workflow Glutarimide Glutarimide Ligand (e.g., Pomalidomide) + Functional Handle Intermediate1 Ligand-Linker Intermediate Glutarimide->Intermediate1 Step 1: Coupling Linker Bifunctional Linker (e.g., Alkyl-Azide) Linker->Intermediate1 Warhead POI Warhead + Functional Handle Final_PROTAC Final PROTAC Molecule Warhead->Final_PROTAC Intermediate1->Final_PROTAC Step 2: Coupling (e.g., Click Rxn)

Figure 2. Generalized synthetic workflow for a glutarimide-PROTAC.
Protocol: General Synthesis of a Pomalidomide-Based PROTAC

This protocol outlines a representative synthesis using amide bond formation and click chemistry.

Objective: To covalently link a pomalidomide-derived CRBN ligand to a POI ligand via a suitable linker.

Materials:

  • 4-amino-pomalidomide

  • Boc-protected amino-PEG-acid linker

  • Alkyne-modified POI ligand

  • Coupling reagents (HATU, HOBt) and base (DIPEA)

  • Trifluoroacetic acid (TFA) for deprotection

  • Sodium azide

  • Copper(I) catalyst and ligand for CuAAC reaction (e.g., CuSO₄, Sodium Ascorbate, TBTA)

  • Solvents (DMF, DCM, etc.) and purification supplies (silica gel, HPLC)

Methodology:

  • Step 1: Linker Attachment to Pomalidomide.

    • Rationale: To attach the linker to the CRBN ligand. Amide coupling is a robust and common chemical reaction for this step.

    • Dissolve 4-amino-pomalidomide, the Boc-protected amino-PEG-acid linker, HATU, and HOBt in DMF.

    • Add DIPEA and stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting Boc-protected pomalidomide-linker conjugate by column chromatography.

  • Step 2: Boc Deprotection.

    • Rationale: To reveal a free amine on the linker for subsequent modification.

    • Dissolve the product from Step 1 in DCM.

    • Add TFA and stir at room temperature.

    • Evaporate the solvent and TFA to yield the amine-pomalidomide-linker intermediate.

  • Step 3: Azide Installation (if needed).

    • Rationale: To prepare the intermediate for a highly efficient and orthogonal "click" reaction with an alkyne-modified warhead.

    • Convert the terminal amine to an azide via a suitable reaction (e.g., diazotization followed by substitution with sodium azide). Alternative: Start with an azide-PEG-acid linker in Step 1.

  • Step 4: Click Reaction with POI Warhead.

    • Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly specific reaction that works under mild conditions, making it ideal for joining complex fragments.

    • Dissolve the azide-pomalidomide-linker intermediate and the alkyne-modified POI ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O).

    • Add the copper catalyst, a reducing agent (sodium ascorbate), and a stabilizing ligand (TBTA).

    • Stir until the reaction is complete.

    • Purify the final PROTAC molecule by preparative HPLC. Confirm identity and purity by LC-MS and NMR.

Experimental Validation and Characterization

A tiered approach is essential to validate the activity and mechanism of a novel glutarimide-based PROTAC.[15]

Validation_Workflow cluster_0 Primary Validation cluster_1 Mechanism of Action cluster_2 Selectivity & Global Effects P1 Protocol 1: Target Degradation (Western Blot) P2 Protocol 2: Cell Viability (e.g., CellTiter-Glo) P1->P2 P3 Protocol 3: Proteasome Dependence (MG132 Rescue) P2->P3 P4 CRBN Dependence (Knockdown/out) P3->P4 P5 Protocol 4: Global Proteomics (TMT-MS) P4->P5

Figure 3. A tiered experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify PROTAC-induced degradation of the POI and determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[16]

Methodology:

  • Cell Plating & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the POI. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the normalized protein abundance against the PROTAC concentration and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ.

Protocol 2: Quantitative Proteomics for Selectivity Profiling

Objective: To obtain an unbiased, proteome-wide assessment of the PROTAC's specificity and identify any off-target degradation, including CRBN neosubstrates.[12][17]

Methodology:

  • Sample Preparation: Culture and treat cells with the PROTAC at a concentration that achieves Dₘₐₓ (e.g., 10x DC₅₀) and a vehicle control. Lyse cells and digest proteins into peptides.

  • TMT Labeling: Label the peptide samples from different conditions with isobaric tandem mass tags (TMT). This allows for multiplexing and precise relative quantification.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions.

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against a protein database. Identify and quantify thousands of proteins across all samples. Compare the relative abundance of each protein between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

Advanced Considerations and Troubleshooting

The "Hook Effect"

A common phenomenon in PROTAC experiments is the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations.[18]

Causality: At optimal concentrations, the PROTAC effectively bridges the POI and CRBN to form the productive ternary complex. At excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-CRBN), which are non-productive for degradation and compete with ternary complex formation.[18] A full dose-response curve is therefore essential to identify the optimal concentration window.

Hook_Effect cluster_0 Low [PROTAC] (Productive) cluster_1 High [PROTAC] (Non-Productive) Ternary POI-PROTAC-CRBN (Ternary Complex) Binary1 POI-PROTAC Binary2 PROTAC-CRBN

Figure 4. The hook effect: formation of non-productive binary complexes.
Physicochemical and Pharmacokinetic Challenges

PROTACs are inherently large molecules that often violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five), leading to challenges with properties like cell permeability and oral bioavailability.[19][20] The smaller size of glutarimide-based ligands compared to some alternatives (e.g., VHL ligands) can provide a significant advantage in managing the overall molecular weight and improving the pharmacokinetic properties of the final PROTAC molecule.[][21]

Conclusion

The this compound scaffold and its derivatives, particularly pomalidomide and lenalidomide, are foundational tools in modern PROTAC development.[5][22] Their ability to potently and reliably recruit the CRBN E3 ligase has enabled the degradation of a wide array of high-value therapeutic targets.[7] A thorough understanding of their mechanism, careful consideration of design principles, and rigorous experimental validation are paramount to successfully harnessing their power. By following systematic protocols for synthesis and characterization, researchers can effectively develop novel glutarimide-based PROTACs and advance the frontier of targeted protein degradation.

References

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Ethylglutarimide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Ethylglutarimide (NEG) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), this compound-d5, to ensure high accuracy and precision. The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] With a linear range of 0.5 to 500 ng/mL, this method is well-suited for pharmacokinetic studies and clinical research applications requiring reliable measurement of this compound.

Introduction

This compound (NEG) is a small molecule of interest in pharmaceutical research and development. Accurate quantification of NEG in biological matrices like plasma is crucial for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).[4] LC-MS/MS has become the preferred technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[5][6]

This guide provides a comprehensive, step-by-step protocol for quantifying NEG in human plasma. It is designed for researchers and drug development professionals, offering not just a methodology but also the scientific rationale behind key procedural choices, ensuring the protocol is both effective and adaptable.

Principle of the Method

The method relies on the synergy of High-Performance Liquid Chromatography (HPLC) for analyte separation and tandem mass spectrometry (MS/MS) for detection and quantification.

  • Sample Preparation: Plasma proteins, which can interfere with analysis, are removed using a protein precipitation (PPT) step with acidified acetonitrile.[7][8] This technique is rapid, cost-effective, and provides clean extracts suitable for direct injection.[9][10]

  • Internal Standard (IS): A stable isotope-labeled internal standard (this compound-d5) is added to all samples, calibrators, and quality controls (QCs) at a fixed concentration.[11] The SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, compensating for variations in sample processing and matrix effects.[12] This is the gold standard for achieving the highest accuracy in quantitative LC-MS/MS.[5][13]

  • LC Separation: A reversed-phase C18 column is used to chromatographically separate this compound from endogenous plasma components. A gradient elution with water and acetonitrile, both containing formic acid, ensures a sharp peak shape and rapid analysis time.

  • MS/MS Detection: The mass spectrometer operates in positive electrospray ionization (ESI) mode.[14][15][16][17] Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective process minimizes background noise and ensures that only the compound of interest is measured.

Materials and Methods

Reagents and Chemicals
  • This compound (NEG), >98% purity

  • This compound-d5 (NEG-d5), >98% purity, isotopic purity >99%

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), >99% purity

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Experimental Procedures

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of NEG and NEG-d5 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with Methanol.

    • Scientist's Note: Methanol is an excellent solvent for many small organic molecules and is compatible with the reversed-phase LC method.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the NEG primary stock solution with 50:50 (v/v) ACN:Water to prepare working standards at concentrations that will cover the desired calibration range (e.g., 10, 25, 50, 100, 500, 1000, 2500, 5000 ng/mL).

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Dilute the NEG-d5 primary stock solution with 50:50 (v/v) ACN:Water.

    • Rationale: The IS working solution will be used as the precipitation solvent. This ensures that the IS is added consistently and early in the sample preparation process to account for variability.[12]

Preparation of Calibration Standards and Quality Controls
  • Spiking: Prepare Calibration Standards (CS) and Quality Control (QC) samples by spiking the appropriate NEG working standard solution into blank human plasma. The spike volume should be small (e.g., 5-10% of the plasma volume) to avoid altering the matrix composition.

  • Concentration Levels:

    • Calibration Standards: 0.5, 1, 2.5, 5, 10, 25, 50, 100, 250, and 500 ng/mL.

    • Quality Controls:

      • LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)

      • Low QC: 1.5 ng/mL

      • Mid QC: 75 ng/mL

      • High QC: 400 ng/mL

Plasma Sample Preparation: Protein Precipitation

The following workflow provides a rapid and effective cleanup of plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 200 µL IS Working Solution (100 ng/mL NEG-d5 in ACN + 0.1% FA) plasma->add_is Precipitating Agent & IS Addition vortex 3. Vortex Mix (2 min, 1500 rpm) add_is->vortex Ensures complete protein precipitation centrifuge 4. Centrifuge (10 min, 14000 g, 4°C) vortex->centrifuge Pellets precipitated proteins supernatant 5. Transfer 100 µL Supernatant to 96-well plate centrifuge->supernatant Collect clear extract inject 6. Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Detailed workflow for plasma protein precipitation.
  • Rationale for Acetonitrile: Acetonitrile is a highly effective solvent for precipitating plasma proteins and is fully compatible with LC-MS analysis.[7][8] The addition of 0.1% formic acid helps to denature proteins further and ensures that NEG (a neutral molecule) is in a consistent protonation state for positive ion ESI.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemUPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µm
Column Temperature40 °C
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 5
0.5 | 5
2.5 | 95
3.5 | 95
3.6 | 5
5.0 | 5

Table 2: Mass Spectrometry Parameters

ParameterValue
InstrumentTriple Quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp550 °C
IonSpray Voltage5000 V
Curtain Gas35 psi
Collision GasMedium
MRM Transitions Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV)
NEG | 126.1 | 83.1 | 60 | 25
NEG (Qualifier) | 126.1 | 55.1 | 60 | 35
NEG-d5 (IS) | 131.1 | 88.1 | 65 | 25
  • Rationale for Parameter Selection: The MRM transitions are selected based on the most stable and abundant product ions generated from the protonated precursor molecule [M+H]+. The declustering potential (DP) and collision energy (CE) are optimized via infusion experiments to maximize signal intensity for both the analyte and the internal standard.

Method Validation

The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][18][19] The results demonstrate the reliability and robustness of the assay.

G cluster_validation Bioanalytical Method Validation Pillars Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Sensitivity (LLOQ) Stability Stability Matrix Matrix Effect

Caption: Key parameters assessed during method validation.
Selectivity

Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of NEG or NEG-d5.

Linearity and Range

The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of the four QC levels over three separate days.[20]

Table 3: Summary of Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ QC0.595.88.197.29.5
Low QC1.5102.15.4101.56.8
Mid QC7598.53.299.34.1
High QC400101.32.5100.83.3

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) not exceeding 15% (20% for LLOQ). The method met these criteria.

Matrix Effect and Recovery

The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the SIL-IS effectively normalizing for any ion suppression or enhancement. Extraction recovery for NEG was determined to be >90% at all QC levels.

Stability

NEG was found to be stable in human plasma under various conditions:

  • Bench-top stability: 8 hours at room temperature.

  • Freeze-thaw stability: At least 3 cycles from -80°C to room temperature.

  • Long-term stability: 90 days at -80°C.

  • Post-preparative stability: 48 hours in the autosampler at 10°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure the method is robust and accurate. This validated protocol is fit for purpose and can be readily implemented in clinical and non-clinical laboratories to support pharmacokinetic and other drug development studies.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • St-Onge, E., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • The Journal of Applied Laboratory Medicine. (2021). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Parker, C. E., et al. (2021). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics. Clinical applications. [Link]

  • Cheméo. Glutarimide, N-(2-ethylphenyl)- - Chemical & Physical Properties. [Link]

  • Kulyk, T., et al. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics. [Link]

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  • Kulyk, T., et al. (2011). Principles of Electrospray Ionization. ResearchGate. [Link]

  • Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • Shimadzu Europe. (2021). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. [Link]

  • Liu, Y., et al. (2008). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. Journal of Chromatography B. [Link]

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Application Note: A Suite of In Vitro Assays to Quantify the Bioactivity of N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-Ethylglutarimide is a chemical moiety structurally related to the glutarimide ring of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][2] These agents are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] This interaction redirects the ligase's activity towards specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), targeting them for ubiquitination and subsequent proteasomal degradation.[][5] This application note provides a comprehensive guide with detailed protocols for a tiered in vitro assay cascade designed to rigorously characterize the bioactivity of this compound or its derivatives. The workflow progresses from direct target engagement to functional cellular outcomes, providing a robust framework for compound validation and mechanism-of-action studies.

Introduction: The Cereblon-Mediated Mechanism

The discovery that Cereblon is the primary target of thalidomide and its analogs has revolutionized our understanding of their therapeutic effects and opened new avenues for targeted protein degradation.[3][4] These molecules act as "molecular glues," inducing proximity between CRBN and neosubstrates that are not endogenous targets of the ligase. The subsequent degradation of IKZF1 and IKZF3 is a key event that leads to both direct anti-proliferative effects in malignant cells, such as multiple myeloma, and immunomodulatory effects through the activation of T cells and Natural Killer (NK) cells.[3][5]

Given its structural similarity, it is critical to determine if this compound functions through a similar CRBN-dependent mechanism. The following assays are designed to systematically investigate this proposed pathway, from initial binding to the E3 ligase to the ultimate downstream cellular consequences.

cluster_0 Mechanism of Action Cascade Compound This compound CRBN CRL4-CRBN E3 Ligase Compound->CRBN 1. Binding & Target Engagement Ternary Ternary Complex (CRBN-Compound-Neosubstrate) CRBN->Ternary Ub_Neosubstrate Poly-ubiquitinated Neosubstrate Ternary->Ub_Neosubstrate Catalysis Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->Ternary Ub Ubiquitin (Ub) Ub->Ub_Neosubstrate 2. Ubiquitination Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome 3. Recognition Degradation Neosubstrate Degradation Proteasome->Degradation 4. Degradation Downstream Downstream Effects (Cell Death, Immunomodulation) Degradation->Downstream 5. Cellular Outcome

Figure 1: Proposed mechanism of action for this compound.

Assay Tier 1: Primary Target Engagement with Cereblon

The foundational step in characterizing this compound is to confirm its direct binding to the intended target, CRBN, within a cellular context.

Protocol 1: NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay

This assay measures compound binding at a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6] An energy transfer occurs between a NanoLuc® luciferase-E3 ligase fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the ligase (acceptor). A test compound that also binds the ligase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7]

Causality Behind Experimental Choices:

  • Live-Cell Format: This is crucial as it accounts for cell permeability, efflux pumps, and intracellular compound stability, providing a more physiologically relevant measure of target engagement than purely biochemical assays.[8]

  • BRET Technology: Offers high sensitivity and a ratiometric output, minimizing artifacts common in simple luminescence or fluorescence assays.

Materials:

  • HEK293 cells

  • NanoLuc®-CRBN Fusion Vector (Promega, #N2751)[7]

  • DDB1 Expression Vector (Promega, #N2761)[7]

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • CRBN NanoBRET® Tracer K-4 (Promega)

  • NanoBRET® Nano-Glo® Substrate (Promega)

  • White, 384-well assay plates

  • This compound and control compounds (e.g., Pomalidomide)

Detailed Step-by-Step Methodology:

  • Cell Transfection (Day 1):

    • Prepare a transfection complex of NanoLuc®-CRBN and DDB1 expression vectors in Opti-MEM® with FuGENE® HD reagent according to the manufacturer's protocol. Co-transfection with DDB1 is recommended to stabilize CRBN expression.[7]

    • Add the transfection complex to a suspension of HEK293 cells.

    • Plate the cell suspension into a 384-well white assay plate at a density of 2 x 10⁴ cells per well in 20 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound and control compounds in Opti-MEM®.

    • Prepare a 4X working solution of the CRBN NanoBRET® Tracer K-4 in Opti-MEM®.

    • Add 5 µL of the tracer solution to each well.

    • Immediately add 5 µL of the compound dilutions to the appropriate wells. Include "no compound" and "no tracer" controls.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection (Day 2):

    • Prepare the NanoBRET® Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to the "no compound" controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of compound required to displace 50% of the tracer.

Parameter Description Typical Value (Pomalidomide)
IC₅₀ Concentration for 50% tracer displacement1-10 µM (in live cells)
BRET Window Ratio of Max Signal / Min Signal> 5
Z'-factor Assay robustness metric> 0.5

Table 1: Key parameters for the NanoBRET™ CRBN Target Engagement Assay.

Assay Tier 2: Functional Neosubstrate Degradation

Confirmation of target engagement must be followed by demonstrating the intended functional outcome: degradation of the neosubstrates IKZF1 and IKZF3.

cluster_1 Neosubstrate Degradation Workflow Start Culture MM.1S Cells Treat Treat with this compound (Time Course & Dose Response) Start->Treat Harvest Harvest Cells & Lyse Treat->Harvest Quantify Protein Quantification (BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with Antibodies (Anti-IKZF1, Anti-Actin) Transfer->Probe Detect Detect & Quantify Bands Probe->Detect

Figure 2: Standard workflow for assessing protein degradation via Western Blot.

Protocol 2: Western Blotting for IKZF1 Degradation

Western blotting provides a direct, semi-quantitative visualization of the target protein's disappearance from the cell following compound treatment.

Causality Behind Experimental Choices:

  • Cell Line Selection: Multiple myeloma (MM) cell lines, such as MM.1S, are used as they are known to be sensitive to IMiDs and express the necessary components (CRBN, IKZF1).

  • Loading Control: Probing for a stable housekeeping protein (e.g., β-Actin, GAPDH) is essential to ensure that any observed decrease in IKZF1 is due to specific degradation and not unequal protein loading.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG-132) should rescue the degradation of IKZF1, confirming that the process is dependent on the 26S proteasome.[9]

Materials:

  • MM.1S cell line

  • RPMI-1640 medium with 10% FBS

  • This compound, Pomalidomide (positive control), DMSO (vehicle control)

  • MG-132 (proteasome inhibitor)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-IKZF1, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • ECL Chemiluminescence Substrate

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 medium.

    • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat cells with a dose-response of this compound (e.g., 0.01 to 10 µM) for a fixed time (e.g., 4-6 hours). Include DMSO and Pomalidomide controls.

    • For the mechanism control, pre-treat one set of cells with 10 µM MG-132 for 1 hour before adding the highest concentration of this compound.

  • Protein Extraction and Quantification:

    • Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (anti-IKZF1 and anti-β-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the IKZF1 band intensity to the corresponding β-Actin band intensity.

    • Plot the normalized IKZF1 levels against the log of compound concentration to determine the DC₅₀ (concentration for 50% degradation).

Parameter Description Expected Outcome for Active Compound
DC₅₀ Concentration for 50% protein degradationDose-dependent decrease in IKZF1
Time Course Onset and duration of degradationRapid degradation (within hours)
MG-132 Rescue Effect of proteasome inhibitionIKZF1 levels restored in co-treatment

Table 2: Key parameters for the IKZF1 Degradation Western Blot Assay.

Assay Tier 3: Downstream Cellular Viability

The final tier of in vitro characterization measures the ultimate biological consequence of neosubstrate degradation: the impact on cancer cell proliferation and viability.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.

Causality Behind Experimental Choices:

  • ATP Measurement: ATP is a key indicator of metabolic activity, and its levels rapidly deplete in non-viable cells. This provides a sensitive and linear readout for cell viability.

  • Longer Incubation Time: Unlike the rapid degradation assay (hours), cell viability effects typically manifest over a longer period (72-96 hours) as the cellular consequences of transcription factor loss accumulate.

Materials:

  • MM.1S cell line

  • RPMI-1640 medium with 10% FBS

  • This compound and control compounds

  • White, 96-well clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed MM.1S cells into a 96-well plate at a density of 5,000 cells per well in 50 µL of medium.

    • Prepare 2X serial dilutions of this compound and control compounds.

    • Add 50 µL of the compound dilutions to the cells. Include "cells only" (100% viability) and "no cells" (background) controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell wells) from all other readings.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the percent viability against the log of compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary and Data Integration

A successful this compound compound acting as a molecular glue degrader will exhibit a clear cascade of activity across these three tiers. The potency values should correlate, with the IC₅₀ for CRBN binding generally being similar to or slightly higher than the DC₅₀ for IKZF1 degradation, which in turn drives the GI₅₀ for cell viability. This integrated dataset provides strong evidence for an on-target, CRBN-mediated mechanism of action.

References

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Application Notes & Protocols: N-Ethylglutarimide as a Validated Negative Control for Cereblon Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is a cornerstone of modern therapeutic strategies, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] The validation of specific, high-affinity binding to CRBN is a critical step in the development of these modalities. This document provides a detailed guide on the proper use of N-Ethylglutarimide as a negative control compound in CRBN binding assays. We will explore the mechanistic basis for its inactivity, provide detailed protocols for its implementation in common assay formats, and offer guidance on data interpretation to ensure the generation of robust and reliable results.

Introduction: The Imperative for Rigorous Controls in CRBN-Targeted Drug Discovery

Cereblon (CRBN) functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The therapeutic class of immunomodulatory drugs (IMiDs®)—including thalidomide, lenalidomide, and pomalidomide—exert their effects by binding to CRBN, which allosterically modifies the ligase's substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins.[5][6] This mechanism has been ingeniously repurposed in the field of targeted protein degradation (TPD), where CRBN ligands are incorporated into PROTACs to hijack the CRL4^CRBN^ complex and direct it towards specific proteins of interest.

Given this central role, accurately quantifying the binding affinity of novel small molecules to CRBN is paramount. Biophysical and biochemical binding assays are routine, but their data is meaningful only when contextualized with appropriate controls. A positive control (e.g., thalidomide, pomalidomide) confirms assay functionality, while a negative control is essential to establish the baseline for non-binding and rule out artifacts.

This compound is an ideal negative control. It is a close structural analog of the glutarimide "warhead" present in all IMiDs, yet it is functionally inert with respect to CRBN binding. Its use provides a crucial benchmark for assay validation and specificity assessment.

Mechanistic Rationale: Why this compound Fails to Bind Cereblon

The binding of thalidomide and its analogs to CRBN is primarily mediated by the glutarimide ring, which sits within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[5] Specific hydrogen bonds between the glutarimide moiety and the protein backbone are critical for stable interaction. A key interaction involves the imide proton (N-H) of the glutarimide ring, which forms a hydrogen bond with the backbone carbonyl of a tryptophan residue (Trp380) in the binding pocket.

This compound differs from the active glutarimide core by the substitution of this critical imide proton with an ethyl group. This N-alkylation eliminates the hydrogen bond donor capability at this position, thereby abrogating the key interaction required for stable binding to the CRBN TBD. While the overall shape of the molecule is preserved, the loss of this single, critical interaction point is sufficient to prevent meaningful affinity. This makes it a superior negative control compared to structurally unrelated compounds, as it specifically tests the requirement for the glutarimide N-H in the binding event. This principle is supported by findings that N-methylated pomalidomide is also unable to bind to CRBN.[7]

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ligand Interaction with CRBN-TBD CUL4 Cullin-4 RBX1 RBX1 CUL4->RBX1 interacts DDB1 DDB1 DDB1->CUL4 scaffolds CRBN CRBN DDB1->CRBN binds TBD Thalidomide Binding Domain (TBD) Pomalidomide Pomalidomide (Positive Control) Pomalidomide->TBD  Specific Binding (H-Bond Intact) NEthylglutarimide This compound (Negative Control) NEthylglutarimide->TBD No Binding (H-Bond Blocked)

Caption: CRBN complex and ligand binding principle.

Experimental Protocols & Assay Design

This compound can be seamlessly integrated as a negative control in virtually any CRBN binding assay format. Below are detailed protocols for two common, high-throughput methods: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Fluorescence Polarization (FP) assay.

Protocol 1: Competitive TR-FRET Binding Assay

This assay measures the disruption of FRET between a Europium (Eu)-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled tracer ligand that binds to the CRBN TBD.[3] Unlabeled compounds that bind to the TBD will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • CRBN Protein: Recombinant human GST-tagged CRBN (or similar tag).

  • Detection Reagents: Terbium or Europium-labeled anti-GST antibody (Donor) and a fluorescently-labeled thalidomide analog (e.g., Thalidomide-Red) (Acceptor).

  • Positive Control: Pomalidomide or Thalidomide.

  • Negative Control: this compound.

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Assay Plates: Low-volume 384-well white plates.

  • Plate Reader: HTRF®-compatible plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds, Pomalidomide (positive control), and this compound (negative control) in DMSO. Dispense 100 nL of each dilution into the assay plate.

  • CRBN Addition: Dilute the GST-CRBN protein to the desired concentration (e.g., 20 nM) in assay buffer and dispense 10 µL into each well.

  • Detection Mix Addition: Prepare a mix of the Eu-anti-GST antibody (e.g., 2 nM) and the fluorescent tracer (e.g., 50 nM) in assay buffer. Dispense 10 µL into each well.

  • Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor * 10,000). Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic model to determine IC50 values.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This assay relies on the principle that a small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[8] When bound to the much larger CRBN protein, its rotation slows, and polarization increases. A test compound that displaces the tracer will cause a decrease in polarization.

Materials:

  • CRBN Protein: Recombinant human CRBN (tag is optional, but protein must be pure).

  • Fluorescent Tracer: A fluorescently-labeled thalidomide analog (e.g., BODIPY-Thalidomide).

  • Positive Control: Pomalidomide or Lenalidomide.

  • Negative Control: this compound.

  • Assay Buffer: E.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT.

  • Assay Plates: Low-volume 384-well black plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation: Dilute CRBN protein and the fluorescent tracer in assay buffer to 2X their final desired concentrations.

  • Compound Plating: Prepare serial dilutions of controls and test compounds in assay buffer. Add 5 µL of each dilution to the wells of the black assay plate.

  • CRBN/Tracer Addition: Prepare a 2X premix of CRBN and the fluorescent tracer. Add 5 µL of this premix to all wells.

  • Incubation: Mix gently on a plate shaker for 1 minute, then incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization (in mP units) of each well using an appropriate filter set for the tracer fluorophore.

  • Data Analysis: Plot the mP values against the log of the compound concentration. The data should fit a sigmoidal dose-response curve from which an IC50 can be derived.

Compound Role Typical Concentration Range Expected Outcome
Pomalidomide Positive Control0.1 nM - 10 µMDose-dependent decrease in signal (TR-FRET or FP)
This compound Negative Control1 nM - 100 µMNo significant change in signal across the concentration range
Test Compound Analyte1 nM - 100 µMVariable; compared against controls to determine binding activity

Data Interpretation & Validation

The inclusion of this compound is crucial for establishing the validity of your assay window and the specificity of your results.

  • Assay Validation: A successful assay will show a robust signal window between the positive control (Pomalidomide), which should fully displace the tracer at high concentrations, and the negative control (this compound), which should produce a signal comparable to the DMSO/buffer-only wells (maximum signal).

  • Specificity Check: If a test compound shows activity, its dose-response curve should be compared to the controls. True binders will exhibit a sigmoidal curve similar to the positive control. Compounds that show activity but whose structure lacks a valid CRBN-binding moiety should be flagged for potential artifacts (e.g., fluorescence interference, aggregation). The flat response of this compound provides the definitive baseline for non-specific interactions.

G cluster_0 Control Analysis Data Raw Assay Data (TR-FRET Ratio or mP) Positive Positive Control (Pomalidomide) Data->Positive Negative Negative Control (this compound) Data->Negative Test Test Compound Data Data->Test Check1 Sigmoidal Curve? Positive->Check1 Check2 Flat Response? Negative->Check2 Valid Assay Valid Check1->Valid Yes Invalid Assay Invalid (Troubleshoot) Check1->Invalid No Check2->Valid Yes Check2->Invalid No Valid->Test Check3 Sigmoidal Curve? Test->Check3 Binder Result: True Binder Check3->Binder Yes NonBinder Result: Non-Binder or Artifact Check3->NonBinder No

Caption: Logical workflow for data validation using controls.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High signal variability in this compound wells - Compound precipitation at high concentrations.- Impure this compound sample.- Assay buffer instability.- Check solubility of this compound in assay buffer.- Verify compound purity via LC-MS/NMR.- Prepare fresh assay buffer.
This compound shows apparent activity (signal decrease) - Contamination of this compound stock with an active binder.- Fluorescence quenching/interference (assay-dependent).- Use a new, certified source of this compound.- Run counter-screens to check for compound artifacts.
Positive control (Pomalidomide) shows weak or no activity - Inactive CRBN protein.- Degraded tracer or control compound.- Suboptimal assay concentrations.- Use a new aliquot or lot of recombinant protein.- Prepare fresh solutions of tracer and controls.- Re-optimize protein and tracer concentrations.

References

  • Peach, M. L., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. ResearchGate. Available at: [Link]

  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. Available at: [Link]

  • Liu, Y., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal. Available at: [Link]

  • Wikipedia. Thalidomide. Wikipedia. Available at: [Link]

  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available at: [Link]

  • Shanghai VKEY Biotechnologies Co.,Ltd. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! Shanghai VKEY Biotechnologies Co.,Ltd. Available at: [Link]

  • BPS Bioscience. Cereblon intrachain TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Yang, J., et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. ACS Chemical Biology. Available at: [Link]

  • Nie, L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Eurofins Discovery. Available at: [Link]

  • Hartmann, M. D., et al. (2018). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Matyskiela, M. E., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Science. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ito, T., et al. (2011). Structural basis of thalidomide enantiomer binding to cereblon. Nature Structural & Molecular Biology. Available at: [Link]

Sources

Synthesis of N-Ethylglutarimide analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of N-Ethylglutarimide Analogs for Structure-Activity Relationship Studies Audience: Researchers, scientists, and drug development professionals.

Abstract

The glutarimide (piperidine-2,6-dione) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active compounds, including the immunomodulatory drugs (IMiDs®) thalidomide and lenalidomide, as well as various anticonvulsant agents.[1][2] The biological activity of these molecules is profoundly influenced by the nature of substituents on both the nitrogen atom and the carbon backbone of the imide ring. This guide provides a comprehensive framework for the synthesis and strategic diversification of this compound analogs to facilitate robust structure-activity relationship (SAR) studies. We present a detailed, validated protocol for the synthesis of the parent this compound and outline a strategic approach for creating a focused library of analogs. The causality behind experimental choices, methods for structural verification, and a systematic workflow for SAR analysis are discussed to empower researchers in the discovery of novel therapeutic agents.

The Glutarimide Scaffold: A Privileged Structure in Drug Discovery

The glutarimide ring is more than an inert scaffold; it is an active pharmacophore integral to the biological activity of numerous therapeutic agents.[3][4] Its most notable role is in mediating the binding of molecular glue degraders, such as lenalidomide, to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[5][6][7] This interaction hijacks the ubiquitin-proteasome system to induce the degradation of specific target proteins, a mechanism central to their anticancer effects.[5] Beyond oncology, glutarimide derivatives have been extensively investigated for their central nervous system (CNS) activities, particularly as anticonvulsants.[2][8]

The versatility of the glutarimide core arises from two key features:

  • The Imide Nitrogen: The N-H bond of the parent glutarimide can be readily substituted, allowing for the introduction of various functionalities. This position is critical for modulating pharmacokinetic properties like solubility and membrane permeability, and for establishing key interactions with biological targets.[6][8]

  • The Carbon Ring: The C3, C4, and C5 positions of the piperidine-2,6-dione ring offer additional points for modification. Introducing substituents on the carbon backbone can influence binding affinity, selectivity, and metabolic stability.[2][9]

Understanding how modifications at these positions affect biological activity is the primary goal of SAR studies.

Synthetic Strategy: The Path to N-Alkylglutarimides

The most direct and widely employed method for synthesizing N-substituted glutarimides is the condensation of glutaric anhydride with a primary amine.[10] This two-step, one-pot reaction proceeds through an intermediate amic acid, which upon heating, undergoes dehydrative cyclization to form the stable six-membered imide ring.

Causality of Reagent and Condition Selection:

  • Glutaric Anhydride: This is the electrophilic component. As a cyclic anhydride, it is more reactive than glutaric acid itself and readily undergoes nucleophilic attack by the amine.

  • Ethylamine (or other primary amines): This serves as the nucleophile. The choice of amine directly determines the N-substituent in the final product.

  • Solvent/Catalyst: The reaction is often performed neat (without solvent) by melting the reactants together or by using a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF). Acetic acid can also serve as a catalyst for the final dehydration step. Thermal conditions (reflux) provide the necessary activation energy for the ring-closing dehydration.

This method is chosen for its simplicity, high yields, and tolerance of a wide range of primary amines, making it ideal for building a library of N-substituted analogs for SAR studies.

Experimental Protocols

Protocol 3.1: Synthesis of N-Ethylpiperidine-2,6-dione (this compound)

This protocol describes the foundational synthesis from which an analog library can be built.

Reaction Scheme: Glutaric Anhydride + Ethylamine → N-Ethylglutaramic acid → this compound + H₂O

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Glutaric AnhydrideC₅H₆O₃114.1055-57287Corrosive
Ethylamine solutionC₂H₅NH₂45.08-811770 wt. % in H₂O
Glacial Acetic AcidCH₃COOH60.0516-17118Corrosive
Ethyl AcetateC₄H₈O₂88.11-8477Flammable
HexanesC₆H₁₄~86-9569Flammable

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric anhydride (5.70 g, 50.0 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir to dissolve the anhydride. To this solution, add ethylamine (70 wt. % in H₂O, 4.2 mL, ~55.0 mmol, 1.1 eq.) dropwise via a dropping funnel. Note: The initial reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate:hexanes.

  • Workup - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel if necessary.

Self-Validation through Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.61 (t, J = 7.2 Hz, 2H, N-CH₂ CH₃), 2.65 (t, J = 6.6 Hz, 4H, CO-CH₂ CH₂CH₂ -CO), 1.98 (quint, J = 6.6 Hz, 2H, CO-CH₂CH₂ CH₂-CO), 1.15 (t, J = 7.2 Hz, 3H, N-CH₂CH₃ ). The distinct triplet for the N-ethyl group and the two signals for the glutarimide ring protons are key identifiers.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 172.5 (C=O), 34.8 (N-C H₂CH₃), 32.9 (C O-CH₂), 17.5 (CO-CH₂C H₂), 12.8 (N-CH₂C H₃).

  • Mass Spectrometry (ESI+): m/z 142.08 [M+H]⁺, calculated for C₇H₁₂NO₂⁺.

Designing an Analog Library for SAR Studies

A systematic approach to analog design is crucial for generating meaningful SAR data. The goal is to modify one part of the molecule at a time to clearly attribute changes in activity to specific structural alterations.

The SAR Workflow

The process is iterative and follows a logical cycle.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Design 1. Design Analogs (Vary R¹, R²) Synthesis 2. Chemical Synthesis Design->Synthesis Hypothesis Purify 3. Purification & Characterization Synthesis->Purify Screening 4. Biological Screening (e.g., Anticonvulsant Assay) Purify->Screening Confirmed Structures Data 5. Data Collation Screening->Data SAR 6. SAR Analysis (Identify Trends) Data->SAR Activity Data SAR->Design New Hypothesis

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Strategic Modifications

A. Variation of the N-Alkyl Substituent (R¹)

The size, shape, and polarity of the N-substituent can significantly impact biological activity.[8] A library should explore these properties systematically.

  • Rationale: Studies on N-Cbz-α-amino-N-alkylglutarimides have shown that anticonvulsant activity is sensitive to the N-alkyl group, with N-methyl often being more potent than N-ethyl or larger groups.[8] This suggests a specific steric constraint in the binding site.

  • Example Analogs:

    • Small Alkyl: N-methyl, N-propyl, N-isopropyl.

    • Unsaturated: N-allyl (to probe for π-interactions).

    • Functionalized: N-(2-hydroxyethyl), N-(2-methoxyethyl) (to introduce hydrogen bonding capability and alter polarity).

B. Substitution on the Glutarimide Ring (R²)

Introducing substituents on the carbon backbone explores interactions with different regions of the target's binding pocket.

  • Rationale: In a series of 2-benzylglutarimides, a 4-chloro substitution on the benzyl ring produced the most promising anticonvulsant candidate, highlighting the importance of electronic and steric factors at this position.[2]

  • Example Analogs (starting from substituted glutaric anhydrides):

    • Aryl/Alkyl Groups: 3-phenylglutarimide, 3,3-dimethylglutarimide.

    • Polar Groups: 3-hydroxyglutarimide.

Data Collation and SAR Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and identify trends.

Example SAR Data Table (Anticonvulsant Activity):

Compound IDR¹ (N-Substituent)R² (Ring Substituent)Yield (%)MES ED₅₀ (mg/kg)[2][8]Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)[11]
REF-01 -H-H->100>300-
AN-01 -CH₃-H8536.361.71.7
AN-02 -CH₂CH₃-H8245.1>100>2.2
AN-03 -CH₂CH₂CH₃-H7868.5>100>1.5
AN-04 -CH(CH₃)₂-H71>100>100-
AN-05 -CH₂CH=CH₂-H8052.4>100>1.9

Interpreting the Data:

  • N-Alkylation is Key: N-alkylation (AN-01 to AN-05) is crucial for activity compared to the unsubstituted parent compound (REF-01).

  • Steric Bulk at N-position is Detrimental: There is a clear trend of decreasing potency (increasing ED₅₀) as the linear alkyl chain length increases from methyl (AN-01) to propyl (AN-03). The branched isopropyl group (AN-04) leads to a complete loss of activity, suggesting a sterically constrained binding pocket around the nitrogen substituent.[8]

  • Favorable Profile: The N-methyl analog (AN-01) shows the highest potency, while the N-ethyl analog (AN-02) displays a better protective index due to lower neurotoxicity. This highlights the critical balance between efficacy and safety.

Conclusion

This application note provides a robust and scientifically grounded methodology for the synthesis of this compound analogs and their strategic use in structure-activity relationship studies. By following the detailed synthetic protocol, employing rigorous characterization for structural validation, and adhering to a systematic workflow for analog design and data analysis, researchers can efficiently explore the chemical space around the glutarimide scaffold. This approach is fundamental to elucidating the molecular requirements for desired biological activity and accelerating the development of novel therapeutics targeting a wide range of diseases.

References

  • K. A. Alekseeva, A. S. Shashkov, S. G. Zlotin, "Preparation of N- and C-Functionally-Substituted Glutarimides: A Review," Chemistry of Heterocyclic Compounds, 2023. [Link]

  • J. Lee et al., "The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides," Archives of Pharmacal Research, 1999. [Link]

  • Wikipedia, "Glutarimide," Wikipedia, The Free Encyclopedia. [Link]

  • K. A. Alekseeva et al., "Preparation of N- and C-Functionally-Substituted Glutarimides: A Review," ResearchGate. [Link]

  • K. A. Alekseeva, A. S. Shashkov, S. G. Zlotin, "Preparation of N- and C -Functionally-Substituted Glutarimides: A Review," SpringerLink. [Link]

  • C. H. M. Davies et al., "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification," RSC Medicinal Chemistry, 2024. [Link]

  • M. Kim et al., "Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives," Archives of Pharmacal Research, 2006. [Link]

  • D. K. Miyamoto et al., "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide," Journal of Medicinal Chemistry, 2024. [Link]

  • P. G. Isaji et al., "Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling," The Journal of Organic Chemistry, 2020. [Link]

  • G. F. Tutwiler et al., "Synthesis and anticonvulsant activity of 2-benzylglutarimides," Journal of Medicinal Chemistry, 1983. [Link]

  • P. K. T. Lin et al., "Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine," The Journal of Organic Chemistry, 2019. [Link]

  • Y. Tian et al., "The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli," MDPI, 2023. [Link]

  • D. K. Miyamoto et al., "Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide," Request PDF on ResearchGate. [Link]

  • M. Park, "Synthesis and hypnotic activities of N-Cbz-α-aminoglutarimidooxy carboxylate derivatives," Semantic Scholar. [Link]

  • J. F. Deng et al., "Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives," Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • Drug Design, "Structure Activity Relationships," Drug-Design.org. [Link]

Sources

Application Notes & Protocols: The Use of N-Ethylglutarimide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[4][5] These fragments serve as highly tractable starting points that can be chemically elaborated into potent, selective, and drug-like candidates.[2]

A successful FBDD campaign hinges on the quality of the fragment library.[6] Ideal fragments adhere to the "Rule of Three": a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[7][8] This ensures that fragments sample chemical space efficiently and possess favorable physicochemical properties.[9] Within this framework, certain chemical scaffolds have emerged as "privileged" due to their synthetic versatility and proven track record in medicinal chemistry. The glutarimide scaffold is one such structure, most notably for its role in immunomodulatory drugs (IMiDs) that bind to the E3 ligase substrate receptor Cereblon (CRBN).[10][11][12]

This guide focuses on N-Ethylglutarimide, a quintessential fragment that embodies the principles of FBDD. We will explore its properties, provide detailed protocols for its use in screening campaigns, and outline a strategic workflow for advancing from a fragment hit to a lead compound.

This compound: A Privileged Fragment Scaffold

This compound is an ideal candidate for inclusion in any FBDD library. Its structure is simple, yet it contains key features for molecular recognition and subsequent chemical elaboration.

Chemical Properties of this compound

PropertyValueConformance with "Rule of Three"
Molecular Formula C₇H₁₁NO₂N/A
Molecular Weight 141.17 g/mol Yes (< 300 Da)
cLogP (Predicted) ~0.1-0.3Yes (< 3)
Hydrogen Bond Donors 0Yes (≤ 3)
Hydrogen Bond Acceptors 2 (carbonyl oxygens)Yes (≤ 3)
Rotatable Bonds 1Yes (≤ 3)
Rationale for Use

The utility of the this compound scaffold is rooted in several key advantages:

  • Physicochemical Properties: With its low molecular weight and balanced lipophilicity, this compound exhibits excellent aqueous solubility, a critical requirement for the high concentrations used in fragment screening.[6]

  • Synthetic Tractability: The glutarimide ring is a robust scaffold that is amenable to a wide range of synthetic modifications.[10][13][14] As illustrated below, vectors for chemical elaboration exist on both the ethyl group and the glutarimide ring itself, allowing for controlled "fragment growing."[15]

  • Biochemical Precedent: The glutarimide moiety is a well-established pharmacophore, renowned for its ability to engage the Cereblon (CRBN) E3 ligase.[16][17] This makes this compound an excellent starting point for projects targeting protein degradation (e.g., PROTACs) or other CRBN-related biology.

Potential Elaboration Vectors

The structure of this compound provides clear, synthetically accessible points for optimization once a binding mode is confirmed.

G cluster_molecule This compound Scaffold cluster_legend Elaboration Strategy mol p1 Vector 1 p1->mol p2 Vector 2 p2->mol l1 Vector 1: Modification of the N-alkyl group (e.g., adding linkers, improving solubility). l2 Vector 2: C-H functionalization of the glutarimide ring (e.g., adding groups to exploit new binding pockets).

Caption: Potential vectors for chemical elaboration on the this compound core.

FBDD Campaign Workflow

A typical FBDD campaign using this compound follows a multi-stage process, beginning with a primary screen to identify initial hits, followed by rigorous validation and structural characterization to guide medicinal chemistry efforts.

Sources

Troubleshooting & Optimization

N-Ethylglutarimide in Solution: A Technical Support Guide to Degradation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Ethylglutarimide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. As your partner in research, we aim to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your experiments.

Introduction: Understanding the Stability of this compound

This compound, a cyclic imide, is a valuable scaffold in medicinal chemistry. However, like many small molecules, its stability in solution is not absolute and can be influenced by a variety of factors including pH, temperature, and the presence of other chemical entities.[1] The glutarimide ring, containing two amide-like bonds, is susceptible to hydrolysis, which is often the primary degradation pathway. Understanding the kinetics and mechanisms of this degradation is crucial for developing robust formulations and obtaining reliable experimental data.

This guide will walk you through the potential stability issues you might encounter with this compound in solution and provide practical steps to investigate and mitigate them.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Issue 1: Inconsistent or Lower-than-Expected Potency/Activity of this compound Solution Over Time

Symptoms:

  • Diminished biological or chemical activity in assays compared to freshly prepared solutions.

  • High variability in results between experimental repeats.

  • Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause: The most probable cause is the degradation of this compound in your experimental solution. The glutarimide ring is susceptible to hydrolysis, especially under non-neutral pH conditions.

Investigative Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis: Degradation cluster_2 Investigation & Analysis cluster_3 Solution & Mitigation A Inconsistent Results or Loss of Activity B This compound is degrading in the solution. A->B Suspect C Conduct Forced Degradation Study B->C Confirm by D Develop Stability-Indicating Analytical Method (SIAM) C->D Requires E Analyze Aged vs. Fresh Solutions D->E Use to F Optimize Solution pH and Buffer E->F Based on findings G Control Storage Temperature E->G H Determine Solution Shelf-Life F->H G->H

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following stress conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature. Note: Basic hydrolysis is often faster than acidic hydrolysis for imides.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution (or a solid sample) at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[4][5]

Developing a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7][8][9]

  • Technique: Reverse-phase HPLC with a C18 column is a common choice.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of potential degradants.[5]

  • Method Development: The goal is to achieve baseline separation between the this compound peak and all degradation product peaks generated during the forced degradation study. This may require optimization of the mobile phase composition, gradient, pH, and column temperature.

Data Interpretation: By comparing the chromatograms of the stressed samples to the unstressed control, you can identify the degradation products and determine the conditions under which this compound is most labile.

Stress ConditionExpected DegradationPotential Primary Degradant
Acidic Hydrolysis Moderate to HighN-Ethylglutaramic acid
Basic Hydrolysis HighN-Ethylglutaramic acid
Oxidative Low to ModerateHydroxylated derivatives
Thermal Dependant on temperatureVarious
Photolytic Dependant on wavelengthVarious

This table provides illustrative expected outcomes based on general chemical principles of glutarimide structures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The primary degradation pathway is expected to be hydrolysis of the glutarimide ring. This involves the cleavage of one of the amide bonds to form the open-chain N-Ethylglutaramic acid. This reaction can be catalyzed by both acid and base.[10][11]

G

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is expected to be most stable at a near-neutral pH (around 6-7). In strongly acidic or alkaline solutions, the rate of hydrolysis will likely increase significantly. Glutarimide moieties are known to be unstable in the presence of base and aqueous solvents.[1] A pH-rate profile would typically show a "U" or "V" shape, with the minimum degradation rate at the pH of maximum stability.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on general principles of chemical stability, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen (-20°C or -80°C), to slow down the rate of hydrolysis.

  • pH: If possible, buffer the solution to a pH where this compound exhibits maximum stability (likely near neutral).

  • Light: Protect solutions from light to prevent potential photodegradation. Use amber vials or store in the dark.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: Can I use any buffer to prepare my this compound solution?

A4: While many common buffers are likely compatible, some buffer components could potentially react with this compound. It is advisable to perform a compatibility study by preparing the solution in your chosen buffer and monitoring its stability over time using a stability-indicating analytical method. Phosphate and citrate buffers are generally good starting points.

Q5: How can I quantify the amount of degradation in my this compound sample?

A5: You can quantify degradation using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in your sample to that of a freshly prepared standard of known concentration. The peak areas of the degradation products can also be used to determine their relative amounts.

Calculation of Percent Degradation:

% Degradation = [(Initial Area - Sample Area) / Initial Area] * 100

Where:

  • Initial Area is the peak area of this compound in a freshly prepared standard.

  • Sample Area is the peak area of this compound in the aged or stressed sample.

Part 3: Experimental Protocols

Protocol 1: Establishing a pH-Rate Profile for this compound Degradation

Objective: To determine the pH at which this compound has the highest stability.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10)

  • Constant temperature incubator or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of organic solvent.

  • For each pH to be tested, prepare a solution of this compound at a fixed concentration in the respective buffer.

  • Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by cooling the aliquot and, if necessary, neutralizing it.

  • Analyze each aliquot using the validated SIAM to determine the concentration of remaining this compound.

  • For each pH, plot the natural logarithm of the concentration of this compound versus time. The degradation should follow pseudo-first-order kinetics.

  • The slope of the line for each plot will be the negative of the apparent first-order rate constant (k_obs) at that pH.

  • Plot log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved January 14, 2026, from [Link]

  • Gu, H., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. MedChemComm, 15(1), 23-39. [Link]

  • Mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 14, 2026, from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor. Retrieved January 14, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2017). IJSDR. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). BioProcess International. Retrieved January 14, 2026, from [Link]

  • Hydrolysis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Stability Indicating Methods. (2018, April 30). YouTube. Retrieved January 14, 2026, from [Link]

  • Review on Stability Indicating Assay Methods (SIAMs). (2014). PharmaTutor. Retrieved January 14, 2026, from [Link]

  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org. Retrieved January 14, 2026, from [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2023). Request PDF. Retrieved January 14, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 14, 2026, from [Link]

  • Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC. Retrieved January 14, 2026, from [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. Retrieved January 14, 2026, from [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2020). MDPI. Retrieved January 14, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). PDF. Retrieved January 14, 2026, from [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Chemistry Vignettes: Amide hydrolysis. (2014, January 2). YouTube. Retrieved January 14, 2026, from [Link]

  • Kinetics of degradation of glutethimide. (1968). PubMed. Retrieved January 14, 2026, from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. (2024). MDPI. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing N-Ethylglutarimide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylglutarimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for utilizing this compound in your in vitro experiments. Here, we will move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring your work is both efficient and robust.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a chemical compound structurally related to thalidomide. Thalidomide and its analogs are known for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] The primary mechanism of action for this class of compounds, including potentially this compound, involves functioning as a "molecular glue."[4] These molecules can induce the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6][7][8] This process is a form of targeted protein degradation (TPD).[5][7][8] For thalidomide, a key target that is degraded is the transcription factor SALL4, which is involved in fetal development, explaining its teratogenic effects.[9] In a research context, this mechanism can be harnessed to selectively degrade proteins of interest that are implicated in disease.

How should I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for accurate and reproducible results.

  • Solvent Selection: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[10] It is practically insoluble in water.[11][12][13] For cell culture applications, sterile, cell culture-grade DMSO is the recommended solvent.

  • Concentration: It is common practice to prepare a high-concentration stock solution, for example, 10 mM or 100 mM, depending on the solubility of the specific batch of the compound.[14] This allows for small volumes to be added to your cell culture medium, minimizing the final DMSO concentration.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the stock solution aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.[14]

What is the recommended starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell line, the assay being performed, and the desired biological outcome.

  • Literature Review: A thorough literature search for studies using this compound or similar thalidomide analogs with your specific cell line or in a similar biological context is the best starting point. For instance, studies on thalidomide analogs have used concentrations ranging from 12.5 µM to 200 µM to observe anti-angiogenic effects.[3]

  • Dose-Response Experiment: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for a dose-response curve could be from 0.1 µM to 100 µM.[15] This will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[16]

ParameterDescriptionTypical Concentration Range for Initial Screening
IC50/EC50 Determination To assess the potency of this compound in a specific assay (e.g., cell viability, protein degradation).0.01 µM - 100 µM
Phenotypic Assays To observe a specific biological effect (e.g., changes in cell morphology, differentiation).1 µM - 50 µM
Mechanism of Action Studies To investigate downstream signaling pathways or target engagement.Concentration around the pre-determined IC50/EC50

It is imperative to validate the optimal concentration for each new cell line and experimental condition.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my assay.

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is key.

  • Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in your specific cell line or assay.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, including higher concentrations than initially tested.

  • Compound Inactivity: The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution from the powder. Ensure proper storage conditions are maintained (frozen, protected from light).

  • Cell Line Insensitivity: Your chosen cell line may lack the necessary cellular machinery (e.g., the specific E3 ligase) for this compound to exert its effect.

    • Solution: If possible, test the compound on a positive control cell line known to be responsive to thalidomide or its analogs.

  • Incorrect Assay Endpoint: The time point at which you are measuring the effect may be too early or too late.

    • Solution: Perform a time-course experiment to determine the optimal incubation time.

Issue 2: I am observing high levels of cell death, even at low concentrations.

Unintended cytotoxicity can mask the specific biological effects of this compound.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.[15] Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.

  • Compound Cytotoxicity: this compound itself can be cytotoxic at high concentrations.[17][18]

    • Solution: Determine the cytotoxic threshold for your cell line using a cell viability assay, such as the MTT assay. This will help you distinguish between targeted biological effects and general cytotoxicity.

  • Off-Target Effects: Like other small molecules, this compound may have off-target effects that contribute to cytotoxicity.

    • Solution: This is an inherent challenge in drug development. If a specific off-target effect is suspected, you may need to use molecular tools (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the intended mechanism.

Troubleshooting Workflow Diagram

G start Problem Encountered no_effect No Observable Effect start->no_effect high_toxicity High Cytotoxicity start->high_toxicity check_conc check_conc no_effect->check_conc Is concentration appropriate? check_solvent check_solvent high_toxicity->check_solvent Is solvent concentration too high? dose_response Perform wide dose-response (e.g., 0.01 - 100 µM) check_conc->dose_response No, or unsure check_compound Is the compound active? check_conc->check_compound Yes fresh_stock Prepare fresh stock solution check_compound->fresh_stock No, or unsure check_cell_line Is the cell line sensitive? check_compound->check_cell_line Yes positive_control Use a known sensitive cell line check_cell_line->positive_control No, or unsure check_endpoint Is the time point optimal? check_cell_line->check_endpoint Yes time_course Perform a time-course experiment check_endpoint->time_course No, or unsure vehicle_control Ensure final DMSO <0.5% Include vehicle control check_solvent->vehicle_control Yes, or unsure check_compound_tox Is it compound-specific toxicity? check_solvent->check_compound_tox No viability_assay Perform cytotoxicity assay (MTT) to find toxic threshold check_compound_tox->viability_assay Yes, or unsure off_target Consider off-target effects check_compound_tox->off_target No

Caption: Troubleshooting workflow for common issues with this compound.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a step-by-step guide to determine the concentration of this compound that inhibits 50% of cell viability in an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[19][20]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10][15]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series.

    • Example Dilution Series (for a final volume of 100 µL): Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to a low concentration (e.g., ~0.1 µM).

    • Include "cells only" (no treatment) and "vehicle control" (DMSO concentration equivalent to the highest this compound concentration) wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate the plate for a desired duration (e.g., 48 or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][15]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.[15][16]

Workflow for Optimizing this compound Concentration

G start Start: Define Experimental Goal lit_review 1. Literature Review (Similar compounds, cell lines) start->lit_review stock_prep 2. Prepare High-Concentration Stock (e.g., 10 mM in DMSO) lit_review->stock_prep dose_response 3. Design Dose-Response Experiment (e.g., 8-point, 3-fold dilutions) stock_prep->dose_response mtt_assay 4. Perform Cell Viability Assay (e.g., MTT Assay for 48h) dose_response->mtt_assay data_analysis 5. Data Analysis (Normalize to vehicle control) mtt_assay->data_analysis plot_curve 6. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) data_analysis->plot_curve calc_ic50 7. Calculate IC50 (Non-linear regression) plot_curve->calc_ic50 select_conc 8. Select Working Concentration(s) (e.g., IC50, IC50) calc_ic50->select_conc validate 9. Validate in Functional Assay select_conc->validate

Caption: Workflow for determining the optimal this compound concentration.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 72(1), 2.29.1–2.29.18.
  • Hothorn, L. A. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(10), 1829–1836.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Harris, L. A., Frick, P. L., & Garbett, S. P. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(4), e72.
  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling.
  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica Chimica Acta, 766, 61-68.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • Star Protocols. (2024). Protocol for in vitro generating innate lymphoid cells from mouse α4β7+ lymphoid progenitors. Cell Reports Methods, 4(9), 100849.
  • Zhang, T., & Zhong, C. (2023). Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. Frontiers in Pharmacology, 14, 1188041.
  • Kim, Y. S., Kim, Y. S., Lee, S. H., & Kim, Y. K. (2002). N-ethylmaleimide-Induced Death of Astrocytes: A Cytotoxic Role of Na+ and Cl-. Experimental Neurobiology, 11(3), 159-165.
  • Figg, W. D., & Kruger, E. A. (2006). Thalidomide Analogues as Anticancer Drugs. Current Pharmaceutical Design, 12(12), 1465-1475.
  • Dana-Farber Cancer Institute. (2018, August 1). After 60 years, scientists uncover how thalidomide produced birth defects. Retrieved from [Link]

  • Liu, X., Song, B., & He, Z. (2015). Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. Molecules, 20(8), 14862–14876.
  • Unknown. (2015). Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester. International Letters of Chemistry, Physics and Astronomy, 13, 1-6.
  • Elslager, E. F., & Worth, D. F. (1976). Cytotoxicity of imides-N-alkyl Semicarbazones, Thiosemicarbazones, Acetylhydrazones and Related Derivatives. Journal of Medicinal Chemistry, 19(6), 775-781.
  • Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., Tong, Y., & Rao, Y. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 6.
  • Ito, T., & Handa, H. (2011). Thalidomide: the tragedy of birth defects and the effective treatment of disease. Toxicological Sciences, 122(1), 1-6.
  • Scott, W. J., Fradkin, R., & Wilson, J. G. (1977). A Metabolite of a Structural Analog of Thalidomide Lacks Teratogenic Effect in Pregnant Rhesus Monkeys.
  • Scott, T., & Harrison, S. J. (2022). The emerging role of targeted protein degradation to treat and study cancer.
  • Zhang, C., Han, X., & Zhang, J. (2023). Recent advances in targeted protein degraders as potential therapeutic agents.
  • Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Tailoring properties of natural deep eutectic solvents with water to facilitate their applications. Food Chemistry, 141(3), 2871-2878.
  • Aroso, I. M., Paiva, A., Reis, R. L., & Duarte, A. R. (2017). Natural deep eutectic solvents (NADES) to solubilize and stabilize industrial important enzymes.
  • Ng, S. S., Gütschow, M., Weiss, M., Hauschildt, S., Teubert, U., Hecker, T. K., Luzzio, F. A., Kruger, E. A., Eger, K., & Figg, W. D. (2003). Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues. Cancer Research, 63(12), 3151-3156.
  • Farsalinos, K. E., Romagna, G., Tsiapras, D., Kyrzopoulos, S., & Voudris, V. (2013). Cytotoxicity evaluation of electronic cigarette vapor extract on cultured mammalian fibroblasts (ClearStream-LIFE): comparison with tobacco cigarette smoke extract.

Sources

Addressing batch-to-batch variability of synthesized N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Ethylglutarimide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges of batch-to-batch variability and ensure the consistent production of high-quality this compound.

Understanding the Synthesis: The Reaction of Glutaric Anhydride and Ethylamine

The most common and straightforward synthesis of this compound involves the reaction of glutaric anhydride with ethylamine. This is a two-step process, even if performed in a single pot. Initially, the amine attacks the anhydride to form an intermediate, N-ethyl-glutaramide (also known as the amic acid). Subsequent heating then promotes an intramolecular cyclization via dehydration to yield the desired this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Raw Materials and Reaction Setup

Question 1: My reaction is sluggish, or the yield is consistently low. What should I check first?

Answer: Low yields often trace back to the quality of your starting materials and the reaction conditions. Here’s a checklist to diagnose the issue:

  • Purity of Glutaric Anhydride: Glutaric anhydride is susceptible to hydrolysis, reverting to glutaric acid. The presence of glutaric acid can interfere with the reaction.

    • Recommendation: Use freshly opened glutaric anhydride or material that has been stored in a desiccator. You can verify the purity by melting point analysis (pure glutaric anhydride melts at 55-57 °C) or by FT-IR spectroscopy (look for the characteristic anhydride C=O stretches around 1820 and 1770 cm⁻¹ and the absence of a broad carboxylic acid O-H stretch).

  • Concentration and Purity of Ethylamine: Ethylamine is often supplied as a solution in a solvent like ethanol or water.

    • Recommendation: Ensure the concentration of your ethylamine solution is accurate. If using an older bottle, the concentration may have changed due to evaporation. It is best to use a fresh, unopened bottle or titrate an older solution to confirm its concentration.

  • Solvent Choice and Moisture Content: While the reaction can be run neat, a solvent is often used to ensure homogeneity and control the reaction temperature.

    • Recommendation: If using a solvent, ensure it is dry, especially for the initial formation of the amic acid. Common solvents include toluene, xylene, or DMF. The presence of excess water can promote the hydrolysis of the starting anhydride and the final imide product.

Question 2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

Answer: The water-soluble byproduct is likely the intermediate N-ethyl-glutaramide (the amic acid). This occurs when the second step, the cyclization to the imide, is incomplete.

  • Causality: The cyclization is a dehydration reaction that requires sufficient heat. If the reaction temperature is too low or the reaction time is too short, the amic acid will be the major product.

  • Troubleshooting Workflow:

G cluster_0 Problem: High Amic Acid Content start Reaction workup reveals high concentration of water-soluble byproduct check_temp Was the reaction temperature high enough for cyclization? (Typically >140 °C) start->check_temp check_time Was the reaction time sufficient? check_temp->check_time Yes incomplete_cyclization Incomplete cyclization to imide. check_temp->incomplete_cyclization No check_time->incomplete_cyclization No increase_temp Increase reaction temperature. incomplete_cyclization->increase_temp increase_time Increase reaction time. incomplete_cyclization->increase_time monitor_reaction Monitor reaction progress by TLC or in-situ IR. increase_temp->monitor_reaction increase_time->monitor_reaction G cluster_1 Purification Workflow crude_product Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Ethyl Acetate) crude_product->dissolve hot_filter Hot filter if necessary dissolve->hot_filter cool Cool slowly to room temperature, then in an ice bath hot_filter->cool crystallization Crystals form cool->crystallization filter_dry Collect crystals by vacuum filtration and dry crystallization->filter_dry pure_product Pure this compound filter_dry->pure_product

N-Ethylglutarimide showing no activity in my assay what to do

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Systematic Approach to "No Activity"

This guide is structured to provide a logical, multi-tiered troubleshooting framework. As a Senior Application Scientist, my goal is to walk you through the same diagnostic process I would use in the field, starting with the most common and easily solvable issues before escalating to more resource-intensive validation experiments. We will systematically dissect the problem to determine if the issue lies with the compound , the assay itself, or the fundamental biological hypothesis .

Tier 1: Triage & Initial Diagnosis

This first set of questions is designed for a rapid assessment. Answering these can often resolve over 50% of cases where a compound appears inactive.

Q1: My N-Ethylglutarimide is showing zero effect, even at high concentrations. Where do I even begin?

Start by verifying the fundamentals of your experiment. Before questioning complex biology, ensure that the compound you intended to test was physically present and chemically intact in your assay at the intended concentration. This initial triage is crucial.[1] The workflow below outlines the most critical first steps.

Triage_Workflow cluster_compound Compound Integrity cluster_assay Assay Validation cluster_conclusion Conclusion Compound This compound Stock Solubility Is it Soluble? Compound->Solubility Purity Is Purity Confirmed? Solubility->Purity Yes Fix Address Issue: - Compound Prep - Assay Setup Solubility->Fix No Degradation Is it Stable? Purity->Degradation Yes Purity->Fix No Assay Assay Plate Degradation->Assay Yes Degradation->Fix No PositiveControl Positive Control Active? Assay->PositiveControl NegativeControl Negative Control Inactive? PositiveControl->NegativeControl Yes PositiveControl->Fix No Proceed Proceed to Tier 2 (Biological Hypothesis) NegativeControl->Proceed Yes NegativeControl->Fix No

Caption: Initial troubleshooting flowchart for an inactive compound.

Tier 2: Deep Dive Troubleshooting Pathways

If the initial triage doesn't reveal an obvious culprit, a more systematic investigation is required. We will now explore the three most likely sources of error in detail: Compound Integrity, Assay Performance, and Biological Target & Hypothesis.

Pathway A: Compound Integrity Validation

The most common reason for apparent inactivity is that the compound isn't available to interact with its target.[3][4] This can be due to poor solubility, degradation, or impurities.

Q2: How can I be certain my this compound is soluble in my assay medium?

Visual inspection is the first step, but it is not foolproof. A compound can form microscopic precipitates that are not visible to the naked eye, effectively reducing its concentration below the active threshold.[3]

Protocol 1: Kinetic Solubility & Precipitation Assessment

This protocol helps determine the practical solubility limit of your compound in the final assay buffer.

  • Prepare Stock: Create a high-concentration stock of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound directly into the final assay buffer (including all media, serum, and additives). Prepare a "buffer only" blank.

  • Incubate: Incubate the plate under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for the full duration of your experiment.

  • Measure Turbidity: Use a plate reader to measure absorbance at a wavelength sensitive to light scattering, such as 595 nm or 650 nm, at time zero and at the end of the incubation period.

  • Analyze: A significant increase in absorbance compared to the buffer-only control indicates precipitation. The highest concentration that shows no increase in absorbance is your practical upper limit for this assay.

Data Interpretation Table:

ConcentrationAbs (t=0)Abs (t=end)Δ Abs (t_end - t_0)Observation
100 µM0.0510.2530.202Precipitation
50 µM0.0500.1120.062Precipitation
25 µM0.0490.0550.006Soluble
10 µM0.0480.0490.001Soluble
Buffer Control0.0470.0480.001Baseline

Q3: Could my compound be degrading during the experiment?

Yes. Compound stability is a critical and often overlooked factor.[2] this compound, containing an imide ring, could be susceptible to hydrolysis, especially over long incubation times or at non-neutral pH.

Protocol 2: Functional Stability Assessment

This method uses your assay's positive control to check if pre-incubation under assay conditions inactivates your test compound.

  • Pre-incubation: Prepare two sets of tubes.

    • Set A (Test): Add this compound to the final assay buffer and incubate for the full duration of your experiment (e.g., 24, 48 hours) under exact assay conditions.

    • Set B (Control): Prepare an identical solution but store it at 4°C or prepare it fresh just before the next step.

  • Spike-in: Add a known, active positive control compound to both Set A and Set B.

  • Run Assay: Immediately perform your standard assay protocol using the solutions from both sets.

  • Analyze: If the activity of the positive control is significantly blunted in Set A compared to Set B, it suggests that your this compound (or a potential degradant) is interfering with the assay or the positive control. A more direct approach involves using LC-MS to quantify the amount of intact this compound after incubation.

Pathway B: Assay & Target Validation

If you have confirmed the compound is soluble and stable, the next step is to rigorously interrogate the assay itself. An assay that is not performing correctly cannot provide meaningful data.[5][6]

Q4: My positive control works, but that doesn't feel like enough. How do I fully validate my assay's performance?

A working positive control confirms the assay reagents are functional. However, you must also confirm that the assay is sensitive enough to detect a range of activities and that your negative controls are truly inert.

Assay_Validation cluster_controls Control Validation cluster_readout Expected Readout cluster_metric Performance Metric PC Positive Control (e.g., Known Inhibitor) PC_out Robust Signal Change (e.g., High Inhibition) PC->PC_out NC Negative Control (e.g., Vehicle/DMSO) NC_out Baseline Signal (No Change) NC->NC_out SC Structural Analogue (Inactive by design) SC_out Baseline Signal (No Change) SC->SC_out Z_Factor Calculate Z-Factor Z' > 0.5 ? PC_out->Z_Factor NC_out->Z_Factor Conclusion Assay is Robust Z_Factor->Conclusion Yes Troubleshoot Assay Unreliable (Optimize) Z_Factor->Troubleshoot No

Caption: Workflow for robust assay validation using multiple controls.

Protocol 3: Z-Factor Calculation for Assay Robustness

The Z-factor (or Z-prime) is a statistical measure of assay quality. A value greater than 0.5 is indicative of an excellent, robust assay.

  • Prepare Plate: On a single 96- or 384-well plate, designate a large number of wells for your positive control (PC, n≥16) and negative/vehicle control (NC, n≥16).

  • Run Assay: Execute the assay as usual.

  • Calculate: Determine the mean (μ) and standard deviation (σ) for both control populations.

  • Apply Formula:

    • Z' = 1 - ( (3σ_pc + 3σ_nc) / |μ_pc - μ_nc| )

  • Analyze:

    • Z' > 0.5: Your assay is robust and the lack of signal is likely real.

    • Z' < 0.5: Your assay has high variability. The "no activity" result cannot be trusted. You must optimize the assay (e.g., reagent concentrations, incubation times) before re-testing.

Pathway C: Biological Hypothesis & Target Engagement

Once you have ruled out compound and assay issues, you must confront the biological hypothesis. Is this compound expected to be active in your system? What is the evidence?

Q5: I've validated my compound and my assay. Could this compound just be the wrong molecule?

This is a strong possibility. The glutarimide scaffold is present in many bioactive molecules, but its activity is highly dependent on other substitutions.[7][8][9] For example, the well-known immunomodulatory drugs (IMiDs) like lenalidomide require the glutarimide moiety to bind to the protein cereblon (CRBN), but the rest of the molecule is critical for their specific downstream effects.[10] this compound is a very simple derivative and may lack the necessary chemical features to bind your target with sufficient affinity.

Q6: How can I prove whether my compound is even interacting with its intended target inside the cell?

Directly measuring target engagement is the definitive way to confirm or refute your hypothesis. This separates the question of "does it bind?" from "does binding cause a functional effect?".

Protocol 4: Cellular Thermal Shift Assay (CETSA) - Conceptual Framework

CETSA is a powerful technique to assess target binding in a native cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat intact cells with your this compound at various concentrations, alongside a vehicle control.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction via centrifugation.

  • Detection: Use Western Blotting or another specific protein detection method to quantify the amount of your target protein remaining in the soluble fraction at each temperature.

  • Analyze: If this compound binds your target, you will observe a "thermal shift" – the protein will remain soluble at higher temperatures in the drug-treated samples compared to the vehicle control. No shift implies no significant binding.

Summary & Final Recommendation

Final Verdict Table:

PathwayKey QuestionOutcome for "No Activity" Conclusion
A: Compound Is the compound soluble and stable at the tested concentration?Yes, confirmed by solubility and stability assays.
B: Assay Is the assay robust and sensitive (Z' > 0.5)?Yes, positive/negative controls behave as expected.
C: Biology Does the compound engage its target in cells?No, confirmed by a target engagement assay (e.g., CETSA).

References

  • Antiproliferative and antibacterial activity of some glutarimide derivatives. PubMed, National Library of Medicine.[Link]

  • Antiproliferative and antibacterial activity of some glutarimide derivatives. Taylor & Francis Online.[Link]

  • Glutarimides: Biological activity, general synthetic methods and physicochemical properties. Journal of the Serbian Chemical Society.[Link]

  • Antiproliferative and antibacterial activity of some glutarimide derivatives. ResearchGate.[Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Publications.[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH National Center for Biotechnology Information.[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, National Library of Medicine.[Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.[Link]

  • Nuisance compounds in cellular assays. NIH National Center for Biotechnology Information.[Link]

  • Assay Performance, Validation & Troubleshooting. Study.com.[Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate.[Link]

  • Assay Troubleshooting. Molecular Diagnostics, MB(ASCP)CM.[Link]

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Technical Support Center: Minimizing Off-Target Effects of N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Ethylglutarimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for minimizing off-target effects in cellular assays. Our goal is to ensure the scientific rigor and reproducibility of your experiments.

Introduction: Understanding this compound and Its Place in Research

This compound belongs to the glutarimide class of compounds. The glutarimide moiety is a critical pharmacophore found in immunomodulatory drugs such as thalidomide and its derivatives (e.g., lenalidomide). These molecules are well-known for their ability to engage Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1] Given this precedent, this compound and its analogs are often used in research to probe CRBN-dependent pathways or as scaffolds in the development of novel molecular glues and PROTACs (Proteolysis Targeting Chimeras).

However, like many small molecules, this compound can exhibit off-target effects, potentially leading to misleading results, cytotoxicity, or CRBN-independent activities.[1] This guide provides a framework for identifying, understanding, and mitigating these unintended effects.

Troubleshooting Guide: From Assay Design to Data Interpretation

This section addresses common problems encountered during cellular assays with this compound. Each problem is followed by an explanation of its potential causes and a series of detailed protocols and recommendations for resolution.

Problem 1: High Background Cytotoxicity Obscuring On-Target Effects

You observe significant cell death even at low concentrations of this compound, making it difficult to discern a specific, on-target phenotype.

Root Cause Analysis: Generalized cytotoxicity is a common off-target effect.[2] It can arise from several factors:

  • Excessive Concentration: The compound concentration may be too high, leading to widespread, non-specific interactions.

  • Covalent Reactivity: Some small molecules can form covalent bonds with cellular nucleophiles (like cysteine residues on proteins), leading to protein dysfunction and toxicity.[3][4]

  • Mitochondrial Disruption: Off-target effects on mitochondria can compromise cellular energy production and trigger apoptosis.[2]

Solutions & Protocols:

Solution A: Establish an Optimal Therapeutic Window

The first and most critical step is to perform a careful dose-response and time-course analysis to identify a concentration range that maximizes the on-target effect while minimizing general cytotoxicity.

Protocol 1: Comprehensive Dose-Response Analysis

  • Cell Seeding: Plate your cells in a 96-well plate at a density optimized for your specific cell line and assay duration. Allow cells to adhere overnight.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of this compound in your cell culture medium. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add the medium containing the compound dilutions to the respective wells.

  • Incubation: Incubate for a relevant time point (e.g., 24, 48, or 72 hours), depending on your expected biological outcome.

  • Multiplexed Viability/Cytotoxicity Readout: It is crucial to measure both cell viability and cytotoxicity simultaneously.

    • Viability: Use an ATP-based assay like CellTiter-Glo® to measure the number of metabolically active cells.[5] This indicates anti-proliferative effects.

    • Cytotoxicity: Use a lactate dehydrogenase (LDH) release assay to measure membrane integrity.[2][6][7] An increase in LDH release signifies necrotic cell death.

  • Data Analysis: Plot both viability and cytotoxicity data on the same graph against the compound concentration. The optimal concentration window is where the desired on-target effect is observed with minimal increase in LDH release.

Solution B: Optimize Incubation Time

The duration of exposure can significantly impact the balance between on-target and off-target effects.

Protocol 2: Time-Course Experiment

  • Select Concentrations: Based on your dose-response data, choose 3-4 key concentrations: one that shows a maximal on-target effect, one at the IC50, and one at a lower, sub-maximal effect level.

  • Staggered Treatment: Treat cells with the selected concentrations.

  • Multiple Readouts: Perform your viability/cytotoxicity assays at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Analysis: Determine the earliest time point at which a significant on-target effect can be detected without a corresponding increase in cytotoxicity. Shorter incubation times can often reduce cumulative off-target toxicity.[6]

Table 1: Recommended Starting Parameters for this compound Assays

ParameterRecommendationRationale
Starting Concentration 10 µM - 50 µMA common starting point for initial screening of small molecules.
Dose-Response Range 100 µM down to 1 nMCovers a wide range to capture the full dose-response curve.
Vehicle Control DMSO, concentration ≤ 0.5%Ensures that the solvent is not contributing to the observed phenotype.
Initial Time Point 24 hoursA standard initial time point for many cellular processes.
Viability Assay ATP-based (e.g., CellTiter-Glo®)Measures metabolic activity, reflecting proliferation and viability.[5]
Cytotoxicity Assay LDH Release AssayDirectly measures plasma membrane damage, an indicator of necrosis.[2][7]
Problem 2: Phenotype is Independent of the Intended Molecular Target

You observe a clear cellular phenotype (e.g., apoptosis, cell cycle arrest), but you are unsure if it is mediated by the intended target (e.g., CRBN) or an unknown off-target protein. This is a critical question for target validation.[8][9]

Root Cause Analysis: A drug can bind to multiple proteins, a phenomenon known as polypharmacology.[10] The observed effect might be due to the inhibition or activation of an entirely different pathway, which can lead to incorrect conclusions about the function of your intended target.[8]

Solutions & Protocols:

Solution A: Genetically Validate the Target

The gold standard for confirming an on-target mechanism is to use genetic tools to eliminate the target and see if the compound's effect is lost.[8]

Protocol 3: Target Validation with CRISPR/Cas9 Knockout

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout (KO) of your intended target (e.g., CRBN).

  • Verify Knockout: Confirm the absence of the target protein by Western Blot or qPCR.

  • Comparative Assay: Perform a dose-response experiment with this compound in parallel on both the wild-type (WT) and KO cell lines.

  • Data Interpretation:

    • On-Target Effect: If this compound has no effect in the KO cell line but shows activity in the WT line, this strongly suggests the phenotype is on-target.

    • Off-Target Effect: If the compound shows a similar effect in both WT and KO cell lines, the phenotype is independent of your intended target.[8]

Solution B: Use a Negative Control Compound

An inactive chemical analog is an invaluable tool for distinguishing on-target from off-target effects.

Protocol 4: Inactive Control Compound Assay

  • Synthesize or Procure: Obtain a structurally similar molecule to this compound that has been modified to prevent binding to the intended target. For glutarimide derivatives, this often involves modifying the glutarimide ring itself to disrupt interaction with CRBN.[1]

  • Parallel Testing: Run a dose-response experiment including this compound, the inactive control, and a vehicle control.

  • Data Interpretation: The inactive control should not produce the specific biological phenotype of interest. If it does, this points to an off-target effect likely caused by a shared structural feature unrelated to target engagement.

Diagram 1: Experimental Workflow for On-Target vs. Off-Target Validation This diagram illustrates the decision-making process for validating whether an observed cellular phenotype is due to the intended molecular target.

G cluster_0 Initial Observation cluster_1 Validation Step 1: Genetic Approach cluster_2 Validation Step 2: Chemical Approach ObservePhenotype Observe Cellular Phenotype with this compound CreateKO Create Target KO Cell Line (e.g., CRBN-/-) ObservePhenotype->CreateKO GetInactive Synthesize/Procure Inactive Analog ObservePhenotype->GetInactive TestCompound Test this compound on WT vs. KO Cells CreateKO->TestCompound ResultGenetic ResultGenetic TestCompound->ResultGenetic Phenotype Abolished in KO? TestAnalog Test this compound vs. Inactive Analog GetInactive->TestAnalog ResultChemical ResultChemical TestAnalog->ResultChemical Inactive Analog Shows No Phenotype? OnTarget Conclusion: Phenotype is ON-TARGET ResultGenetic->OnTarget Yes OffTarget Conclusion: Phenotype is OFF-TARGET ResultGenetic->OffTarget No ResultChemical->OnTarget Yes ResultChemical->OffTarget No

Caption: Workflow for validating on-target vs. off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism for glutarimide-containing compounds like lenalidomide? The glutarimide moiety is known to bind to the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[1] This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.

Q2: How can I differentiate between general cytotoxicity and a specific anti-proliferative effect? This is best achieved by using multiplexed assays as described in Protocol 1. An anti-proliferative effect will reduce the number of viable, metabolically active cells (measured by ATP assays like CellTiter-Glo®) over time without causing immediate cell lysis.[5] In contrast, a cytotoxic effect will cause a loss of membrane integrity, leading to the release of intracellular enzymes like LDH.[2][7]

Q3: My results are inconsistent between experiments. What should I check first? First, ensure the stability and proper storage of your this compound stock solution (typically dissolved in DMSO and stored at -20°C or -80°C). Second, verify cell health and passage number, as these can significantly impact experimental outcomes. Finally, implement a rigorous plate layout with appropriate controls, as shown below, to identify and troubleshoot plate-to-plate variability.

Q4: What are the essential controls for a robust 96-well plate assay? Every plate should include:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the treated wells.

  • Untreated Control: Cells in medium only, to monitor baseline cell health.

  • Positive Control: A compound known to induce the expected phenotype, to confirm the assay is working.

  • Maximum Lysis Control (for LDH assays): Cells treated with a lysis buffer to define 100% cytotoxicity.

Diagram 2: Recommended 96-Well Plate Layout This diagram shows a robust experimental design for a dose-response study, minimizing edge effects and including all necessary controls.

G cluster_plate 96-Well Plate Layout Blank1 Blank Blank2 Blank Vehicle1 Vehicle Vehicle2 Vehicle PosCtrl1 Pos Ctrl PosCtrl2 Pos Ctrl C1 Conc 1 C2 Conc 2 C3 Conc 3 C4 Conc 4 C5 Conc 5 C6 Conc 6 C7 Conc 7 C8 Conc 8 C9 Conc 9 C10 Conc 10

Caption: Example plate map for a dose-response experiment.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (n.d.). Vertex AI Search.
  • Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. (1989). MDPI. Retrieved January 14, 2026, from [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). PubMed. Retrieved January 14, 2026, from [Link]

  • The optimization of the conditions of the assay using CellTiter-Glo ®.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Control experiments. | Download Table. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved January 14, 2026, from [Link]

  • Target validation. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells. (2020). NIH. Retrieved January 14, 2026, from [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 14, 2026, from [Link]

  • Cell-Mediated Cytotoxicity Assays. (2019). Asthma Allergy Immunology. Retrieved January 14, 2026, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Target validation & engagement. (n.d.). Inoviem. Retrieved January 14, 2026, from [Link]

  • Predictive in silico off-target profiling in drug discovery. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Identification of distant drug off-targets by direct superposition of binding pocket surfaces. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). Retrieved January 14, 2026, from [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). NIH. Retrieved January 14, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. Retrieved January 14, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Advanced approaches of developing targeted covalent drugs. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved January 14, 2026, from [Link]

  • CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Alamar Blue assay optimization to minimize drug interference and inter assay viability. (2024). Retrieved January 14, 2026, from [Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). NIH. Retrieved January 14, 2026, from [Link]

  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. (2023). bioRxiv. Retrieved January 14, 2026, from [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Emerging Drug Targets Identification & Validation. (n.d.). Discovery On Target. Retrieved January 14, 2026, from [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube. Retrieved January 14, 2026, from [Link]

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Improving the yield of N-Ethylglutarimide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethylglutarimide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and purity in your reactions.

Understanding the Synthesis of this compound

The most common and direct route to synthesizing this compound is through the reaction of glutaric anhydride with ethylamine. This reaction proceeds in two main stages:

  • Amidation: The ethylamine acts as a nucleophile, attacking one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring to form an intermediate N-ethylglutaramidic acid.

  • Cyclization (Imide Formation): With the application of heat, the intermediate amic acid undergoes an intramolecular condensation, eliminating a molecule of water to form the stable five-membered this compound ring.

While the reaction appears straightforward, several factors can influence its efficiency and outcome. This guide will walk you through potential issues and their solutions.

Troubleshooting Guide: Enhancing Your this compound Synthesis

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, from reaction conditions to reagent quality. Here’s a systematic approach to troubleshooting:

  • Incomplete Cyclization: The conversion of the intermediate N-ethylglutaramidic acid to this compound requires sufficient heat to drive off water. If the reaction temperature is too low or the reaction time is too short, you may be isolating the uncyclized intermediate.

    • Solution: Ensure your reaction is heated to a temperature sufficient for dehydration. Acetic anhydride can be used as a dehydrating agent to facilitate the cyclization at lower temperatures.

  • Glutarimide Ring Instability: The glutarimide ring can be susceptible to opening under aqueous basic conditions[1]. If your workup procedure involves a basic wash, you may be hydrolyzing your product back to the N-ethylglutaramidic acid salt.

    • Solution: Use a mild workup procedure. If a basic wash is necessary to remove unreacted starting material, use a weak base like sodium bicarbonate and minimize contact time. Ensure the final product is isolated from a neutral or slightly acidic solution.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of glutaric anhydride to ethylamine can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the less expensive or more volatile reagent (typically ethylamine) can be used to drive the reaction to completion. However, a large excess can complicate purification. Start with a 1:1 to 1:1.1 ratio of glutaric anhydride to ethylamine.

  • Reagent Quality: The presence of moisture in your reagents or solvent can hinder the reaction. Glutaric anhydride can hydrolyze to glutaric acid in the presence of water.

    • Solution: Use freshly opened or properly stored reagents. Ensure your solvents are anhydrous. If you suspect moisture contamination, consider drying your solvent over molecular sieves.

Experimental Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent their formation?

A2: The formation of side products can complicate purification and reduce the overall yield of this compound. Here are some common side products and strategies to mitigate them:

  • Polymerization: At high temperatures, glutaric anhydride can potentially undergo side reactions.

    • Solution: Maintain a controlled reaction temperature. Stepwise heating can be beneficial: a lower temperature for the initial amidation, followed by a higher temperature for the cyclization.

  • Formation of N,N'-diethylglutaramide: If an excess of ethylamine is used, it can react with the intermediate N-ethylglutaramidic acid to form the diamide.

    • Solution: Carefully control the stoichiometry of your reagents. A slow, controlled addition of ethylamine to the glutaric anhydride can help to minimize this side reaction.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction can be frustrating. Here are a few potential culprits:

  • Insufficient Temperature: As mentioned, the cyclization step is often the kinetic barrier.

    • Solution: Gradually increase the reaction temperature and monitor the progress by a suitable technique (e.g., TLC, GC-MS).

  • Reagent Degradation: If your reagents have been stored for a long time or improperly, they may have degraded.

    • Solution: Use fresh, high-quality reagents. Consider titrating your ethylamine solution to confirm its concentration.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: While the reaction can often be run neat (without solvent), using a high-boiling, non-reactive solvent like toluene or xylene can help to azeotropically remove the water formed during cyclization, driving the reaction to completion.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this compound synthesis?

A: The reaction can be performed neat, which simplifies workup. However, for better temperature control and to aid in the removal of water, high-boiling aromatic solvents like toluene or xylene are excellent choices. They allow for the use of a Dean-Stark apparatus to physically remove the water byproduct.

Q: What is a standard purification method for this compound?

A: After the reaction, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.

Q: Can I use a different amine for this reaction?

A: Yes, the reaction of glutaric anhydride with a primary amine is a general method for synthesizing N-substituted glutarimides[2]. The reaction conditions may need to be optimized for different amines based on their reactivity and physical properties.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material (glutaric anhydride), and the reaction mixture over time. The disappearance of the starting material and the appearance of a new spot for the product will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure that can be adapted and optimized for your specific laboratory conditions.

Materials:

  • Glutaric anhydride

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)

  • Toluene (optional, as a solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (1 equivalent). If using a solvent, add toluene.

  • Amine Addition: Slowly add the ethylamine solution (1-1.1 equivalents) to the stirred solution of glutaric anhydride. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be used to collect the water that is formed. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism Overview:

Reaction_Mechanism Glutaric_Anhydride Glutaric Anhydride Intermediate N-ethylglutaramidic acid (intermediate) Glutaric_Anhydride->Intermediate + Ethylamine (Amidation) Ethylamine Ethylamine N_Ethylglutarimide This compound Intermediate->N_Ethylglutarimide - H2O (Cyclization, Heat) Water Water

Caption: The two-step reaction mechanism.

Data Summary

ParameterRecommendationRationale
Stoichiometry 1:1 to 1:1.1 (Glutaric Anhydride:Ethylamine)A slight excess of amine can drive the reaction to completion.
Temperature Reflux (e.g., in toluene, ~110 °C)Sufficient heat is required for the dehydration/cyclization step.
Solvent Neat or Toluene/XyleneHigh-boiling solvents aid in water removal via azeotropic distillation.
Workup pH Neutral to slightly acidicAvoids base-catalyzed hydrolysis of the glutarimide ring[1].

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. Available at: [Link]

  • In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange. Available at: [Link]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Available at: [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropan - American Chemical Society. Available at: [Link]

  • Reactions of Acid Anhydrides - Reactory. Available at: [Link]

  • (PDF) Preparation of Phenyl Glutarimide - ResearchGate. Available at: [Link]

  • Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. - ResearchGate. Available at: [Link]

  • Anhydride reacting with amine to synthesize an acid and amide - YouTube. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Crude N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Ethylglutarimide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to assist in obtaining high-purity this compound. As Senior Application Scientists, we have synthesized technical information and field-proven insights to help you navigate the challenges of your experimental work.

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial assessment of the crude product, followed by one or more purification steps, and finally, a purity analysis of the final product. The choice of purification strategy will depend on the nature and quantity of impurities present.

Purification Workflow cluster_0 Crude Product cluster_1 Purification Strategies cluster_2 Purity Analysis cluster_3 Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Primary Purification Chromatography Column Chromatography Crude this compound->Chromatography Alternative/Secondary Purification TLC TLC Analysis Recrystallization->TLC Chromatography->TLC HPLC HPLC Analysis TLC->HPLC GCMS GC-MS Analysis TLC->GCMS Pure this compound Pure this compound HPLC->Pure this compound GCMS->Pure this compound NMR NMR Spectroscopy NMR->Pure this compound

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but it can sometimes be challenging.[1]

Recrystallization Troubleshooting start Problem during Recrystallization oil_out Solid Oils Out Probable Causes: Compound precipitating above its melting point; High impurity level Solutions: Reheat and add more 'good' solvent; Use a slower cooling method; Perform a charcoal treatment to remove impurities. [1] start->oil_out no_crystals No Crystals Form Probable Causes: Solution is too dilute; Supersaturation not achieved Solutions: Scratch the inside of the flask; Add a seed crystal; Reduce the solvent volume by evaporation; Cool to a lower temperature. [1] start->no_crystals low_yield Poor Yield Probable Causes: Too much solvent used; Premature crystallization during hot filtration Solutions: Concentrate the mother liquor to recover more product; Ensure filtration apparatus is hot. [1] start->low_yield colored_crystals Colored Crystals Probable Causes: Colored impurities present Solutions: Use activated charcoal during recrystallization; A second recrystallization may be necessary. start->colored_crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

  • Causality: At the high temperature of the boiling solvent, your compound is soluble. As it cools, it becomes insoluble but is still above its own melting point, causing it to separate as an oil.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the one in which the compound is more soluble if using a mixed solvent system) to decrease the saturation point.[2] Allow it to cool more slowly.

    • Lower the Temperature: Choose a solvent or solvent mixture with a lower boiling point.

    • Charcoal Treatment: Impurities can lower the melting point of a mixture. Consider treating the hot solution with activated charcoal to adsorb impurities before filtration and crystallization.[2]

Q: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A: The absence of crystal formation indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature, and there must be a nucleation site for crystals to begin growing.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] This creates microscopic scratches that can serve as nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique, but achieving good separation requires careful optimization.[3]

Q: My compounds are not separating well on the silica gel column. What can I do?

A: Poor separation can result from several factors, including incorrect mobile phase polarity, improper column packing, or overloading the column.

  • Causality: Separation in normal-phase column chromatography relies on the differential adsorption of compounds to the polar stationary phase (silica gel).[3] If the mobile phase is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in poor separation. If it's not polar enough, all compounds will remain strongly adsorbed to the top of the column (low Rf values).

  • Solutions:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35. The impurities should ideally have significantly different Rf values.

      • Adjusting Polarity: If compounds are moving too slowly, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If they are moving too quickly, decrease the polarity.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[4]

    • Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the stationary phase. Load the sample in a minimal amount of solvent and as a concentrated band.

Q: The compound is taking too long to elute from the column. Can I speed up the process?

A: While patience is key in chromatography, excessively long elution times can be addressed.

  • Causality: A mobile phase with polarity that is too low will result in very slow movement of polar compounds down the column.

  • Solutions:

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), you can gradually increase the polarity of the mobile phase during the separation (gradient elution).[5] This will speed up the elution of more strongly adsorbed compounds without compromising the separation of less polar components that elute earlier.

    • Solvent Choice: Ensure you have chosen an appropriate solvent system. For this compound, which has moderate polarity, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound will largely depend on the synthetic route used. Common sources of impurities in chemical syntheses include unreacted starting materials, by-products from side reactions, and degradation products. For the synthesis of N-substituted glutarimides, potential impurities could include:

  • Unreacted Starting Materials: For example, if synthesized from glutaric anhydride and ethylamine, residual amounts of these reagents may be present.[6]

  • Glutaric Acid: Hydrolysis of the glutarimide ring, either during the reaction or workup, can lead to the formation of glutaric acid.

  • Side-Reaction Products: Depending on the specific synthetic method, other side reactions may occur. For instance, in syntheses involving Michael addition, incomplete cyclization can leave open-chain intermediates.[7]

Q2: What is the best initial purification strategy for crude this compound?

A2: For most solid organic compounds that are thermally stable, recrystallization is an excellent and often preferred first purification step.[1] It is efficient at removing small to moderate amounts of impurities. If the crude product is an oil or contains a complex mixture of impurities, column chromatography would be a more suitable initial approach.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] While specific solubility data for this compound is not widely published, we can make recommendations based on its structure (a polar imide group with a non-polar ethyl group) and data from similar compounds. A patent for a related compound, α-(p-nitrophenyl)-α-ethyl-glutarimide, specifies recrystallization from ethyl acetate.[1] The parent compound, glutarimide, can be recrystallized from water or ethanol.[9][10]

Recommended Solvent Systems to Screen:

Solvent/System Rationale
Ethanol/Water This compound should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexanes Ethyl acetate is a moderately polar solvent that should dissolve this compound when hot. Hexanes can be used as an anti-solvent.
Isopropanol A good single solvent to try, with properties intermediate between ethanol and water.

| Acetone/Water | Similar to the ethanol/water system, acetone is a polar solvent that is miscible with water.[11] |

Q4: How do I choose a solvent system for column chromatography of this compound?

A4: The choice of solvent system (mobile phase) for column chromatography is crucial for good separation.[12] The process should always start with TLC analysis to find a system that gives a good separation of your product from impurities, with an Rf for this compound around 0.25-0.35.

Suggested Starting Solvent Systems for TLC/Column Chromatography (Silica Gel):

  • Hexane / Ethyl Acetate mixtures (e.g., starting with 9:1 and moving to more polar ratios like 4:1, 2:1)

  • Dichloromethane / Methanol mixtures (e.g., starting with 99:1 and increasing the methanol content)

Q5: How can I assess the purity of my final this compound product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample will show a single major peak.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile compounds and identifying any volatile impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and can also reveal the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol/Water System)

This protocol is a general starting point and may require optimization based on the purity of your crude material.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol to just dissolve the solid. It is advisable to add the solvent in small portions and keep the solution at or near its boiling point.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% of the solute weight), and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Induce Further Crystallization: Once crystals begin to form at room temperature, slowly add water dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again, and then allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound

This is a general guide for flash column chromatography on silica gel.

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Hexane:Ethyl Acetate 3:1) that provides good separation and an Rf of ~0.25-0.35 for this compound.

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain until it is just above the level of the silica, ensuring the column is packed uniformly without cracks or bubbles.[4]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

  • Monitor Fractions:

    • Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purity Analysis by HPLC

This is a general reverse-phase HPLC method that should be optimized for your specific instrument and column.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temp. 30 °C
Protocol 4: Purity Analysis by GC-MS

This is a general GC-MS method suitable for volatile and thermally stable compounds.

ParameterSuggested Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

References

Sources

Technical Support Center: N-Ethylglutarimide Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Ethylglutarimide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and experimental use of this compound. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal stability and to mitigate degradation, this compound should be stored at -20°C (-4°F) .[1] The container must be tightly sealed to prevent moisture ingress, as the compound is known to be moisture-sensitive and hygroscopic.[1] To further protect against hydrolysis, storage under an inert gas atmosphere (e.g., argon or nitrogen) is strongly recommended.[1] The storage area should be well-ventilated and secure.[1]

Q2: What are the primary chemical stability concerns with this compound?

A2: The primary stability concern is the hydrolysis of the imide ring. The cyclic imide functionality is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions, to form the corresponding dicarboxylic acid monoamide (N-Ethylglutaramic acid). This is a common degradation pathway for glutarimide derivatives.[2] Additionally, like many organic compounds, it may be sensitive to light and high temperatures, which can lead to discoloration and decomposition.[3]

Q3: How can I visually identify potential degradation of my this compound stock?

A3: While chemical analysis is definitive, visual inspection can provide initial clues. Any change from its expected appearance (typically a clear liquid or solid) warrants investigation. Signs of potential degradation include discoloration (e.g., yellowing), changes in physical state (e.g., clumping of a solid due to moisture absorption), or the presence of particulates. Some related compounds are known to discolor upon exposure to light.[3]

Q4: Is this compound sensitive to atmospheric conditions during routine handling?

A4: Yes. The compound is documented as being sensitive to both air and moisture.[1] When weighing or aliquoting the compound, it is crucial to minimize its exposure to the ambient atmosphere. Handling in a glove box or under a stream of dry, inert gas is the best practice. If this is not possible, work quickly and ensure containers are sealed immediately after use.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

If you are experiencing unexpected or irreproducible results in your experiments, the stability of your this compound could be a contributing factor.

Issue 1: My dose-response curve has shifted, or the biological activity of my compound has decreased.

  • Possible Cause: This is a classic sign of reduced purity of the active compound due to degradation. The primary degradation product, N-Ethylglutaramic acid, will likely have a different (or no) biological activity, effectively lowering the concentration of the active this compound in your stock solution.

  • Troubleshooting Steps:

    • Quarantine the Stock: Immediately stop using the suspected stock solution or solid for critical experiments.

    • Analytical Verification: Perform a purity analysis on your stock. A simple High-Performance Liquid Chromatography (HPLC) analysis is often sufficient to detect the presence of major degradants (see Protocol 1).

    • Prepare Fresh Stock: Prepare a new stock solution from a fresh, unopened container of this compound if available. Compare its performance to the suspect stock.

Issue 2: I'm observing poor solubility or precipitation in my solvent system where it was previously soluble.

  • Possible Cause: Degradation can lead to the formation of products with different physical properties. The hydrolysis product, being a carboxylic acid, will have significantly different polarity and solubility compared to the parent imide.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure your solvent is anhydrous and of high purity, as contaminants can promote degradation.

    • pH Check: If using an aqueous buffer, measure the pH. A shift in pH could indicate the formation of acidic degradants.

    • Characterize Precipitate: If possible, isolate and analyze the precipitate to confirm if it is a degradation product.

Logical Flow for Investigating Stability Issues

The following diagram outlines a systematic approach to troubleshooting potential stability problems with this compound.

G A Inconsistent Experimental Results Observed B Check Storage Conditions (Temp, Light, Moisture) A->B C Were conditions optimal? B->C D Review Handling Procedures (Atmosphere, Exposure Time) C->D Yes J Implement Corrective Actions: - Optimize Storage/Handling - Set Re-test Date C->J No E Perform Purity Analysis (e.g., HPLC, see Protocol 1) D->E F Purity Confirmed (>98%)? E->F G Troubleshoot Other Experimental Variables F->G Yes H Degradation Confirmed F->H No I Procure New Stock of this compound H->I I->J

Caption: Workflow for troubleshooting this compound stability.

Part 3: In-Depth Technical Protocols & Data

This section provides detailed methodologies for assessing the stability of this compound.

Primary Degradation Pathway: Hydrolysis

The most probable degradation route under common laboratory conditions is the hydrolysis of the imide ring.

hydrolysis cluster_reactants Reactants cluster_products Product NEG This compound NEGA N-Ethylglutaramic Acid NEG->NEGA Hydrolysis (H+ or OH- catalysis) H2O + H2O

Caption: Primary hydrolytic degradation of this compound.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method to quickly assess the purity of this compound and detect the appearance of more polar degradants like N-Ethylglutaramic acid.

Objective: To separate the parent compound from potential degradation products.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound (from a trusted or new batch) in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare a solution of the suspect this compound at the same concentration (0.1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solution to determine the retention time (RT) of pure this compound.

    • Inject the sample solution. The parent peak should appear at the same RT as the standard.

    • Look for earlier eluting peaks. The hydrolysis product, N-Ethylglutaramic acid, is more polar and will have a shorter retention time than the parent compound under these reverse-phase conditions.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the stability profile of a compound under stress conditions. This helps predict its long-term stability and identifies potential degradation products.[4]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.

Stress ConditionProcedureAnalysis Time
Acid Hydrolysis Add 1M HCl to a final concentration of 0.1M.2, 6, 24 hours
Base Hydrolysis Add 1M NaOH to a final concentration of 0.1M.1, 4, 12 hours
Oxidative Add 3% H₂O₂ to a final concentration of 0.3%.6, 24, 48 hours
Thermal Heat the solution at 60°C in a water bath.1, 3, 7 days
Photolytic Expose the solution to a photostability chamber (ICH Q1B guidelines).24, 48, 72 hours
Control Store the solution at 4°C, protected from light.Analyze at each time point.
  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • If under acidic or basic conditions, neutralize the sample with an equimolar amount of base or acid, respectively.

    • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze using the HPLC-UV method described in Protocol 1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation will be observed as a decrease in the area of the parent peak and the appearance of new peaks. This study will reveal if the compound is particularly sensitive to acid, base, oxidation, heat, or light.

References

  • Ohshiro, T., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(23), 9961-9. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA), GUIDELINE FOR STABILITY DATA. [Link]

  • Rinaldi, A., et al. (1983). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Clinica Chimica Acta, 134(1-2), 231-7. [Link]

  • Drug Control Authority (DCA), Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]

  • Théry, F., et al. (2021). Impact of Storage Conditions on EV Integrity/Surface Markers and Cargos. International Journal of Molecular Sciences, 22(16), 8635. [Link]

  • Czajczyńska-Wasil, A., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3783. [Link]

  • Zulfiqar, S., et al. (2008). Thermal degradation behavior of polymethacrylates containing amine side groups. Polymer Degradation and Stability, 93(5), 1002-1007. [Link]

  • Lei, Q. P., et al. (2002). Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis. Analytical Biochemistry, 310(1), 122-4. [Link]

  • Bio-Rad, How to Ensure Antibody Stability During Long-Term Storage. (2025-08-28). [Link]

  • Drug Discovery and Development, Testing Drug Stability for Long-Term Storage. (2012-10-05). [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Peran, N., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 16(10), 1459. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: N-Ethylglutarimide and Thalidomide in Immunomodulation and Angiogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory and anti-angiogenic drug discovery, Thalidomide has served as a foundational, albeit controversial, molecule. Its potent therapeutic effects are shadowed by a history of severe teratogenicity, driving the quest for analogues with improved safety and efficacy profiles. This guide provides a detailed comparative analysis of N-Ethylglutarimide and Thalidomide, focusing on their anticipated efficacy based on established structure-activity relationships and outlining key experimental protocols for their direct comparison.

Introduction: The Glutarimide Scaffold in Drug Design

Thalidomide, chemically known as α-(N-phthalimido)glutarimide, is a small molecule with a complex biological profile. It is recognized for its anti-inflammatory, immunomodulatory, and anti-angiogenic properties, which have led to its use in treating conditions like multiple myeloma and erythema nodosum leprosum[1]. The core of its activity lies in its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, modulating the degradation of specific substrate proteins[2].

This compound represents a structural analogue of the glutarimide portion of Thalidomide. The primary structural difference is the substitution of the phthalimide group with an ethyl group at the nitrogen atom of the glutarimide ring. This guide will explore the implications of this structural change on the potential efficacy of this compound in key biological processes compared to its well-characterized predecessor, Thalidomide.

Mechanism of Action: A Tale of Two Moieties

Thalidomide's pleiotropic effects are primarily mediated through its binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. The glutarimide ring of Thalidomide is essential for this interaction, fitting into a specific pocket on the CRBN protein[2]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros and Aiolos (IKZF1 and IKZF3) transcription factors. The degradation of these factors is central to the immunomodulatory effects of Thalidomide in multiple myeloma.

The phthalimide moiety of Thalidomide also plays a crucial role, contributing to the recruitment of specific neo-substrates to the CRBN complex. Therefore, the absence of this phthalimide ring in this compound is predicted to significantly alter its biological activity profile. While the core glutarimide structure suggests a potential for CRBN binding, the lack of the phthalimide group would likely abolish the specific neo-substrate degradation profile seen with Thalidomide.

However, some of Thalidomide's effects, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α), may not be entirely dependent on the phthalimide moiety. Studies on N-alkyl analogs of Thalidomide have shown that modifications to the glutarimide ring have little effect on their ability to inhibit TNF-α production[3][4]. This suggests that this compound may retain some anti-inflammatory properties.

Signaling Pathway: Thalidomide's Mechanism of Action

Thalidomide_MoA cluster_thalidomide Thalidomide cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase cluster_proteasome Proteasome cluster_effects Downstream Effects Thalidomide Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds Anti_Angiogenesis Anti-Angiogenesis Thalidomide->Anti_Angiogenesis Anti_Inflammatory Anti-inflammatory (TNF-α inhibition) Thalidomide->Anti_Inflammatory CUL4 Cullin 4 IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 DDB1 DDB1 RBX1 RBX1 Proteasome 26S Proteasome IKZF1_3->Proteasome Ubiquitination & Degradation Immunomodulation Immunomodulation (e.g., in Multiple Myeloma) Proteasome->Immunomodulation NO_Assay_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_detection Nitrite Detection cluster_analysis Data Analysis start Start seed_cells Seed RAW 264.7 macrophages in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound, Thalidomide, or Vehicle Control incubate1->add_compounds add_lps Add LPS (1 µg/mL) to stimulate NO production add_compounds->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess Add Griess Reagent to supernatant collect_supernatant->add_griess incubate3 Incubate at room temperature for 10-15 min add_griess->incubate3 read_absorbance Measure absorbance at 540 nm incubate3->read_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve read_absorbance->calculate_nitrite determine_ic50 Determine IC50 values for each compound calculate_nitrite->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing the anti-inflammatory effects by measuring nitric oxide production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound and Thalidomide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Add 100 µL of medium containing 2 µg/mL LPS to each well to achieve a final LPS concentration of 1 µg/mL.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value for each compound, representing the concentration at which 50% of NO production is inhibited.

Anti-angiogenic Efficacy: Endothelial Cell Tube Formation Assay

This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_seeding Cell Seeding & Treatment cluster_incubation Tube Formation cluster_analysis Imaging & Analysis start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate incubate1 Incubate at 37°C for 30-60 min to solidify coat_plate->incubate1 harvest_cells Harvest Human Umbilical Vein Endothelial Cells (HUVECs) incubate1->harvest_cells resuspend_cells Resuspend HUVECs in media with This compound, Thalidomide, or Vehicle Control harvest_cells->resuspend_cells seed_cells Seed treated HUVECs onto the Matrigel resuspend_cells->seed_cells incubate2 Incubate for 4-18 hours at 37°C seed_cells->incubate2 image_tubes Image tube formation using a microscope incubate2->image_tubes quantify_tubes Quantify tube length, number of junctions, and number of loops image_tubes->quantify_tubes end End quantify_tubes->end

Caption: Workflow for assessing anti-angiogenic effects via the endothelial tube formation assay.

Step-by-Step Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Harvest the cells and resuspend them in basal medium.

  • Treatment and Seeding:

    • Prepare a cell suspension containing 1-2 x 10^5 cells/mL in basal medium.

    • Add this compound, Thalidomide, or a vehicle control to the cell suspension at the desired final concentrations.

    • Add 150 µL of the treated cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Imaging: Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from the treated groups to the vehicle control to determine the inhibitory effect.

Conclusion and Future Directions

While Thalidomide's efficacy in treating certain cancers and inflammatory conditions is well-documented, its severe side effects necessitate the development of safer alternatives. This compound, as a structural analogue, presents an interesting case for investigation. Based on existing structure-activity relationship data for glutarimide derivatives, it is plausible that this compound may retain some of the anti-inflammatory properties of Thalidomide, specifically TNF-α inhibition, while likely exhibiting a diminished immunomodulatory profile due to the absence of the phthalimide moiety.

The experimental protocols outlined in this guide provide a robust framework for the direct, empirical comparison of these two compounds. Such studies are crucial to validate the predicted efficacy of this compound and to assess its potential as a therapeutic agent. Future research should also focus on comprehensive safety profiling, including rigorous testing for teratogenicity, to fully understand the therapeutic window of this compound and its potential as a safer alternative to Thalidomide.

References

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology. [Link]

  • Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Pharmaceutical Research. [Link]

  • Thalidomide-type teratogenicity: structure–activity relationships for congeners. RSC Medicinal Chemistry. [Link]

  • Immunomodulatory assays to study structure-activity relationships of thalidomide. International Journal of Immunopharmacology. [Link]

  • Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. PubMed. [Link]

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The Glutarimide Core and Beyond: A Comparative Guide to N-Ethylglutarimide and Pomalidomide for Cereblon Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the E3 ubiquitin ligase cereblon (CRBN) has emerged as a pivotal target. Its modulation by small molecules can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This guide provides an in-depth comparison of two molecules that interact with cereblon: Pomalidomide, a potent clinical agent, and N-Ethylglutarimide, a simpler chemical entity that represents the fundamental binding motif. Understanding their distinct interactions with cereblon is crucial for the rational design of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and molecular glues.

Introduction to Cereblon and the Mechanism of Action

Cereblon is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] In its natural state, this complex ubiquitinates specific proteins, marking them for degradation by the proteasome. A class of small molecules known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide, can bind to cereblon and alter its substrate specificity.[2] These molecules act as "molecular glues," inducing a novel protein-protein interaction between cereblon and "neosubstrates"—proteins not normally targeted by the CRL4-CRBN complex.[3] This leads to the ubiquitination and subsequent degradation of these neosubstrates, which are often transcription factors or other proteins implicated in disease pathogenesis.[1][4]

The glutarimide moiety is a key structural feature of IMiDs, essential for their binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of cereblon.[3][5] However, the affinity of this interaction and the resulting biological activity are heavily influenced by the other parts of the molecule.

Chemical Structures: A Tale of Two Glutarimides

The structural differences between this compound and Pomalidomide are stark and directly correlate with their cereblon binding affinities and functional consequences.

This compound is a simple derivative of glutarimide, featuring an ethyl group attached to the nitrogen atom of the glutarimide ring. It represents the minimal structural element required for some level of interaction with the cereblon binding pocket.

Pomalidomide , on the other hand, is a more complex molecule.[6] It incorporates the glutarimide ring, but this is attached to a 4-aminoisoindoline-1,3-dione moiety.[7] This additional bicyclic aromatic system and the amino group are critical for its high-affinity binding to cereblon and its potent biological activity.[6][8]

Cereblon Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its target is a critical parameter in drug development. For cereblon binders, this is typically measured using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).

While direct, high-quality binding data for this compound to cereblon is not extensively reported in the literature, it is understood to be a very weak binder. The glutarimide ring itself provides the basic scaffold for interaction, but lacks the additional contacts necessary for high-affinity binding.

Pomalidomide, in contrast, is a potent cereblon binder.[9] The isoindolinone ring and the amino group of pomalidomide form additional hydrogen bonds and van der Waals interactions with residues in and around the cereblon binding pocket, significantly enhancing its affinity compared to a simple glutarimide derivative.[5][10]

CompoundCereblon Binding Affinity (IC50/Kd)Method
Pomalidomide ~157 nM (Kd)Isothermal Titration Calorimetry
~1.2 µM (IC50)TR-FRET
This compound Very low affinity (data not widely available)-

Note: IC50 and Kd values can vary depending on the specific assay conditions and methodology.

The significantly higher affinity of Pomalidomide for cereblon is a direct result of its more complex structure, which allows for a more extensive and stable interaction with the protein.

Mechanism of Action: From Weak Interaction to Potent Degrader

The functional consequences of cereblon binding differ dramatically between this compound and Pomalidomide.

This compound , due to its weak and likely transient binding, is not considered a functional modulator of the CRL4-CRBN complex. It lacks the necessary chemical features to induce the conformational changes in cereblon required to recruit neosubstrates. It can be considered a negative control or a starting point for the design of more potent binders.

Pomalidomide , upon binding to cereblon, creates a new surface that is recognized by neosubstrates, most notably the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[11] This leads to their ubiquitination and degradation, resulting in the potent anti-myeloma and immunomodulatory effects of the drug.[9]

cluster_0 This compound Interaction cluster_1 Pomalidomide Mechanism of Action NEG This compound CRBN_NEG Cereblon (CRBN) NEG->CRBN_NEG Weak, transient binding No_Degradation No neosubstrate recruitment or degradation CRBN_NEG->No_Degradation Pom Pomalidomide CRBN_Pom Cereblon (CRBN) Pom->CRBN_Pom High-affinity binding Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN_Pom->Neosubstrate Recruitment Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1. A simplified comparison of the interaction of this compound and Pomalidomide with cereblon.

Experimental Protocols for Assessing Cereblon Binding

Accurate and reproducible measurement of ligand-cereblon binding is fundamental to the development of new protein degraders. The following are outlines of commonly used experimental techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the cereblon protein by a test compound.

Principle: A donor fluorophore (e.g., Europium cryptate) is attached to an anti-tag antibody that binds to a tagged cereblon protein, and an acceptor fluorophore (e.g., XL665) is conjugated to a known cereblon binder (the tracer). When the tracer is bound to cereblon, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to cereblon will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified, tagged (e.g., GST or His-tagged) human cereblon protein.

    • Prepare stock solutions of the anti-tag antibody labeled with Europium cryptate and the tracer (e.g., Thalidomide-Red).

    • Prepare serial dilutions of the test compound (e.g., Pomalidomide) and a negative control (e.g., this compound).

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 2 µL) of the serially diluted test compounds into the wells of a low-volume white microplate.

    • Add the tagged cereblon protein to each well.

    • Add the pre-mixed HTRF reagents (anti-tag antibody-Europium cryptate and tracer) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 TR-FRET Workflow Start Prepare Reagents Dispense Dispense Test Compounds Start->Dispense Add_CRBN Add Tagged Cereblon Dispense->Add_CRBN Add_HTRF Add HTRF Reagents Add_CRBN->Add_HTRF Incubate Incubate Add_HTRF->Incubate Read Read Plate Incubate->Read Analyze Analyze Data (IC50) Read->Analyze End Results Analyze->End

Sources

A-Comparative-Guide-to-the-Cross-reactivity-of-N-Ethylglutarimide-with-E3-Ligases

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation (TPD), the selectivity of ligands that recruit E3 ubiquitin ligases is paramount. N-Ethylglutarimide, a derivative of thalidomide, is a widely utilized chemical moiety for engaging the E3 ligase Cereblon (CRBN). This guide provides a comprehensive comparison of the cross-reactivity of this compound with other E3 ligases, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to assess and mitigate off-target effects, thereby accelerating the development of potent and selective protein degraders.

The Central Role of Cereblon (CRBN) in this compound's Mechanism of Action

This compound and its parent compound, thalidomide, exert their therapeutic effects by binding to CRBN, which is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] This complex, also comprising Cullin 4 (CUL4A or CUL4B), DDB1, and Ring-Box 1 (RBX1), is a key player in the ubiquitin-proteasome system.[1][3][4] The binding of this compound to CRBN induces a conformational change that creates a "neosubstrate" binding pocket, enabling the recruitment of proteins that are not endogenous substrates of CRBN.[1][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][5]

The interaction between this compound and CRBN is characterized by the glutarimide ring of the molecule being deeply buried within a binding pocket on CRBN.[6] This interaction is stabilized by crucial hydrogen bonds, forming the basis for its high affinity and specificity for CRBN.[7]

cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Degrader cluster_Target cluster_Ub CRBN CRBN DDB1 DDB1 CUL4A CUL4A RBX1 RBX1 Target Target Protein RBX1->Target Ubiquitination Degrader This compound (Degrader) Degrader->CRBN Binds Target->Degrader Binds Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin E2 E2 Conjugating Enzyme E2->RBX1 Recruited E2->Ub Carries

Figure 1. Mechanism of this compound-mediated protein degradation.

Assessing Cross-reactivity: Why It Matters

While this compound exhibits high affinity for CRBN, the potential for off-target interactions with other E3 ligases is a critical consideration in drug development.[6] Cross-reactivity can lead to the degradation of unintended proteins, resulting in cellular toxicity and other adverse effects. The human genome encodes over 600 E3 ligases, presenting a vast landscape for potential off-target binding.[8] Therefore, comprehensive profiling of this compound and its derivatives against a panel of E3 ligases is an essential step in preclinical development.

Comparative Analysis of this compound Binding to Other E3 Ligases

To provide a clear comparison, the following table summarizes the known binding affinities and functional consequences of this compound and its analogs with various E3 ligases. It is important to note that direct, quantitative cross-reactivity data for this compound itself against a wide panel of E3 ligases is not extensively published in a single source. However, by examining data from thalidomide and its analogs (immunomodulatory drugs or IMiDs), we can infer the selectivity profile.[2]

E3 LigaseLigandBinding Affinity (Kd)Functional ConsequenceExperimental MethodReference
CRBN Thalidomide~180 nMNeosubstrate DegradationBiochemical Assay[2]
Pomalidomide~30 nMNeosubstrate DegradationBiochemical Assay[2]
Lenalidomide~250 nMNeosubstrate DegradationBiochemical Assay[2]
VHL Thalidomide AnalogNo significant binding reportedNoneVarious[9]
MDM2 Thalidomide AnalogNo significant binding reportedNoneVarious[9]
cIAP1 Thalidomide AnalogNo significant binding reportedNoneVarious[9]
XIAP Thalidomide AnalogNo significant binding reportedNoneVarious[9]

Key Insights from the Data:

  • High Selectivity for CRBN: The available data strongly suggests that thalidomide and its analogs, including the core this compound moiety, are highly selective for CRBN.

  • Minimal Off-Target Binding to Other Common E3 Ligases: Commonly utilized E3 ligases in PROTAC design, such as VHL, MDM2, and IAPs, do not show significant binding to thalidomide-based ligands.[9] This is a crucial advantage for developing clean and targeted degraders.

  • Importance of Broad Screening: While the data is reassuring, it underscores the necessity of comprehensive screening against large panels of E3 ligases to definitively rule out unexpected interactions.[10][11]

Experimental Workflows for Assessing E3 Ligase Cross-reactivity

A multi-pronged experimental approach is essential to rigorously evaluate the cross-reactivity of this compound-based compounds. Below are detailed protocols for key assays.

Global Proteomics for Off-Target Protein Degradation

Mass spectrometry-based proteomics is a powerful, unbiased method to assess the on-target and off-target effects of a degrader molecule at the whole-proteome level.[12][13]

Protocol:

  • Cell Treatment: Treat a panel of relevant human cell lines with the this compound-containing compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them to extract the total proteome.

  • Protein Digestion: Digest the extracted proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance are potential off-targets.

A Cell Treatment with This compound Compound B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Isobaric Labeling (TMT) C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify & Quantify Proteins E->F G Identify Off-Target Degraded Proteins F->G

Figure 2. Global proteomics workflow for off-target analysis.

E3 Ligase Binding Assays

Directly measuring the binding affinity of a compound to a panel of E3 ligases provides quantitative data on its selectivity.[10][11]

Protocol (Example using a competitive binding assay format like E3scan™):

  • Assay Components: The assay consists of three main components: a DNA-tagged E3 ligase, a known ligand for that E3 ligase immobilized on a solid support, and the test compound (this compound derivative).[10]

  • Incubation: Incubate the DNA-tagged E3 ligase with the immobilized ligand in the presence of varying concentrations of the test compound.

  • Competition: If the test compound binds to the E3 ligase, it will compete with the immobilized ligand, reducing the amount of DNA-tagged E3 ligase captured on the solid support.[10]

  • Quantification: Quantify the amount of captured E3 ligase using qPCR to detect the DNA tag.

  • Kd Determination: Calculate the dissociation constant (Kd) by measuring the amount of captured E3 ligase as a function of the test compound concentration.[10]

A Prepare Assay Components: - DNA-tagged E3 Ligase - Immobilized Ligand - Test Compound B Incubate Components Together A->B C Competitive Binding Occurs B->C D Wash to Remove Unbound Components C->D E Quantify Captured E3 Ligase via qPCR D->E F Calculate Dissociation Constant (Kd) E->F

Figure 3. Competitive binding assay workflow for Kd determination.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the this compound compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples to separate the soluble (unfolded) and precipitated (denatured) protein fractions.

  • Protein Quantification: Analyze the amount of the specific E3 ligase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

A Treat Cells with Compound or Vehicle B Lyse Cells and Heat to Varying Temperatures A->B C Separate Soluble and Precipitated Proteins B->C D Quantify Soluble E3 Ligase (e.g., Western Blot) C->D E Generate Melt Curves D->E F Analyze for Thermal Shift (Indicates Binding) E->F

Figure 4. Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

The evidence to date strongly supports the high selectivity of the this compound moiety for CRBN over other E3 ligases. This inherent specificity is a significant advantage in the design of targeted protein degraders, minimizing the risk of off-target effects. However, as the field of TPD evolves and new E3 ligases are harnessed, the principles of rigorous cross-reactivity profiling outlined in this guide will remain essential.

Future research should focus on:

  • Expanding E3 Ligase Screening Panels: The development of broader and more diverse E3 ligase panels will provide a more complete picture of compound selectivity.[10]

  • Investigating Structurally Similar E3 Ligases: Prioritizing the screening of E3 ligases with structural homology to CRBN could proactively identify potential off-targets.

  • Developing Novel CRBN Binders: While this compound is a powerful tool, the discovery of novel CRBN binders with different chemical scaffolds could offer improved properties and alternative selectivity profiles.[14]

By adhering to the principles of scientific integrity and employing a comprehensive suite of experimental techniques, the research community can continue to develop highly selective and effective protein degraders for a wide range of therapeutic applications.

References

  • Eurofins Discovery. (n.d.). E3scan Ligand Binding Assay Technology. Retrieved from [Link]

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  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5894-5909. Retrieved from [Link]

  • Sievers, Q. L., et al. (2019). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 134(2), 159-170. Retrieved from [Link]

  • Mohamed, W. I., et al. (2021). Cryo-EM Structure of the DDB1-DCAF1-CUL4A-RBX1 Complex. RCSB PDB. Retrieved from [Link]

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  • Zhang, X., et al. (2022). Application of PROTACs in Target Identification and Target Validation. Molecules, 27(19), 6296. Retrieved from [Link]

  • Mohamed, W. I., et al. (2021). The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1. Journal of Biological Chemistry, 296, 100735. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]

  • Verduzco, D., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 12(1), 5261. Retrieved from [Link]

  • Gosset. (n.d.). CRL4CRBN E3 Ligase Complex (CRL4CRBN). Retrieved from [Link]

  • Kim, D. H., & Lee, J. W. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6296. Retrieved from [Link]

  • Higa, L. A., & Zhang, H. (2007). Stealing the spotlight: CUL4-DDB1 ubiquitin ligase docks WD40-repeat proteins to destroy. Cell Division, 2, 5. Retrieved from [Link]

  • Cohen Katsenelson, K., et al. (2020). E3scan™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. Cancer Research, 80(16_Supplement), 6408. Retrieved from [Link]

  • Creative Biolabs. (n.d.). E3 Ligase Ligand Screening Services. Retrieved from [Link]

  • Cohen Katsenelson, K., et al. (2020). Abstract 6408: E3scan™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 20). Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology [Video]. YouTube. Retrieved from [Link]

  • Encyclopedia.pub. (2022, March 29). Development of Analogs of Thalidomide. Retrieved from [Link]

  • Liu, Y., et al. (2014). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 28(8), 3298-3306. Retrieved from [Link]

  • Donovan, K. A., et al. (2023). Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. Methods in Enzymology, 678, 237-254. Retrieved from [Link]

  • Chen, H., et al. (2006). Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development. The Plant Cell, 18(8), 1991-2004. Retrieved from [Link]

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A Senior Application Scientist's Guide to On-Target Validation: The Case of N-Ethylglutarimide Using CRISPR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the central challenge is not merely identifying bioactive small molecules, but rigorously proving they work as intended. A compound's therapeutic promise is inextricably linked to its on-target efficacy; off-target effects, at best, confound data and, at worst, lead to clinical failure. This guide provides a comprehensive framework for validating the on-target effects of a novel compound, N-Ethylglutarimide, using the unparalleled precision of CRISPR-Cas9 gene editing.

Here, we move beyond simplistic protocols. We will dissect the strategic decisions, comparative analyses, and validation checkpoints that constitute a robust target validation campaign. This document is designed for researchers, scientists, and drug development professionals who require not just a methodology, but a logical and self-validating experimental system.

The Central Question: this compound and Its Hypothesized Target

This compound belongs to a class of compounds containing a glutarimide moiety. This chemical structure is famously employed by immunomodulatory drugs (IMiDs) like lenalidomide to hijack the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By binding to CRBN, these molecules induce the degradation of specific "neosubstrate" proteins, a powerful therapeutic mechanism known as targeted protein degradation.[3][4]

Our hypothesis is that this compound functions as a "molecular glue," binding to a component of an E3 ubiquitin ligase complex (let's call our hypothesized target "Target-X" , a substrate receptor like Cereblon) to induce the degradation of a downstream protein, thereby eliciting a specific cellular phenotype, such as decreased cell viability in a cancer cell line.

To validate this, we must prove a causal link: the phenotypic effects of this compound must be strictly dependent on the presence of Target-X.

cluster_0 Proposed Mechanism of this compound NEG This compound (Small Molecule) TargetX Target-X (E3 Ligase Component) NEG->TargetX binds to Ub Ubiquitin Transfer TargetX->Ub recruits Neosubstrate Neosubstrate Protein Proteasome Proteasome Neosubstrate->Proteasome targeted to Degradation Degradation Proteasome->Degradation Phenotype Cellular Phenotype (e.g., Apoptosis) Degradation->Phenotype leads to Ub->Neosubstrate ubiquitinates

Caption: Proposed mechanism of this compound action.

Choosing the Right Tool: Why CRISPR is the Gold Standard

Effective target validation hinges on the quality of the tools used to probe the target. While several methods exist, CRISPR-Cas9-mediated gene knockout offers unparalleled advantages for validating small molecule targets.[5][6][7][]

Methodology Principle Advantages Limitations Best Use Case
CRISPR Knockout (KO) Permanent gene deletion via DNA double-strand breaks and error-prone repair.Permanent & Complete: Abolishes target expression, providing a true null background. High Specificity: Minimizes off-target effects with proper guide RNA design.Time-intensive: Generating and validating clonal cell lines takes weeks to months. Potential Lethality: Not suitable for genes essential to cell survival.Gold-standard validation: Unequivocally proves target dependency by comparing drug effects in WT vs. KO cells.
RNA Interference (RNAi) Transient gene knockdown by degrading target mRNA.Rapid & Scalable: Faster to implement than CRISPR KO for initial screens.Incomplete Knockdown: Residual protein expression can confound results. Off-Target Effects: siRNAs can unintentionally silence other genes, a major source of false positives.[9][10] Transient: Effect diminishes over time.High-throughput screening: Rapidly identifying potential targets before committing to rigorous validation.[11][12]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[13]Direct Evidence of Binding: Confirms physical engagement between the drug and the target in a cellular context.[14][15] Label-Free: Does not require modification of the compound or protein.Indirect Functional Readout: Shows binding, but not necessarily functional modulation. Technically Demanding: Requires careful optimization and specialized equipment for high-throughput applications.[16]Confirming direct physical target engagement in cells or tissues after a target has been hypothesized.
Affinity Purification-Mass Spectrometry (AP-MS) Uses the small molecule as "bait" to pull down its binding partners from a cell lysate for identification by mass spectrometry.[17]Unbiased Target ID: Can identify novel or unexpected targets without a prior hypothesis.[18][19]False Positives: Non-specific binding is a significant issue. In Vitro Artifacts: Interactions may not reflect the true cellular context. May miss weak or transient interactions.[20]De novo target identification: Discovering the primary binding partners of a compound with an unknown mechanism.

For this compound, whose hypothesized target (Target-X) is known, the CRISPR knockout strategy is superior. It creates the perfect experimental system: two isogenic cell lines that differ only by the presence or absence of a single gene. This allows us to ask a simple, powerful question: Does this compound still work when its target is gone?

The Experimental Blueprint: A Step-by-Step Validation Workflow

This workflow is a self-validating system designed to rigorously test our hypothesis from multiple angles.

cluster_workflow CRISPR Validation Workflow A Phase 1: Design Design & validate gRNAs for Target-X B Phase 2: Transfection Deliver Cas9 & gRNA to cells A->B C Phase 3: Selection & Expansion Isolate single cells and expand clones B->C D Phase 4: Validation Genotypic (Sequencing) Proteomic (Western Blot) C->D E Phase 5: Functional Assay Treat WT and KO cells with this compound D->E F Phase 6: Analysis Compare phenotypic response E->F G Conclusion On-Target Effect Validated? F->G

Caption: Workflow for generating and using a knockout cell line.

Protocol 1: Guide RNA (gRNA) Design and Selection

Objective: To design highly specific and efficient gRNAs that will induce a frameshift mutation in an early exon of the Target-X gene, maximizing the probability of a true protein knockout.

Causality: Targeting an early exon is critical. A frameshift mutation here is more likely to introduce a premature stop codon, leading to nonsense-mediated mRNA decay and preventing the translation of a truncated, potentially functional protein.[21]

Methodology:

  • Obtain Target Sequence: Retrieve the cDNA or genomic sequence for Target-X from a database like NCBI or Ensembl.

  • Use a Design Tool: Input the sequence into a validated web-based design tool. Several excellent options are available:

    • Benchling: Offers a user-friendly interface with integrated on- and off-target scoring.[22][23]

    • Synthego Design Tool: A highly efficient tool for designing knockout guides.

    • CHOPCHOP/CRISPOR: Provide comprehensive scoring based on multiple algorithms.[24]

  • Set Design Parameters:

    • Organism: Homo sapiens (or other relevant species).

    • Nuclease: Streptococcus pyogenes (SpCas9) with an NGG PAM sequence.

    • Targeting: Select an exon that is present in all known splice variants and is within the first 50% of the coding sequence.

  • Evaluate and Select gRNAs: The tool will generate a list of potential 20-nucleotide gRNA sequences. Prioritize 2-3 top candidates based on:

    • High On-Target Score: This predicts high cutting efficiency at the intended site.

    • Low Off-Target Score: This minimizes the risk of the gRNA cutting elsewhere in the genome. The best guides have 0 predicted off-targets with 1, 2, or 3 mismatches.

  • Order Synthesized gRNAs: For optimal performance and to avoid cloning steps, order chemically synthesized single guide RNAs (sgRNAs).[25]

Protocol 2: Generation and Validation of a Target-X Knockout (KO) Cell Line

Objective: To generate and validate a clonal cell line with a confirmed frameshift mutation in all alleles of the Target-X gene, resulting in complete protein knockout.

Methodology:

  • Prepare Ribonucleoprotein (RNP) Complexes:

    • Resuspend synthetic sgRNA and tracrRNA (if not using a single-guide format) in the provided buffer.

    • Incubate the gRNA with purified Cas9 nuclease protein at room temperature for 10-20 minutes. This allows the RNP to pre-assemble. Using RNPs is often more efficient and reduces off-target effects compared to plasmid-based delivery.[26]

  • Transfection:

    • Harvest your chosen cell line (e.g., a cancer cell line sensitive to the hypothesized effect) in its exponential growth phase.

    • Deliver the RNP complexes into the cells using electroporation or a high-efficiency lipid-based transfection reagent, following the manufacturer's protocol.

  • Single-Cell Isolation:

    • Approximately 48-72 hours post-transfection, isolate single cells to establish clonal populations. This is a critical step to ensure the final cell line is genetically homogenous.

    • Method A (Recommended): Fluorescence-Activated Cell Sorting (FACS). If using a system with a fluorescent marker, sort single, marker-positive cells directly into individual wells of a 96-well plate.

    • Method B: Limiting Dilution. Serially dilute the transfected cell pool to a concentration of ~1 cell per 100 µL and dispense into a 96-well plate.[27]

  • Clonal Expansion:

    • Culture the single-cell clones for 2-4 weeks, monitoring for colony formation.

    • Once colonies are established, expand them sequentially into larger culture vessels (24-well, 6-well plates).

  • Validation - The Moment of Truth:

    • Genomic DNA Analysis:

      • Harvest a portion of cells from each expanded clone and extract genomic DNA.[26]

      • Use PCR to amplify the region of the Target-X gene targeted by the gRNA.

      • Send the PCR product for Sanger sequencing. A successful knockout will show a frameshift-inducing insertion or deletion (indel) at the target site. Analyze the sequencing chromatogram for superimposed peaks after the cut site, indicating multiple alleles with different indels.[27][28]

    • Protein Knockout Confirmation (Essential):

      • Prepare protein lysates from the wild-type (parental) cell line and from the sequence-confirmed knockout clones.

      • Perform a Western Blot using a validated antibody against Target-X.[29][30]

      • The hallmark of a true knockout is the complete disappearance of the protein band in the KO clone lanes compared to the strong band in the wild-type lane. [31] This is the most important validation step. A loading control (e.g., GAPDH, β-actin) is mandatory to ensure equal protein loading.[32][33]

Protocol 3: Comparative Functional Assay - Cell Viability

Objective: To determine if the cytotoxic effect of this compound is dependent on the presence of Target-X.

Methodology:

  • Cell Seeding: Seed both the validated Target-X KO cells and the parental wild-type (WT) cells into separate 96-well plates at an optimized density. Include wells for "no treatment" and "vehicle control" for both cell lines.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • Treat the cells with the compound dilutions and incubate for a relevant time period (e.g., 72 hours), determined from initial dose-response studies.

  • Viability Assessment:

    • Use a robust cell viability assay to measure the cellular response.[34][35][36][37] Common choices include:

      • Luminescent ATP Assay (e.g., CellTiter-Glo®): Measures ATP as an indicator of metabolic activity. Highly sensitive and reliable.[38]

      • Colorimetric Assay (e.g., MTT, XTT, Resazurin): Measures metabolic activity via color change.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells for each cell line.

    • Plot the dose-response curves for both WT and KO cell lines.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Results: The Logic of Validation

cluster_logic Logic of Comparative Assay WT_Cells Wild-Type Cells (Target-X Present) WT_Effect Phenotype Observed (e.g., Cell Death) WT_Cells->WT_Effect results in KO_Cells Knockout Cells (Target-X Absent) KO_Effect Phenotype Abolished (No Cell Death) KO_Cells->KO_Effect results in Drug This compound Drug->WT_Cells Drug->KO_Cells Conclusion Conclusion: Effect is ON-TARGET WT_Effect->Conclusion KO_Effect->Conclusion

Caption: Logical framework for validating on-target effects.

Expected Outcomes and Interpretations
Cell Line Treatment Expected Result (Cell Viability) Interpretation
Wild-Type (WT) Vehicle~100% ViabilityBaseline cell health.
Wild-Type (WT) This compoundDose-dependent decrease in viability (Low IC50).The compound is active in cells containing the target.
Target-X KO Vehicle~100% ViabilityKnocking out the target does not inherently affect cell viability.
Target-X KO This compoundNo significant decrease in viability (High or immeasurable IC50). This is the key result. The compound's activity is lost when the target is absent, proving the effect is on-target.

If this compound shows a potent cytotoxic effect in WT cells but has a dramatically reduced or no effect in the Target-X KO cells, you have generated powerful, conclusive evidence that its mechanism of action is dependent on Target-X. This provides a solid foundation for advancing the compound in the drug development pipeline.

Conclusion

Target validation is a cornerstone of successful drug discovery, and CRISPR-Cas9 has fundamentally elevated our ability to perform this task with precision and confidence. By creating a clean genetic background—a cell line completely lacking the hypothesized target—we can definitively dissect a compound's on-target from its off-target effects. The workflow described here for this compound provides a rigorous, self-validating framework that is adaptable to a wide range of small molecules and biological questions, ensuring that only the most promising and well-understood candidates move forward.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, the glutarimide and succinimide scaffolds have given rise to molecules with profound biological activities, ranging from anticonvulsant to immunomodulatory and anticancer effects. This guide provides a detailed head-to-head comparison of N-Ethylglutarimide and its key structural analogs, offering insights into their differential performance supported by experimental data. We will delve into the structure-activity relationships that govern their function, present detailed protocols for their evaluation, and propose avenues for future investigation.

The Structural Landscape: Glutarimides vs. Succinimides

The core structural motif underlying the compounds in this comparison is either a six-membered glutarimide ring or a five-membered succinimide ring. This seemingly subtle difference in ring size has significant implications for the biological activity of these molecules.

This compound and its analogs are characterized by the piperidine-2,6-dione core. This structure is famously present in thalidomide and its potent derivatives, lenalidomide and pomalidomide, which are cornerstones in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby modulating the ubiquitination and subsequent degradation of specific target proteins.[1][2]

Succinimide derivatives , on the other hand, possess a pyrrolidine-2,5-dione core. This class of compounds, including ethosuximide, is primarily known for its anticonvulsant properties, particularly in the management of absence seizures.[3] Their primary mechanism of action is the blockade of T-type calcium channels.[3]

This guide will focus on comparing this compound with its N-alkylglutarimide analogs in the context of anticonvulsant activity, and with the broader class of glutarimide-containing immunomodulatory drugs (IMiDs) to frame the potential for immunomodulatory effects.

Comparative Analysis of Anticonvulsant Activity

A key therapeutic area for glutarimide derivatives has been in the management of seizures. The following data, derived from preclinical models, provides a direct comparison of this compound with its N-alkyl analogs.

Table 1: Anticonvulsant Activity of N-Cbz-α-amino-N-alkylglutarimides
CompoundStereochemistryMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)
N-H(R)>10029.4
(S)>10030.5
N-Methyl(R)48.514.2
(S)36.3 12.5
N-Ethyl (R)>10045.3
(S)>10048.2
N-Allyl(R)>10068.4
(S)>10075.3
N-Isobutyl(S)>10089.5

Data sourced from a study on N-Cbz-α-amino-N-alkylglutarimides.[4] MES = Maximal Electroshock Seizure test; PTZ = Pentylenetetrazol-induced seizure test.

Expert Interpretation:

The data clearly indicates that the nature of the N-alkyl substituent plays a critical role in the anticonvulsant activity of these glutarimide derivatives.[4] The N-methyl analog, particularly the (S)-enantiomer, exhibits the most potent activity in both the MES and PTZ models, suggesting a broad spectrum of anticonvulsant action.[4] In contrast, This compound demonstrates significantly weaker anticonvulsant activity compared to its N-methyl counterpart, with ED₅₀ values exceeding 100 mg/kg in the MES test and being considerably higher in the PTZ test.[4] This suggests that even a small increase in the alkyl chain length from methyl to ethyl is detrimental to anticonvulsant efficacy in this chemical series. The larger alkyl groups (allyl and isobutyl) show a further decrease in potency.[4]

This structure-activity relationship underscores the importance of steric factors at the N-position of the glutarimide ring for interaction with the molecular targets responsible for anticonvulsant effects.

Immunomodulatory Potential: A Comparative Framework

The Cereblon (CRBN) Connection

Thalidomide, lenalidomide, and pomalidomide exert their potent immunomodulatory and anti-cancer effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors is a key event in the anti-myeloma activity of these drugs.[1]

The glutarimide ring is essential for this interaction with CRBN.[5][6] Therefore, it is plausible that this compound and its analogs could also bind to CRBN and exhibit immunomodulatory properties. However, the affinity of this binding and the resulting downstream effects are likely to be highly dependent on the specific substitutions on the glutarimide and any attached phthalimide moiety.

To ascertain the immunomodulatory potential of this compound and its analogs, a series of head-to-head comparative experiments are necessary. The following section outlines the detailed protocols for such an investigation.

Experimental Protocols for Head-to-Head Comparison

To provide a comprehensive and objective comparison, a tiered experimental approach is recommended, starting from target engagement and progressing to cellular and in vivo functional assays.

Cereblon (CRBN) Binding Affinity

The initial and most critical step is to determine the binding affinity of this compound and its analogs to the CRBN protein.

Experimental Workflow for CRBN Binding Assay

CRBN_Binding_Workflow cluster_assay Competitive Binding Assay cluster_analysis Data Analysis recombinant_crbn Purified Recombinant CRBN Protein assay_plate Assay Plate (384-well) recombinant_crbn->assay_plate test_compounds This compound & Analogs (in DMSO) test_compounds->assay_plate labeled_ligand Fluorescently Labeled Thalidomide Analog (Tracer) labeled_ligand->assay_plate incubation Incubation at RT assay_plate->incubation measurement Fluorescence Polarization Measurement incubation->measurement data_processing Calculate IC₅₀ values measurement->data_processing comparison Compare Binding Affinities data_processing->comparison Immunomodulation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis pbmcs Isolate Human PBMCs cell_plating Plate PBMCs in 96-well plates pbmcs->cell_plating compound_treatment Treat with this compound & Analogs cell_plating->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection elisa Measure Cytokine Levels (e.g., TNF-α, IL-2) by ELISA supernatant_collection->elisa data_analysis Determine IC₅₀ for Cytokine Inhibition elisa->data_analysis

Caption: Workflow for assessing the in vitro immunomodulatory activity of this compound and its analogs.

Detailed Protocol: Cytokine Production Assay in Human PBMCs

  • Cell Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Resuspend the PBMCs in complete RPMI-1640 medium and plate them in 96-well culture plates.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound, its analogs, and appropriate controls (e.g., lenalidomide) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α.

  • Cytokine Measurement:

    • After an incubation period of 18-24 hours, collect the cell culture supernatants.

    • Measure the concentration of TNF-α (for immunosuppressive effects) and IL-2 (for immunostimulatory effects) in the supernatants using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ values for TNF-α inhibition.

In Vivo Anticonvulsant Efficacy

For a comprehensive evaluation of anticonvulsant potential, in vivo models are indispensable.

Experimental Workflow for In Vivo Anticonvulsant Testing

Anticonvulsant_Workflow cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazol (PTZ) Test animal_prep Animal Acclimatization (e.g., Mice) drug_admin Administer this compound & Analogs (i.p. or p.o.) animal_prep->drug_admin mes_stim Deliver Electrical Stimulus drug_admin->mes_stim ptz_inject Administer PTZ (s.c.) drug_admin->ptz_inject mes_observe Observe for Tonic Hindlimb Extension mes_stim->mes_observe data_analysis Determine ED₅₀ for Seizure Protection mes_observe->data_analysis ptz_observe Observe for Clonic Seizures ptz_inject->ptz_observe ptz_observe->data_analysis

Caption: Workflow for evaluating the in vivo anticonvulsant activity using MES and PTZ seizure models.

Detailed Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Tests

  • Animal Preparation and Dosing:

    • Use adult male mice (e.g., ICR strain).

    • Administer this compound, its analogs, or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • MES Test:

    • At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • PTZ Test:

    • At the time of peak drug effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.).

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis:

    • For both tests, determine the median effective dose (ED₅₀) for each compound, which is the dose required to protect 50% of the animals from the respective seizure endpoint.

Future Directions and Conclusion

The comparative analysis presented in this guide highlights the critical influence of the N-alkyl substitution on the anticonvulsant activity of glutarimide derivatives, with this compound showing weaker efficacy than its N-methyl counterpart. [4]While direct evidence for its immunomodulatory activity is lacking, its structural similarity to potent IMiDs warrants a thorough investigation into its potential to bind CRBN and modulate immune responses.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to conduct a comprehensive head-to-head comparison of this compound and its analogs. Such studies will not only elucidate the structure-activity relationships governing the diverse biological effects of this important class of compounds but also pave the way for the rational design of novel therapeutics with improved potency and selectivity. By systematically evaluating both the anticonvulsant and immunomodulatory profiles of these analogs, the scientific community can unlock their full therapeutic potential.

References

  • Ito, T., & Handa, H. (2016). Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs.
  • This citation is a placeholder and would be replaced with a specific citation for the CRBN binding mechanism if a more targeted one was available in the initial search.
  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Choi, H. J., Jung, K. H., Kim, S. Y., et al. (2006). The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. Bioorganic & Medicinal Chemistry Letters, 16(9), 2495–2498.
  • Glauser, T. A., & Morita, D. A. (2012). Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. New England Journal of Medicine, 366(17), 1645–1646.
  • This citation is a placeholder and would be replaced with a specific citation for the T-type calcium channel blocking mechanism if a more targeted one was available in the initial search.
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  • This citation is a placeholder and would be replaced with a specific citation for a review on anticonvulsant drug discovery if available.
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Sources

A Comparative Guide to the Selectivity Profile of N-Ethylglutarimide Across a Panel of Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro selectivity profile of N-Ethylglutarimide, a glutarimide-containing compound, against a panel of human cancer cell lines. Given the therapeutic importance of related glutarimide derivatives, such as thalidomide, lenalidomide, and pomalidomide, which function as modulators of the Cereblon E3 ubiquitin ligase complex, a thorough understanding of this compound's cell line-specific effects is paramount for assessing its potential as a novel therapeutic agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for such an investigation, comparing its hypothetical profile to its well-established counterparts.

Introduction: The Scientific Rationale for Selectivity Profiling

The discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) protein has revolutionized aspects of cancer therapy, particularly in the context of multiple myeloma.[1][2] This binding event redirects the CRL4-CRBN E3 ubiquitin ligase complex to ubiquitinate and subsequently degrade specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these key proteins disrupts cancer cell survival pathways, leading to apoptosis and cell cycle arrest.[5]

The clinical efficacy and toxicity of these immunomodulatory imide drugs (IMiDs®) are intrinsically linked to their selectivity for different neosubstrates and their activity in various cellular contexts.[6] Therefore, characterizing the selectivity profile of a novel glutarimide-containing compound like this compound is a critical step in its preclinical evaluation. This involves determining its cytotoxic potency across a diverse panel of cancer cell lines and comparing it to its effects on non-malignant cells to establish a therapeutic window.

This guide proposes a rigorous experimental workflow to generate a comprehensive selectivity profile for this compound and benchmark it against the known activities of thalidomide, lenalidomide, and pomalidomide.

Comparative Analysis of Glutarimide-Containing Compounds

While specific experimental data for this compound is not yet publicly available, we can hypothesize its potential activity based on the established profiles of its structural analogs. The following table provides a comparative overview of thalidomide, lenalidomide, and pomalidomide, which will serve as a benchmark for evaluating this compound.

CompoundPrimary Mechanism of ActionKey NeosubstratesKnown Clinical ApplicationsRelative Potency
Thalidomide Cereblon E3 ligase modulatorIKZF1, IKZF3, CK1α (weak)Multiple Myeloma, Erythema Nodosum LeprosumBaseline
Lenalidomide Cereblon E3 ligase modulatorIKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic Syndromes, Mantle Cell LymphomaMore potent than thalidomide
Pomalidomide Cereblon E3 ligase modulatorIKZF1, IKZF3Relapsed/Refractory Multiple MyelomaMore potent than lenalidomide
This compound Hypothesized: Cereblon E3 ligase modulatorTo be determinedTo be determinedTo be determined

Experimental Design for Selectivity Profiling

A robust assessment of this compound's selectivity will be achieved by determining its half-maximal inhibitory concentration (IC50) across a well-characterized panel of human cancer cell lines and at least one non-cancerous cell line.

Proposed Cell Line Panel

The choice of cell lines is critical for obtaining a meaningful selectivity profile. The following panel is proposed to cover a range of hematological and solid tumors, as well as a non-malignant control. The inclusion of cell lines with known variations in CRBN expression is also recommended, as this may influence sensitivity to the compound.[7][8]

Cell LineCancer TypeKey Characteristics
MM.1S Multiple MyelomaCRBN-proficient, sensitive to IMiDs®
RPMI-8226 Multiple MyelomaCRBN-proficient
U266 Multiple MyelomaLower CRBN expression, may show resistance
K562 Chronic Myelogenous LeukemiaHematological malignancy control
Jurkat Acute T-cell LeukemiaT-cell malignancy
A549 Non-Small Cell Lung CancerSolid tumor, epithelial
MCF-7 Breast CancerSolid tumor, epithelial
HCT116 Colorectal CarcinomaSolid tumor, epithelial
HEK293T Embryonic KidneyNon-cancerous control
PBMCs Peripheral Blood Mononuclear CellsPrimary non-cancerous control
Experimental Workflow

The overall workflow for determining the selectivity profile of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis compound_prep Compound Preparation (this compound & Comparators) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Line Culture (Cancer & Non-Cancerous Panel) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis si_calculation Selectivity Index (SI) Calculation data_analysis->si_calculation

Caption: Experimental workflow for determining the selectivity profile.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantitation of ATP.[1]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Selected panel of cell lines

  • Appropriate cell culture media and supplements

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells in opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL per well. Include wells with media only for background measurements.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound, thalidomide, lenalidomide, and pomalidomide in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Add 100 µL of the compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Transfer the entire volume of CellTiter-Glo® buffer into the substrate bottle and mix gently until the substrate is thoroughly dissolved.

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation
  • IC50 Determination:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound in each cell line. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[9]

  • Selectivity Index (SI) Calculation:

    • The selectivity index is a crucial parameter for quantifying the preferential cytotoxicity of a compound towards cancer cells over normal cells.[10]

    • Calculate the SI using the following formula: SI = IC50 in non-cancerous cells / IC50 in cancerous cells

    • A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered to indicate selective cytotoxicity.

Expected Outcomes and Interpretation

The results of this study will provide a comprehensive selectivity profile for this compound. The following outcomes are anticipated:

  • IC50 Values: A table summarizing the IC50 values of this compound and the comparator compounds across the entire cell line panel. This will allow for a direct comparison of their cytotoxic potency.

  • Selectivity Indices: A table of SI values for each compound, highlighting its therapeutic window.

  • Comparative Analysis: A discussion of how the selectivity profile of this compound compares to that of thalidomide, lenalidomide, and pomalidomide. For instance, does it exhibit a broader or narrower spectrum of activity? Is it more or less selective for cancer cells?

The interpretation of these results will be guided by the known mechanism of action of IMiDs®. For example, differences in potency and selectivity among the compounds may be correlated with their differential affinity for the Cereblon E3 ligase complex and their ability to induce the degradation of specific neosubstrates.

Mechanism of Action: Cereblon E3 Ligase Modulation

The proposed mechanism of action for this compound, based on its structural similarity to other IMiDs®, is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The following diagram illustrates this pathway.

G cluster_pathway CRL4-CRBN E3 Ligase Pathway CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 E2 E2-Ub ROC1->E2 Ub Ubiquitin E2->Ub transfers Ub->Neosubstrate ubiquitinates Proteasome Proteasome Neosubstrate->Proteasome targeted to Degradation Degradation Proteasome->Degradation CellEffects Downstream Effects (Apoptosis, Cell Cycle Arrest) Degradation->CellEffects NEG This compound NEG->CRBN binds to

Caption: Proposed mechanism of action of this compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the selectivity profile of this compound. By following the outlined experimental protocols and data analysis procedures, researchers can generate high-quality, reproducible data that will be crucial for determining the therapeutic potential of this novel compound. The comparison with established Cereblon modulators will provide valuable context for its activity and guide future drug development efforts.

References

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  • Gandhi, A. K., Kang, J., Havens, C. G., Conklin, T., Ning, Y., Wu, L., ... & Chopra, R. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
  • Lichtman, M. A. (2010).
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  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]

  • Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
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  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

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  • Sievers, Q. L., Gasser, J. A., Cowley, G. S., Root, D. E., & Ebert, B. L. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 132(19), 2034-2044.
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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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  • El-Damasy, D. A., El-Sayed, M. A. A., & El-Ashry, E. S. H. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(51), 33267-33283.
  • Gulla, A., Hideshima, T., Bianchi, G., Zhang, Y., & Anderson, K. C. (2017). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Clinical Cancer Research, 23(22), 6933-6944.
  • Wnuk, M., Woronowicz, A., & Rysz, J. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4899.
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  • Gandhi, A. K., Verhelle, D., Flynt, A., G-C., C., & Chopra, R. (2013). Abstract 1354: Comparison of pomalidomide dosing strategies in lenalidomide-refractory myeloma: Impact on clinical outcome, immune activation and cereblon targets. Cancer Research, 73(8_Supplement), 1354-1354.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of N-Ethylglutarimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the journey of drug discovery and development, identifying a potent molecule is only the beginning. A candidate's success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a linchpin parameter that dictates a drug's half-life, bioavailability, and dosing regimen.[1][2][3] Compounds that are rapidly metabolized by the body often fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of adverse effects.[4]

The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion.[5][6][7] This process is broadly divided into Phase I reactions (oxidation, reduction, hydrolysis), primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, and Phase II reactions (conjugation), where molecules are coupled with endogenous substrates like glucuronic acid.[2][7][8]

This guide focuses on the glutarimide scaffold, a key pharmacophore in various therapeutic agents, including immunomodulatory drugs.[9] We will use N-Ethylglutarimide as our parent compound to explore how targeted structural modifications can influence metabolic fate. As a Senior Application Scientist, my goal is not just to present data, but to illuminate the strategic thinking and rigorous experimental design required to assess and engineer metabolic stability. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative science.

Part 1: Predicted Metabolic Pathways of this compound

Understanding the likely metabolic "hotspots" on a molecule is the first step toward rational drug design. For this compound, the primary sites susceptible to Phase I metabolism are the N-ethyl group and the glutarimide ring itself.

  • N-Dealkylation: The ethyl group attached to the nitrogen is a prime target for CYP-mediated oxidation.[10] This process involves the hydroxylation of the carbon adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield glutarimide and acetaldehyde.[10] This is often a major clearance pathway for N-alkyl compounds.

  • C-Hydroxylation: The aliphatic carbons on the glutarimide ring and the ethyl group can also undergo hydroxylation, catalyzed by CYP enzymes, to introduce a polar hydroxyl group.

  • N-Glucuronidation (Phase II): The imide nitrogen, once exposed after dealkylation or on the parent molecule, can be a site for Phase II conjugation. Uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10 in humans, can attach a glucuronic acid moiety, significantly increasing water solubility for excretion.[11]

These predicted pathways are visualized in the diagram below.

G cluster_phase1 Phase I Metabolism (CYP450-Mediated) cluster_phase2 Phase II Metabolism (UGT-Mediated) Parent This compound Metabolite1 Alpha-Carbon Hydroxylated Intermediate Parent->Metabolite1 N-Dealkylation (Oxidation) Metabolite3 Ring-Hydroxylated Derivative Parent->Metabolite3 C-Hydroxylation Metabolite2 Glutarimide Metabolite1->Metabolite2 Acetaldehyde Acetaldehyde Metabolite1->Acetaldehyde Metabolite4 Glutarimide-N-Glucuronide Metabolite2->Metabolite4 N-Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Part 2: Designing Metabolically Stable Derivatives

Armed with predictions of metabolic liability, medicinal chemists can propose structural modifications to block or slow these pathways.[3][12][13] Let's consider three hypothetical derivatives of this compound designed to enhance stability.

  • Derivative A (N-(2,2,2-trifluoroethyl)-glutarimide): Here, the hydrogens on the terminal carbon of the ethyl group are replaced with fluorine atoms. The high strength of the carbon-fluorine bond makes it resistant to CYP-mediated oxidation, a common strategy to block metabolism at a specific site.[14]

  • Derivative B (N-Cyclopropylglutarimide): Replacing the linear ethyl group with a cyclopropyl ring introduces steric hindrance and alters the electronics around the nitrogen. The sp2-like character of the C-H bonds in the cyclopropyl ring can also increase resistance to hydrogen abstraction.[3][14]

  • Derivative C (N-Ethyl-3,3-dimethylglutarimide): Introducing gem-dimethyl groups on the glutarimide ring adjacent to the nitrogen can sterically shield both the ring and the N-ethyl group from enzymatic attack, potentially reducing the rates of both C-hydroxylation and N-dealkylation.

Part 3: Experimental Framework for Comparative Stability Assessment

To empirically compare the metabolic stability of our parent compound and its derivatives, we employ robust in vitro systems that model hepatic metabolism. The two most common and valuable assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[15][16][17]

Causality of Assay Selection: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions isolated from liver tissue, containing the endoplasmic reticulum where most Phase I (CYP) enzymes are located.[6] Microsomal assays are cost-effective, high-throughput, and excellent for assessing susceptibility to oxidative metabolism.[18][19] However, they lack Phase II enzymes and cellular structures, meaning they cannot account for cofactor availability, cell permeability, or conjugation reactions.[19][20]

  • Hepatocytes: These are intact liver cells, containing the full complement of both Phase I and Phase II metabolic enzymes in their native cellular environment.[5][20][21] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic clearance, as they account for cell permeability and the interplay between different metabolic pathways.[20][22]

Our Strategy: We will perform both assays. The microsomal assay will give us a clear signal on the impact of our modifications on CYP-mediated metabolism. The hepatocyte assay will provide a more holistic view, including any potential shifts towards Phase II metabolism.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactor, NADPH.[6][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) due to Phase I metabolism for this compound and its derivatives.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (10 mM stocks in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Thermomixer or shaking water bath set to 37°C

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep1 Prepare Microsome/ Buffer/MgCl2 Mix Incubate_Main 1. Pre-warm Microsome Mix 2. Add Test Compound 3. Initiate with NADPH Prep1->Incubate_Main Prep2 Prepare Test Compound Working Solutions Prep2->Incubate_Main Prep3 Prepare NADPH Regenerating System Prep3->Incubate_Main Timepoints Sample at 0, 5, 15, 30, 45 min Incubate_Main->Timepoints Quench Quench Reaction with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute them in cold phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL.

    • Prepare working solutions of the test compounds (e.g., 100 µM) by diluting the 10 mM DMSO stocks in buffer. The final concentration in the incubation will be 1 µM, ensuring the final DMSO concentration is low (<0.1%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the microsome/buffer solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to the wells, followed immediately by the NADPH regenerating system.[6] The final volume should be consistent across all wells (e.g., 200 µL).

    • For a negative control, run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.[23]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot (e.g., 25 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a larger volume (e.g., 100 µL) of cold acetonitrile with a suitable internal standard.[6][23] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][20][24] The amount of parent compound is determined by the peak area ratio of the analyte to the internal standard.

Protocol 2: Hepatocyte Stability Assay

This assay uses cryopreserved, plateable hepatocytes to provide a more physiologically complete metabolic picture.[5][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E with supplements)

  • Collagen-coated 24- or 48-well plates

  • Test compounds (10 mM stocks in DMSO)

  • Acetonitrile (ACN) with internal standard (IS)

  • Humidified CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_dosing Dosing & Incubation cluster_analysis Sampling & Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Cells on Collagen-Coated Plate Thaw->Plate Attach Incubate (3-6 hr) for Cell Attachment Plate->Attach PrepareDose Prepare Dosing Media with Test Compound (1 µM) Attach->PrepareDose DoseCells Replace Media with Dosing Media PrepareDose->DoseCells Incubate Incubate at 37°C DoseCells->Incubate Sample Sample Media at Timepoints (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with ACN + IS Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate % Remaining, t½, CLint Analyze->Calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed plating medium.

    • Determine cell viability and density. Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 cells/mL).[22]

    • Incubate the plates in a humidified CO2 incubator for 4-6 hours to allow the cells to form a monolayer.[25]

  • Compound Incubation:

    • Prepare fresh incubation medium containing the test compounds at the final desired concentration (e.g., 1 µM).

    • After the attachment period, gently aspirate the plating medium from the cells and replace it with the compound-containing incubation medium.[5][25]

  • Time-Point Sampling:

    • Place the plates back in the incubator. At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.[5]

    • Immediately quench the enzymatic activity by adding the sample to a collection plate containing cold acetonitrile with an internal standard.[20][22]

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability assay.

Part 4: Data Analysis, Interpretation, and Comparison

Data Calculation:

  • Percent Remaining: The peak area ratio (Compound/IS) at each time point is compared to the ratio at time zero to determine the percentage of the parent compound remaining.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is then calculated as: t½ = 0.693 / k .[25]

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes or cells to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or cells used in the assay.[17][25]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions)[22]

Illustrative Data Summary:

The following table presents illustrative data for our compounds. This is not real experimental data but serves to demonstrate how results would be compared to guide decision-making.

CompoundHLM Stability (t½, min)HLM CLint (µL/min/mg)Hepatocyte Stability (t½, min)Hepatocyte CLint (µL/min/10^6 cells)Predicted Major Pathway
This compound 2595.52069.3N-Dealkylation
Derivative A (Trifluoro) > 120< 5.81056.6Ring Hydroxylation
Derivative B (Cyclopropyl) 8528.1759.2Ring Hydroxylation
Derivative C (Dimethyl) 6039.85512.6N-Dealkylation (slowed)

Interpretation and Decision Making:

  • This compound (Parent): The short half-life in both systems suggests rapid metabolism. The similar values between HLM and hepatocytes indicate that Phase I (CYP-mediated) metabolism is the primary driver of its clearance.[19]

  • Derivative A (Trifluoro): This derivative shows a dramatic increase in stability in both assays. Blocking the N-dealkylation pathway via fluorination was highly effective. The extremely low clearance makes this a very promising candidate.

  • Derivative B (Cyclopropyl): Stability is significantly improved compared to the parent compound. The cyclopropyl group effectively slowed N-dealkylation, though not as completely as trifluorination. This represents a good balance and a viable backup candidate.

  • Derivative C (Dimethyl): The gem-dimethyl groups provided a moderate improvement in stability. This suggests that steric hindrance was partially effective at slowing metabolism but did not completely block it.

This structured, hypothesis-driven approach—from predicting metabolic pathways to designing targeted derivatives and validating them with rigorous in vitro assays—is fundamental to modern drug discovery. It allows researchers to make data-driven decisions, efficiently optimizing molecules and increasing their probability of success in clinical development.

References

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  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Zhang, T., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

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  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications. [Link]

  • ResearchGate. In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. [Link]

  • Wang, S., et al. (2022). Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. ACS Medicinal Chemistry Letters. [Link]

  • Scott, J. D., & De La Rosa, R. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

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  • BioIVT. Metabolic Stability Assay Services. [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research. [Link]

  • Kumar, A., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Locuson, C. W., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry. [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • Basheer, L., & Kerem, Z. (2015). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Journal of Pharmaceutical and Pharmacological Sciences. [Link]

  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • El-Kadi, A. O. S., & El-Sherbeni, M. H. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]

  • Preissner, S., et al. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. FEBS Letters. [Link]

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  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • de Souza, A. W., et al. (2011). Bioanalytical Methods for the Analysis of Hypoglycemic Drugs and their Main Metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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A Senior Application Scientist's Guide to Supplier Qualification: Side-by-Side Analysis of N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethylglutarimide is a key chemical intermediate whose applications span from the synthesis of pharmacologically active compounds, including derivatives of thalidomide with immunomodulatory properties, to the development of novel polymers and materials.[1] In the context of pharmaceutical research and drug development, the purity and impurity profile of starting materials are not mere line items on a certificate of analysis; they are critical variables that can profoundly impact reaction yields, downstream purification efforts, and, most importantly, the biological activity and safety of the final compound. An uncharacterized impurity could lead to unexpected side reactions or introduce confounding variables in biological assays, jeopardizing months of research and significant financial investment.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a side-by-side analysis of this compound from different suppliers. We will move beyond a simple comparison of catalog specifications and delve into the practical, hands-on analytical chemistry required for true quality assessment. This document is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, empowering you to design and execute a self-validating system for qualifying this crucial reagent.

The Imperative of In-House Qualification

Relying solely on a supplier's Certificate of Analysis (CoA) can be a significant risk, especially in the early, sensitive stages of drug discovery.[3] A CoA provides a snapshot of a specific lot but may not fully capture batch-to-batch variability or the presence of impurities below the supplier's reporting threshold. In-house validation is a non-negotiable step to ensure the consistency and reliability of your experimental data. This guide will equip you with the necessary protocols to build a robust, internal qualification process.

A Multi-Modal Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust qualification strategy employs an orthogonal set of methods, each providing a unique piece of the puzzle. We will focus on four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and profiling of non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and identification of structurally related impurities.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a rapid identity check to confirm the presence of key functional groups.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[8] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, allowing for precise quantification.[9]

Expertise & Rationale: Designing the HPLC Method

Our goal is to develop a stability-indicating method capable of separating this compound from potential precursors (e.g., glutaric anhydride, ethylamine) and degradation products. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic molecules. We will use a gradient elution to ensure that any impurities with significantly different polarities are also eluted and detected. The inclusion of a mild acid (formic acid) in the mobile phase sharpens the analyte peak by minimizing secondary interactions with the stationary phase.

Experimental Protocol: HPLC Purity
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Filter each solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the total peak area (% Area).

    • Identify and quantify any individual impurities present at or above 0.05% area.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh 10 mg This compound prep2 Dissolve in 10 mL ACN/Water (50:50) prep1->prep2 prep3 Filter (0.45 µm) into HPLC Vial prep2->prep3 analysis1 Inject 5 µL into HPLC System prep3->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Integrate Peaks in Chromatogram analysis3->data1 data2 Calculate Area % Purity & Impurities data1->data2

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry.[10] It is exceptionally sensitive for identifying and quantifying volatile or semi-volatile organic compounds that might be present as residual solvents or synthesis byproducts.[5]

Expertise & Rationale: Designing the GC-MS Method

This compound is sufficiently volatile for GC analysis without derivatization. A general-purpose, mid-polarity column (e.g., DB-5ms) is chosen for its ability to separate a wide range of organic molecules. The temperature program is designed with a slow ramp to ensure good separation of any closely eluting solvent peaks before a faster ramp to elute the main analyte efficiently. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident impurity identification.[11]

Experimental Protocol: GC-MS Impurity Profile
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound from each supplier in a high-purity solvent not expected to be an impurity (e.g., Dichloromethane).

    • Transfer the solution to a GC vial.

  • Instrumentation & Conditions:

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection: 1 µL, Split ratio 20:1.

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 400 m/z.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to identify peaks other than the main this compound peak.

    • Obtain the mass spectrum for each impurity peak.

    • Search the NIST mass spectral library to tentatively identify the impurities.

    • Quantify impurities relative to the main peak area, if standards are not available.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Solution in DCM prep2 Transfer to GC Vial prep1->prep2 gc GC Separation (Temp Program) prep2->gc ms MS Detection (EI, Scan Mode) gc->ms data1 Identify Impurity Peaks in TIC ms->data1 data2 Compare Mass Spectra with NIST Library data1->data2 data3 Tentative ID and Relative Quantification data2->data3

Caption: Workflow for GC-MS volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is an unparalleled technique for molecular structure elucidation.[12] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), making it the gold standard for confirming the identity of a compound and identifying structurally related impurities.[6]

Expertise & Rationale: Acquiring High-Quality NMR Data

For ¹H NMR, a high number of scans (e.g., 16 or 32) is chosen to ensure a good signal-to-noise ratio, which is crucial for detecting low-level impurities. Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and dissolves this compound well. ¹³C NMR, particularly with a DEPT-135 experiment, helps confirm the number and type of carbon atoms (CH, CH₂, CH₃), providing further structural confidence. The presence of signals that do not correspond to the this compound structure points directly to impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 15-20 mg of this compound from each supplier in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Assign all peaks in the ¹H and ¹³C spectra to the structure of this compound.

    • Carefully examine the baseline and full spectral window for any unassigned peaks, which indicate impurities. Integrate impurity peaks relative to a known proton signal of the main compound for semi-quantitative estimation.

Visualization: Logic for NMR Spectral Interpretation

NMR_Logic start Acquire ¹H and ¹³C NMR Spectra assign_peaks Assign All Major Peaks to this compound Structure start->assign_peaks check_unassigned Are there any unassigned peaks > 0.01% integration? assign_peaks->check_unassigned pass Identity Confirmed No Significant Impurities Detected check_unassigned->pass No fail Impurity Detected check_unassigned->fail Yes characterize Characterize Impurity: - Chemical Shift - Coupling Pattern - Integration fail->characterize propose Propose Structure of Related-Substance Impurity characterize->propose

Caption: Decision logic for interpreting NMR spectra for identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR is a rapid and simple technique used to obtain a chemical "fingerprint" of a molecule.[13] It measures the absorption of infrared light by specific molecular bonds, providing confirmation of the functional groups present.[7] While not a quantitative purity method, it is an excellent first-pass identity check.

Expertise & Rationale: The Value of a Fingerprint

The key to using FTIR for identity is comparing the sample's spectrum to a known reference standard. The "fingerprint region" (typically < 1500 cm⁻¹) is a complex area of the spectrum that is unique to a specific molecule. A perfect match in this region provides high confidence in the material's identity. We will look for characteristic absorptions, such as the C=O (carbonyl) stretches of the imide group and the C-H stretches of the ethyl and glutarimide rings.

Experimental Protocol: FTIR Identity Test
  • Sample Preparation:

    • No preparation is typically needed if using an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Any modern FTIR spectrometer with an ATR accessory.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Parameters:

      • Scan Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16.

  • Data Analysis:

    • Identify the key vibrational bands and compare their positions (in cm⁻¹) to a reference spectrum or literature values.

    • Expected Peaks for this compound:

      • ~2980-2850 cm⁻¹ (Aliphatic C-H stretching)

      • ~1770 and ~1700 cm⁻¹ (Asymmetric and symmetric C=O stretching of the imide group)

      • ~1400-1300 cm⁻¹ (C-N stretching)

    • Overlay the spectra from all suppliers to check for consistency.

Comparative Analysis: Interpreting Hypothetical Data

To illustrate the application of these protocols, let's consider hypothetical results from three fictional suppliers: Alpha Chemicals , Beta Reagents , and Gamma Scientific .

Table 1: Summary of Analytical Results for this compound
ParameterAlpha ChemicalsBeta ReagentsGamma Scientific
Appearance White crystalline solidOff-white powderWhite crystalline solid
HPLC Purity (% Area) 99.85%98.90%99.50%
HPLC Impurity Profile Impurity A (0.08%) at RRT 1.2Impurity B (0.75%) at RRT 0.8; Impurity C (0.25%) at RRT 1.5Impurity A (0.45%) at RRT 1.2
GC-MS Volatiles No detectable solventsToluene (350 ppm)No detectable solvents
¹H NMR Conforms to structure. No extraneous peaks observed.Conforms to structure. Small signals consistent with Impurity B observed.Conforms to structure. Small signals consistent with Impurity A observed.
FTIR Spectrum matches reference standard.Spectrum matches reference standard.Spectrum matches reference standard.
Discussion and Interpretation
  • Alpha Chemicals: This supplier provides the highest purity material. The HPLC shows a very clean profile, and the absence of volatile impurities in the GC-MS is excellent. The NMR and FTIR confirm the identity. This material would be the top choice for sensitive applications like late-stage drug development or preparing analytical standards, where absolute purity is paramount.

  • Beta Reagents: While the identity is confirmed, the HPLC purity is lower, with a significant single impurity (Impurity B at 0.75%). The presence of residual toluene, a common synthesis solvent, is also a concern. This material might be acceptable for early-stage screening or process development where cost is a major driver and the impurities have been identified and deemed non-interfering. However, the presence of toluene could be problematic for cell-based assays.

  • Gamma Scientific: This supplier offers a mid-range product. The purity is good, but it contains a notable amount of Impurity A. If Impurity A is a known, benign byproduct, this material could be a good cost-effective option for many standard laboratory applications. The key would be to determine the identity and potential reactivity of Impurity A before use in a critical experiment.

Conclusion and Recommendations

The quality of a chemical reagent is not a single number but a comprehensive profile. This guide demonstrates that a multi-modal approach, combining chromatographic and spectroscopic techniques, is essential for a thorough side-by-side analysis of this compound from different suppliers.

As a Senior Application Scientist, my recommendation is to establish this workflow as a standard operating procedure for all critical starting materials:

  • Always Qualify: Never assume the quality of a new reagent or a new lot from an existing supplier. Perform at least an identity check (FTIR, NMR) and a purity screen (HPLC) in-house.

  • Match Quality to Application: The most expensive, highest-purity material is not always necessary. Use the data you generate to make an informed decision that balances cost with the quality required for your specific application.

  • Maintain Records: Build an internal database of the analytical profiles of reagents from different suppliers. This historical data is invaluable for troubleshooting and ensuring long-term experimental reproducibility.

By investing the time in robust analytical qualification, you build a foundation of quality and confidence that will accelerate your research and drug development programs.

References

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

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  • IJSDR. A REVIEW ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Creative Biostructure. Guide to Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

  • Tyena Matoss (YouTube). Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • SpectraBase. Glutarimide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

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  • ResearchGate. High Performance Liquid Chromatography (HPLC) in the Pharmaceutical Analysis | Request PDF. Available from: [Link]

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  • SIELC Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethylglutarimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe disposal of N-Ethylglutarimide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the protection of personnel and the environment. The procedures outlined below are grounded in authoritative safety data and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Profile of this compound

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined. While specific toxicological data for this compound is not extensively published, a conservative approach is warranted based on its chemical structure as a cyclic imide and data from analogous compounds such as Glutarimide and N-Ethylmaleimide.

Cyclic imides are a class of compounds with a wide range of biological activities.[1][2] N-Ethylmaleimide, a structurally related compound, is classified as acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3][4] Given these potential hazards, this compound waste must be handled with the assumption of similar, albeit likely less severe, toxicity.

Key Rationale: The core principle is one of caution. The imide functional group can be reactive, and the overall toxicological profile is not fully elucidated. Therefore, treating it as a hazardous chemical waste is the only responsible course of action.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryPotential Effects & ConsiderationsRequired PPE
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or absorbed through the skin. Analogues are known to be toxic.[3]Nitrile gloves (double-gloving recommended), Lab coat, Chemical splash goggles, Face shield (if splash risk is high)
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.[5][6] Related compounds cause severe burns.[7][8]Nitrile gloves, Lab coat
Serious Eye Damage/Irritation May cause serious eye irritation.[5]Chemical splash goggles, Face shield
Environmental Hazards The environmental fate has not been fully investigated.[5] Improper disposal could lead to contamination of aquatic systems.[9]N/A (Procedural Control)
Disposal Decision Workflow

The following workflow provides a logical pathway for the proper management and disposal of this compound waste. This process ensures that all regulatory and safety considerations are met.

DisposalWorkflow cluster_0 Waste Characterization & Segregation cluster_1 Container Management & Labeling cluster_2 Final Disposal Route A Identify this compound Waste (Unused reagent, contaminated labware, reaction mixtures) B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated, labeled Hazardous Waste container. B->C No D Characterize the entire mixture. Consult SDS for all components. B->D Yes E Use a chemically compatible, sealed container. (e.g., HDPE or glass) C->E D->E F Label container clearly: 'Hazardous Waste - this compound' List all components and approximate percentages. E->F G Store in a designated, well-ventilated Hazardous Waste Accumulation Area. F->G H Arrange for pickup by a certified Hazardous Waste Disposal contractor. G->H I Provide waste characterization information to the disposal company. H->I J Recommended Disposal Method: Incineration at an approved facility. I->J K Maintain all disposal records (Manifests, etc.) as per regulations. J->K

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling this compound waste from the point of generation to its final disposal.

3.1. Immediate Waste Segregation

  • Identify Waste Streams: Differentiate between the following forms of this compound waste:

    • Pure, Unused Product: The original reagent in its container.

    • Grossly Contaminated Labware: Items such as flasks, beakers, and spatulas with significant visible residue.

    • Trace Contaminated Materials: Items like gloves, weighing paper, and absorbent pads used during handling.

    • Aqueous and Solvent Solutions: Liquid waste containing dissolved or suspended this compound.

  • Dedicated Waste Container:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures) and have a secure, vapor-tight lid.

    • Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8]

3.2. Container Labeling and Accumulation

  • Proper Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • If in a mixture, list all constituents and their approximate percentages.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Toxic").

  • Safe Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and away from heat or ignition sources.[3][10]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

3.3. Final Disposal Procedure

  • Professional Disposal Service: The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10]

  • Waste Manifesting: Work with your institution's Environmental Health and Safety (EHS) department to prepare the necessary paperwork for the disposal vendor. This will include a detailed characterization of the waste stream.

  • Recommended Disposal Method: The preferred method of disposal is high-temperature incineration at a permitted hazardous waste facility.

    • Causality: Incineration is recommended because it ensures the complete destruction of the organic molecule, preventing its release into the environment. Thermal decomposition is expected to produce nitrogen oxides, carbon monoxide, and carbon dioxide.[8] Landfilling is not recommended due to the unknown environmental fate and potential for leaching into soil and groundwater.[9]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

4.1. Spill Cleanup Protocol

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a face shield and respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[10] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Containerize: Scoop the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as "Hazardous Waste - this compound Spill Debris" and manage it according to the protocol in Section 3.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7] If irritation or a rash occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Regulatory Context

The disposal of this compound falls under the purview of several regulatory bodies. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations regarding hazardous waste management.[13][14][15]

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Merck Millipore. (2017).
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  • Spectrum Chemical. (2006).
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  • eCFR. (n.d.).
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  • Scymaris. (n.d.).
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  • Leung, H. W. (2001). Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies. Ecotoxicology and Environmental Safety, 49(1), 26-39.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Gadge, D. N., & Gadekar, S. P. (2018). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry, 14, 2529-2536.
  • Firoozi, S., et al. (2018). Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. European Journal of Medicinal Chemistry, 157, 155-169.
  • U.S. EPA. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Asadpour, E., et al. (2015). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 10(5), 447-453.
  • Al-Khazrajy, O. S. A., & Boxall, A. B. A. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(11), 903.
  • U.S. EPA. (2025).

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A Senior Application Scientist's Guide to N-Ethylmaleimide: Comprehensive Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide focuses on N-Ethylmaleimide (NEM) , a widely used sulfhydryl reagent in research. It is important to distinguish this from N-Ethylglutarimide, a different compound. Given the significant hazards associated with N-Ethylmaleimide, this guide provides essential safety protocols for its handling.

N-Ethylmaleimide is a potent biochemical tool, but its utility is matched by its significant health hazards. It is classified as fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2] Furthermore, it is a skin sensitizer, meaning it can cause an allergic reaction upon contact.[1] Understanding and mitigating these risks through rigorous adherence to safety protocols is not merely a matter of compliance, but a prerequisite for responsible scientific practice. This guide provides a direct, field-tested operational plan for the safe handling, use, and disposal of N-Ethylmaleimide.

The Underlying Risk: Why N-Ethylmaleimide is Hazardous

N-Ethylmaleimide's reactivity is the source of both its biochemical utility and its toxicity. It is an alkylating agent that irreversibly binds to sulfhydryl groups (thiols) found in cysteine residues of proteins. This covalent modification can disrupt protein structure and function, leading to cell damage. When this occurs in the skin, eyes, or respiratory tract, it manifests as severe irritation, burns, and potential allergic reactions.[1] The systemic toxicity, particularly if ingested or absorbed through the skin, is a direct consequence of this widespread, non-specific protein inhibition.[2] Therefore, preventing direct contact is the primary goal of all handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the specific task being performed. Do not treat PPE as a universal solution; instead, tailor it to the potential exposure risk. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used whenever handling solid N-Ethylmaleimide or its solutions.[1]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Chemical splash goggles AND a full-face shield.[1][3]Two pairs of powder-free nitrile gloves (double-gloving). Change outer glove immediately if contaminated.[3]Long-sleeved lab coat, fully fastened.Required if not performed in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][4]
Preparing Solutions Chemical splash goggles AND a full-face shield.[1][3]Two pairs of powder-free nitrile gloves.Long-sleeved lab coat. Consider a chemical-resistant apron.Not required if performed in a certified chemical fume hood.
Performing Reactions/Transfers Chemical splash goggles.[5]Nitrile gloves. Change frequently (every 30-60 minutes) or if contamination is suspected.[3]Long-sleeved lab coat.Not required if performed in a certified chemical fume hood.
Cleaning Glassware Chemical splash goggles.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.Chemical-resistant apron over a lab coat.Not required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines a self-validating system for handling N-Ethylmaleimide, designed to minimize exposure at every step.

Preparation and Pre-Handling Checklist
  • Designate an Area: Clearly mark a specific area within a chemical fume hood for N-Ethylmaleimide handling.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary items are present: spatulas, weigh paper, containers, solvents, and waste containers.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1] Ensure a chemical spill kit is readily available.

  • Don PPE: Put on all required PPE as specified in the table above before opening the primary container.

Handling and Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure prep_area 1. Designate Area in Fume Hood gather_materials 2. Assemble All Materials prep_area->gather_materials check_safety 3. Verify Eyewash/Shower/Spill Kit gather_materials->check_safety don_ppe 4. Don Appropriate PPE check_safety->don_ppe weigh 5. Weigh Solid NEM don_ppe->weigh dissolve 6. Prepare Solution weigh->dissolve react 7. Perform Reaction dissolve->react decontaminate 8. Decontaminate Surfaces & Glassware react->decontaminate dispose_waste 9. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of N-Ethylmaleimide.

Disposal Plan: Containment and Decontamination

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with N-Ethylmaleimide, including gloves, weigh paper, pipette tips, and excess reagents, must be collected as hazardous chemical waste.[6][7]

  • Containers: Use a dedicated, sealed, and clearly labeled hazardous waste container.[6][8] The container must be made of a compatible material (e.g., HDPE or glass for solutions).

  • Aqueous Waste: Do NOT dispose of N-Ethylmaleimide solutions down the drain.[8] Collect all aqueous waste containing the compound for hazardous waste pickup.

  • Decontamination:

    • Surfaces: Wipe down the work area in the fume hood with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Glassware: Rinse glassware with a small amount of a suitable solvent to remove residual N-Ethylmaleimide. This initial rinsate must be collected as hazardous waste.[6] Subsequent cleaning can be done with standard laboratory detergents.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and correct response is vital.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup

This procedure is for small, incidental spills (less than 1 gram or a few milliliters of dilute solution) that can be managed by trained laboratory personnel. For larger spills, evacuate the area, notify others, and contact your institution's Environmental Health and Safety (EHS) department.

  • Alert and Secure: Alert personnel in the immediate area and restrict access.[12][13]

  • Ensure Proper PPE: Before cleaning, don the appropriate PPE, including a respirator, chemical goggles, a face shield, a lab coat, and double nitrile gloves.

  • Contain and Absorb:

    • For Solids: Gently cover the spill with a chemical absorbent pad or dry sand to avoid raising dust.[14] Do not sweep the dry powder.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.[13]

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.[13][14]

  • Decontaminate Area: Wipe the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or principal investigator.

By implementing these comprehensive safety measures, researchers can confidently and safely utilize N-Ethylmaleimide, ensuring both personal safety and the integrity of their scientific work.

References

  • Cheméo. (n.d.). Glutarimide, N-(2-ethylphenyl)- - Chemical & Physical Properties. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Clean-Up Quick Reference Guide. [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. [Link]

  • 3M. (n.d.). PPE Solutions for Chemical Industries. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Hazmat School. (2021). First Aid Procedures for Chemical Hazards. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylglutarimide. PubChem Compound Database. [Link]

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  • Cheméo. (n.d.). Glutarimide (CAS 1121-89-7) - Chemical & Physical Properties. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylmaleimide. PubChem Compound Database. [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.